7-Fluoro-2-methylquinolin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7-fluoro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZLIRLGDGAYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429515 | |
| Record name | 7-Fluoro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18529-03-8 | |
| Record name | 7-Fluoro-2-methyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18529-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Fluoro-2-methylquinolin-4-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00429515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18529-03-8 | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Fluoro-2-methylquinolin-4-ol
Introduction: The Significance of the Fluorinated Quinolone Scaffold
The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a fluorine atom into the quinoline nucleus can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles. Specifically, 7-Fluoro-2-methylquinolin-4-ol is a key building block in the development of novel pharmaceuticals, particularly in the realms of antibacterial and anticancer research. Its structural features, including the electron-withdrawing fluorine at the 7-position, the methyl group at the 2-position, and the hydroxyl group at the 4-position (which exists in tautomeric equilibrium with the 4-oxo form), provide multiple points for further chemical modification and optimization of biological activity. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, grounded in the principles of the Conrad-Limpach reaction, and is intended for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: The Conrad-Limpach Reaction
The most direct and widely utilized method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. This robust and versatile reaction involves the condensation of an aniline with a β-ketoester to form a vinylogous amide intermediate, which is then subjected to a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline.[1][2]
For the synthesis of this compound, the selected starting materials are 3-fluoroaniline and ethyl acetoacetate. The reaction proceeds in two key stages:
-
Formation of the Enamine Intermediate: An acid-catalyzed condensation between 3-fluoroaniline and ethyl acetoacetate to form ethyl 3-((3-fluorophenyl)amino)but-2-enoate.
-
Thermal Cyclization: Intramolecular cyclization of the enamine intermediate at high temperature to afford the final product, this compound.
The regioselectivity of the cyclization is a critical consideration. In the case of 3-fluoroaniline, the cyclization can theoretically occur at either the C2 or C6 position of the aniline ring. However, the cyclization to form the 7-fluoro isomer is generally favored.
Reaction Mechanism and Workflow
The following diagram illustrates the overall reaction mechanism and the experimental workflow for the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a comprehensive guide for the synthesis of this compound, adapted from established procedures for the Conrad-Limpach reaction.[3]
Part 1: Synthesis of Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (Intermediate)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Fluoroaniline | 111.12 | 11.11 g | 0.10 |
| Ethyl acetoacetate | 130.14 | 14.32 g | 0.11 |
| Concentrated Sulfuric Acid | 98.08 | 2-3 drops | Catalytic |
| Toluene | - | 50 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-fluoroaniline (11.11 g, 0.10 mol), ethyl acetoacetate (14.32 g, 0.11 mol), and toluene (50 mL).
-
With gentle stirring, add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 110-120°C). Water will begin to collect in the Dean-Stark trap as the condensation reaction proceeds.
-
Continue refluxing for 2-4 hours, or until the theoretical amount of water (1.8 mL) has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the ethyl 3-((3-fluorophenyl)amino)but-2-enoate intermediate and can be used in the next step without further purification.
Part 2: Synthesis of this compound (Thermal Cyclization)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| Ethyl 3-((3-fluorophenyl)amino)but-2-enoate | 223.24 | Crude product from Part 1 |
| Dowtherm A | - | 100 mL |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (100 mL). Dowtherm A is a eutectic mixture of diphenyl ether and biphenyl and serves as an excellent high-boiling solvent.[4]
-
Heat the Dowtherm A to 250°C with stirring.
-
Slowly add the crude ethyl 3-((3-fluorophenyl)amino)but-2-enoate intermediate from Part 1 to the hot Dowtherm A dropwise over a period of 30 minutes.
-
Maintain the reaction temperature at 250-255°C for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to cool to below 100°C.
-
While still warm, carefully pour the reaction mixture into a beaker containing 200 mL of hexanes. This will cause the product to precipitate.
-
Stir the mixture for 30 minutes, then collect the crude product by vacuum filtration.
-
Wash the filter cake with 2 x 50 mL of hexanes to remove residual Dowtherm A.
-
Dry the crude product in a vacuum oven.
Part 3: Purification of this compound
Procedure:
-
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water to the ethanolic solution until the solution becomes cloudy.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry under vacuum.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Melting Point: Determination of the melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify the characteristic functional groups.
Safety and Handling
-
3-Fluoroaniline: Toxic and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Ethyl acetoacetate: Flammable liquid and irritant.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Dowtherm A: Can cause irritation upon contact. The high temperatures used in the cyclization step require careful handling to avoid burns.
-
Toluene and Hexanes: Flammable solvents.
Always consult the Safety Data Sheets (SDS) for all reagents before use and perform the synthesis in a well-ventilated laboratory fume hood.
Conclusion
The Conrad-Limpach synthesis provides a reliable and effective method for the preparation of this compound. Careful control of reaction conditions, particularly the temperature of the cyclization step, is crucial for achieving a good yield of the desired product. The protocol outlined in this guide, when executed with attention to detail and appropriate safety precautions, will enable researchers to access this valuable fluorinated quinolone building block for further investigation in drug discovery and development programs.
References
- Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigäther auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20, 944–948.
- Reynolds, G. A.; Hauser, C. R. The Acylation of Aldehydes and Ketones with Acid Anhydrides. Org. React.1951, 6, 263–338.
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]
- Gershon, H.; Clarke, D. D.; Gershon, M. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. J. Heterocycl. Chem.1997, 34, 1437–1440.
- Krasnov, V. P.; et al. Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Chirality2001, 13, 568–570.
- Al-Obaydi, F.; Al-Janabi, A. H. Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain J. Sci.2017, 20, 36–43.
- Rebeiro, G. L.; et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synth. Commun.2009, 39, 1563–1569.
- Krasnov, V. P.; et al. Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality2001, 13, 568–570.
- Zhang, X.; et al. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Eur. J. Med. Chem.2022, 229, 114061.
-
Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [Link]
-
YouTube. Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. [Link]
-
ResearchGate. ChemInform Abstract: Highly Efficient Thermal Cyclization Reactions of Alkylidene Esters in Continuous Flow to Give Aromatic/Heteroaromatic Derivatives. [Link]
-
Baxendale Group - Durham University. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]
-
YouTube. Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry. [Link]
-
ResearchGate. Synthesis of ethyl-3-amino-1-aryl-1H-benzo[f]chromeme-2-carboxylate derivatives promoted by DMAP. [Link]
-
ResearchGate. Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate. [Link]
-
ResearchGate. Liquid properties of DOWTHERM A. [Link]
Sources
An In-Depth Technical Guide to the Conrad-Limpach Synthesis of 7-Fluoro-2-methylquinolin-4-ol
Introduction: The Significance of Fluorinated Quinolones
Quinolone scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The introduction of a fluorine atom into the quinolone nucleus often enhances metabolic stability, binding affinity, and overall pharmacological profiles. Specifically, 7-fluoro-2-methylquinolin-4-ol is a valuable intermediate in the synthesis of fluoroquinolone antibiotics, a class of drugs with a broad spectrum of activity against various bacterial pathogens.[3][4] These compounds primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] The Conrad-Limpach synthesis offers a classical and reliable method for constructing the core 4-hydroxyquinoline structure from readily available starting materials.[2][6][7]
Mechanistic Overview of the Conrad-Limpach Synthesis
The Conrad-Limpach synthesis is a robust and time-honored method for the preparation of 4-hydroxyquinolines.[6][7] The reaction proceeds through a two-step sequence involving the condensation of an aniline with a β-ketoester, followed by a thermal cyclization of the resulting intermediate.[6][8]
The mechanism commences with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate.[6] Subsequent dehydration leads to the formation of a Schiff base, which exists in equilibrium with its enamine tautomer.[6] The crucial and often rate-determining step is the thermal cyclization of the enamine intermediate at high temperatures, typically around 250 °C.[6] This electrocyclic ring-closing reaction is followed by the elimination of an alcohol molecule to yield the final 4-hydroxyquinoline product.[6] The use of a high-boiling, inert solvent is critical for achieving high yields in the cyclization step.[1][6]
Caption: General workflow of the Conrad-Limpach synthesis.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 3-fluoroaniline and ethyl acetoacetate.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3-Fluoroaniline | C₆H₆FN | 111.12 | >99% | Sigma-Aldrich |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | >99% | Sigma-Aldrich |
| Dowtherm A | C₁₂H₁₀O/C₁₂H₁₀ | ~166 | N/A | Dow Chemical |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
| Hydrochloric acid | HCl | 36.46 | 37% (w/w) | VWR |
| Sodium hydroxide | NaOH | 40.00 | >97% | EMD Millipore |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | J.T. Baker |
Step-by-Step Procedure:
Part 1: Synthesis of Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (Intermediate)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-fluoroaniline (11.11 g, 0.1 mol) and ethyl acetoacetate (13.01 g, 0.1 mol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically used directly in the next step without purification. If desired, the excess reactants can be removed under reduced pressure.
Part 2: Thermal Cyclization to this compound
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, heat Dowtherm A (150 mL) to 250 °C.
-
Slowly add the crude ethyl 3-((3-fluorophenyl)amino)but-2-enoate from Part 1 to the hot Dowtherm A with vigorous stirring over 30 minutes.
-
Maintain the reaction temperature at 250-255 °C for an additional 1-2 hours.
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully add diethyl ether (200 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with diethyl ether (2 x 50 mL).
-
Recrystallize the crude product from hot ethanol to afford pure this compound.
Causality of Experimental Choices and Troubleshooting
-
Choice of Reactants: 3-Fluoroaniline is selected to introduce the fluorine atom at the 7-position of the quinolone ring. Ethyl acetoacetate provides the three-carbon chain and the methyl group at the 2-position.
-
Catalyst in Condensation: A catalytic amount of strong acid, such as HCl or H₂SO₄, is often used to catalyze the initial condensation by protonating the keto group of the ethyl acetoacetate, making it more susceptible to nucleophilic attack by the aniline.[6]
-
Thermal Cyclization Conditions: The high temperature (around 250 °C) is necessary to overcome the activation energy barrier for the electrocyclic ring closure, which involves the disruption of the aromaticity of the aniline ring.[1][6] The choice of a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for achieving the required temperature and ensuring a homogeneous reaction mixture, leading to higher yields.[1][6][9] Early attempts without a solvent resulted in significantly lower yields.[6]
-
Troubleshooting: Low yields in the cyclization step can often be attributed to insufficient temperature or reaction time. It is critical to maintain a consistent temperature of at least 250 °C. If the product fails to precipitate upon cooling, adding a non-polar solvent like hexane or diethyl ether can induce crystallization.
Sources
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity and synthetic metodologies for the preparation of fluoroquinolones, a class of potent antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. synarchive.com [synarchive.com]
- 9. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Gould-Jacobs Synthesis of 7-Fluoro-2-methylquinolin-4-ol for Pharmaceutical Research and Development
<Technical Guide: Gould-Jacobs Reaction for the Synthesis of 7-Fluoro-2-methylquinolin-4-ol >
Abstract
This in-depth technical guide provides a comprehensive overview of the Gould-Jacobs reaction for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents. The quinoline scaffold is a privileged structure in medicinal chemistry, and this guide offers researchers, scientists, and drug development professionals a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and critical insights into process optimization. By elucidating the causality behind experimental choices and grounding the protocol in authoritative references, this document serves as a self-validating system for the reliable and efficient synthesis of this important molecule.
Introduction: The Significance of the Quinolone Scaffold and the Gould-Jacobs Reaction
The quinoline ring system is a cornerstone of medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[1][2] The synthesis of substituted quinolines, therefore, remains an area of intense research. Among the classical methods for quinoline synthesis, the Gould-Jacobs reaction stands out as a robust and versatile strategy for preparing 4-hydroxyquinoline derivatives.[3][4]
First reported in 1939, the Gould-Jacobs reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] Subsequent hydrolysis and decarboxylation can then yield the desired 4-quinolinone core.[2][3] This reaction is particularly effective for anilines bearing electron-donating groups in the meta-position.[3]
This guide will focus on a specific and highly relevant application of this reaction: the synthesis of this compound. The introduction of a fluorine atom at the 7-position and a methyl group at the 2-position can significantly modulate the physicochemical and pharmacological properties of the quinoline core, making it a valuable building block in drug discovery programs.
The Gould-Jacobs Reaction: A Mechanistic Perspective
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Gould-Jacobs reaction proceeds through a well-defined sequence of steps:
-
Condensation: The reaction initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of a β-ketoester or a related derivative. In the context of synthesizing 2-methyl substituted quinolones, ethyl acetoacetate is a common starting material. This is followed by the elimination of a molecule of water to form a stable enamine intermediate.[3]
-
Thermal Cyclization: This is the rate-determining step and requires significant thermal energy, typically temperatures above 250 °C.[1][5] The enamine intermediate undergoes a 6-electron electrocyclization to form the quinoline ring system.[3] The high activation energy for this step can be a significant challenge, often requiring high-boiling point solvents or specialized equipment like microwave reactors to achieve efficient conversion.[5][6]
-
Tautomerization: The initially formed cyclized product exists in equilibrium with its more stable 4-hydroxyquinoline tautomer.
The overall transformation can be visualized as follows:
Figure 1: General mechanism of the Gould-Jacobs reaction for this compound.
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Fluoroaniline | Reagent | Sigma-Aldrich | --- |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich | --- |
| Dowtherm A | High-temperature | Dow Chemical | High-boiling point solvent |
| Ethanol | Anhydrous | Fisher Scientific | For recrystallization |
| Hydrochloric acid | Concentrated | VWR | For pH adjustment |
| Sodium bicarbonate | Saturated solution | --- | For neutralization |
Step-by-Step Procedure
The synthesis is typically performed in two main stages: the formation of the enamine intermediate and the subsequent thermal cyclization.
Step 1: Synthesis of Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (Enamine Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). A catalytic amount of a strong acid, such as p-toluenesulfonic acid, can be added to facilitate the condensation.
-
Reaction Execution: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Remove the excess ethyl acetoacetate under reduced pressure. The resulting crude enamine intermediate can often be used directly in the next step without further purification.
Step 2: Thermal Cyclization to this compound
-
Reaction Setup: In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat a sufficient volume of a high-boiling solvent, such as Dowtherm A, to approximately 250 °C.
-
Reaction Execution: Slowly add the crude enamine intermediate from the previous step to the hot solvent. The addition should be controlled to maintain the reaction temperature. The cyclization is typically complete within 30-60 minutes. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to below 100 °C and carefully pour it into a beaker containing a large volume of hexane or petroleum ether to precipitate the product.
-
Filter the crude solid and wash it thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
-
Reaction Workflow Diagram
Sources
Purification of 7-Fluoro-2-methylquinolin-4-ol by recrystallization
An In-Depth Technical Guide to the Purification of 7-Fluoro-2-methylquinolin-4-ol by Recrystallization
Authored by a Senior Application Scientist
This guide provides a comprehensive, field-proven methodology for the purification of this compound, a key heterocyclic building block in medicinal chemistry and materials science. As a fluorinated quinoline derivative, its purity is paramount for reliable downstream applications, from drug development to the synthesis of advanced materials.[1][2][3] This document moves beyond a simple protocol, delving into the fundamental principles of recrystallization and the causal reasoning behind each procedural step, ensuring a robust and reproducible purification process.
Understanding the Molecule and the Purification Challenge
This compound (MW: 177.18 g/mol , Formula: C₁₀H₈FNO) is a solid crystalline compound.[4][5] Its structure, featuring a polar quinolinol core and a nonpolar methyl group and a moderately polar fluorine atom, presents a unique solubility profile that is key to successful recrystallization. The primary challenge in its purification is the removal of structurally similar impurities, which may include unreacted starting materials (e.g., 3-fluoroaniline, ethyl acetoacetate), regioisomers, or by-products formed during synthesis.
The core principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or almost completely insoluble (allowing for removal by hot filtration).
Strategic Solvent Selection: The Cornerstone of Purity
The selection of an appropriate solvent is the most critical variable in developing a successful recrystallization protocol. A systematic screening process is recommended. Given the molecule's structure, a range of polar to moderately polar solvents are suitable candidates. The hydroxyl group suggests solubility in protic solvents, while the aromatic quinoline ring allows for interaction with a variety of organic solvents.
Commonly successful solvents for quinoline derivatives include alcohols, ketones, and esters, or mixtures thereof.[6][7][8]
Table 1: Candidate Solvents for Recrystallization of this compound
| Solvent | Boiling Point (°C) | Polarity Index | Key Considerations & Safety |
| Ethanol | 78.4 | 5.2 | Good general-purpose solvent for quinolinols.[8] Flammable. |
| Methanol | 64.7 | 6.6 | Higher polarity may increase solubility at room temp. Toxic and flammable. |
| Acetone | 56.0 | 5.1 | Excellent solvent, often used in mixtures.[8] Highly flammable, volatile. |
| Ethyl Acetate | 77.1 | 4.4 | Lower polarity, good for less polar impurities. Flammable. |
| Acetonitrile | 81.6 | 6.2 | Aprotic polar solvent, can offer different selectivity. |
| Water | 100.0 | 10.2 | Unlikely to be effective alone due to low solubility of the quinoline core. |
| Ethanol/Water | Variable | Variable | A powerful mixed-solvent system. Allows for fine-tuning of polarity. |
| Acetone/Hexane | Variable | Variable | Good for precipitating the polar product from a less polar solution. |
Experimental Insight: An ethanol/water or acetone/water mixture is often an excellent starting point. This allows for the high dissolving power of the organic solvent at elevated temperatures, while the addition of water as an anti-solvent upon cooling can dramatically decrease the solubility of the target compound, promoting high recovery and crystallization.
The Recrystallization Workflow: A Visual Guide
The following diagram outlines the logical flow of the purification process, from crude material to analytically pure final product.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints and rationale to ensure the process is proceeding correctly.
Materials:
-
Crude this compound
-
Candidate recrystallization solvent (e.g., Ethanol 95%)
-
Activated carbon (optional, for color removal)
-
Erlenmeyer flasks
-
Heating source (hot plate with stirring)
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Methodology:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a small portion of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil with stirring.
-
Continue adding the solvent in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. Supersaturation is the driving force for crystallization upon cooling.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon (approx. 1-2% w/w of the solute).
-
Reheat the solution to boiling for 2-5 minutes. Causality: Activated carbon has a high surface area that adsorbs colored, often polymeric, impurities. It must be removed before crystallization.
-
-
Hot Filtration:
-
This step is necessary if there are insoluble impurities or if activated carbon was used.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. Trustworthiness: Preheating the apparatus prevents premature crystallization of the product in the funnel, which would decrease the yield.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and set it aside on an insulated surface (e.g., a cork ring) to cool slowly to room temperature.
-
Expertise: Slow cooling is paramount for forming large, well-defined, and pure crystals. Rapid cooling (e.g., crashing out in an ice bath) tends to trap impurities within the crystal lattice.
-
Once the flask has reached room temperature and crystal growth appears complete, you may place it in an ice-water bath for 15-30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and swirl the crystalline slurry to suspend the crystals, then pour it into the Büchner funnel.
-
Break the vacuum and add a small amount of ice-cold solvent to wash the crystals. Causality: Washing with cold solvent removes the residual mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the product.
-
Reapply the vacuum to pull the wash solvent through.
-
-
Drying:
-
Leave the crystals on the filter with the vacuum on for several minutes to air-dry.
-
Transfer the solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove all residual solvent.
-
Purity Assessment
The efficacy of the recrystallization should be confirmed by analytical methods:
-
Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 1-2 °C). Compare the experimental value to the literature value. Impurities typically depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): Compare the purified material to the crude starting material. The purified product should ideally show a single spot.
-
Spectroscopic Analysis (NMR, FT-IR): For rigorous confirmation, spectroscopic methods can be used to verify the structure and absence of impurity signals.
By following this detailed guide, researchers can confidently and reproducibly purify this compound, ensuring the high quality required for demanding scientific applications.
References
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
ACS Publications. (n.d.). Synthesis of Substituted Quinolines Using the Dianion Addition of N-Boc-anilines and α-Tolylsulfonyl-α,β-unsaturated Ketones. The Journal of Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
DTIC. (n.d.). DERIVATIVES OF 8-QUINOLINOL. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]
-
Durham University - Baxendale Group. (n.d.). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
- Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
-
ResearchGate. (n.d.). (PDF) Facile synthesis of novel quinolin-8-amine derivatives: crystallographic study, in silico and antifungal investigation. Retrieved from [Link]
-
MDPI. (2000). Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis, solution stability, and structural characterization of quinolinol-based silver(I) complexes. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C10H8FNO). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 7-Fluoro-2-methylquinoline. Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
- 8. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
1H NMR characterization of 7-Fluoro-2-methylquinolin-4-ol
An In-Depth Technical Guide to the ¹H NMR Characterization of 7-Fluoro-2-methylquinolin-4-ol
Abstract
This technical guide provides a comprehensive methodology for the structural elucidation of this compound using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data report to offer a detailed interpretive analysis grounded in fundamental principles and field-proven experimental design. We will explore the critical role of tautomerism, predict the chemical shifts and coupling patterns based on substituent effects, present a robust experimental protocol, and provide a framework for accurate spectral interpretation. Every technical assertion is supported by authoritative references to ensure scientific integrity.
Introduction: The Structural Significance of this compound
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[1] The specific compound, this compound, incorporates three key substituents onto this privileged core: a methyl group at the 2-position, a hydroxyl group at the 4-position, and a fluorine atom at the 7-position. The fluorine substituent is of particular interest in drug design, as its introduction can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.
Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR). ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into the electronic environment and connectivity of every proton in the molecule.[1]
The Critical Question of Tautomerism
A pivotal aspect of characterizing 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the more stable keto form (quinolin-4(1H)-one).[2] In polar aprotic solvents like dimethyl sulfoxide (DMSO), the keto tautomer is often the predominant species observed in the NMR spectrum.[2][3] This guide will proceed with the analysis based on the assumption that 7-Fluoro-2-methylquinolin-4(1H)-one is the dominant tautomer, a choice justified by published data on analogous structures.[3] Understanding this equilibrium is not merely academic; it is fundamental to correctly assigning the observed NMR signals, particularly the vinyl proton at the 3-position and the labile N-H proton.
Figure 1: The predominant keto tautomer, 7-Fluoro-2-methylquinolin-4(1H)-one, with systematic proton numbering.
Predictive Analysis of the ¹H NMR Spectrum
The predictive analysis of an NMR spectrum is a cornerstone of expert-level characterization. It involves dissecting the molecule's electronic architecture to forecast the chemical shift (δ), multiplicity, and coupling constants (J) for each proton. This process transforms spectral acquisition from a passive measurement into a hypothesis-driven experiment.
The presence of the electron-withdrawing fluorine atom at C7 is expected to significantly influence the chemical shifts of the protons on the carbocyclic ring (H5, H6, and H8) and introduce characteristic ¹H-¹⁹F coupling patterns.[4][5]
Predicted Proton Assignments
The following table summarizes the anticipated ¹H NMR signals for 7-Fluoro-2-methylquinolin-4(1H)-one, assuming the spectrum is recorded in DMSO-d₆. The predictions are informed by data from structurally similar compounds and established principles of NMR spectroscopy.[3][6][7]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale & Commentary |
| N-H | > 11.5 | broad singlet (br s) | - | The acidic proton on the nitrogen of the quinolone ring. Its chemical shift is highly concentration-dependent and appears significantly downfield due to hydrogen bonding with the DMSO solvent. The signal is often broad due to quadrupolar coupling and chemical exchange.[3] |
| H5 | 8.0 – 8.2 | doublet of doublets (dd) | ³J(H5-H6) ≈ 9.0 Hz, ⁵J(H5-F7) ≈ 2.5 Hz | This proton is deshielded by the anisotropic effect of the neighboring carbonyl group and the fused ring system. It exhibits ortho coupling to H6 and a smaller, long-range para coupling to the fluorine at C7. |
| H8 | 7.7 – 7.9 | doublet of doublets (dd) | ³J(H8-F7) ≈ 9.5 Hz, ⁴J(H8-H6) ≈ 2.0 Hz | Positioned ortho to the strongly electronegative fluorine, H8 is expected to show a large three-bond coupling constant (³JHF). It also shows a smaller meta coupling to H6. |
| H6 | 7.3 – 7.5 | doublet of doublets of doublets (ddd) | ³J(H6-H5) ≈ 9.0 Hz, ⁴J(H6-F7) ≈ 6.0 Hz, ⁴J(H6-H8) ≈ 2.0 Hz | This proton is coupled to three different nuclei: ortho to H5, meta to the fluorine at C7 (⁴JHF), and meta to H8. This results in a complex ddd splitting pattern. |
| H3 | 6.1 – 6.3 | singlet (s) | - | The presence of this vinyl proton confirms the quinolin-4(1H)-one tautomer. It appears as a sharp singlet as it has no adjacent protons to couple with. Its relatively upfield shift is characteristic for this position.[3] |
| C2-CH₃ | 2.3 – 2.5 | singlet (s) | - | The methyl protons are in the aliphatic region and appear as a singlet due to the absence of adjacent protons. This signal is a key identifier for the 2-methyl substitution.[6] |
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is built upon a meticulous and well-justified experimental protocol. The following procedure is designed to ensure high-quality, reproducible data for this compound.
Causality Behind Experimental Choices
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is the solvent of choice for several compelling reasons. Firstly, quinolinol compounds often exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃).[8] Secondly, DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of labile N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, signals.[2] This is crucial for confirming the presence of the N-H in the keto tautomer.
-
Internal Standard (TMS): Tetramethylsilane (TMS) is used as the internal reference (δ = 0.00 ppm) due to its chemical inertness, magnetic isotropy, and sharp singlet signal that does not overlap with most analyte signals.[9]
-
Spectrometer Frequency (≥400 MHz): A higher field strength (e.g., 400 MHz or greater) is essential to achieve better signal dispersion, especially for resolving the complex multiplets in the aromatic region. This minimizes second-order effects and simplifies the interpretation of coupling patterns.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of high-purity DMSO-d₆ containing 0.03% (v/v) TMS.
-
Vortex the sample for 30-60 seconds to ensure complete dissolution. Gentle warming may be applied if necessary.
-
Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Perform standard tuning and matching of the probe, followed by shimming to optimize magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using the following key parameters:
-
Pulse Program: zg30 (a standard 30-degree pulse experiment).
-
Relaxation Delay (d1): 2 seconds (allows for adequate relaxation of most protons).
-
Number of Scans (ns): 16 (increase for dilute samples to improve signal-to-noise).
-
Spectral Width (sw): 20 ppm (ensures all signals, including the downfield N-H, are captured).
-
Acquisition Time (aq): ~2 seconds.
-
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Carefully phase the spectrum manually to achieve a pure absorption lineshape for all peaks.
-
Apply a baseline correction to ensure accurate signal integration.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and analyze the multiplicities and coupling constants.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: A logical workflow for the ¹H NMR characterization of this compound.
Conclusion
The ¹H NMR characterization of this compound is a nuanced process that requires an appreciation for its tautomeric nature and the electronic effects of its substituents. By adopting a hypothesis-driven approach—predicting the spectrum before acquisition—and employing a robust, well-justified experimental protocol, researchers can confidently elucidate its structure. The key diagnostic signals include a downfield N-H proton, a vinyl singlet for H3 confirming the quinolin-4(1H)-one tautomer, a methyl singlet, and a complex aromatic region defined by characteristic ¹H-¹H and ¹H-¹⁹F coupling constants. This guide provides the necessary framework for scientists to perform this analysis with both technical accuracy and deep scientific understanding.
References
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TSI Journals . 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]
-
MDPI . Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Available at: [Link]
-
Supporting Information . General procedure for the preparation of 2-phenylquinolin-4(1H)-one. Available at: [Link]
-
University of Glasgow . FLUORINE COUPLING CONSTANTS. Available at: [Link]
-
National Institutes of Health (NIH) . Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]
-
Baxendale Group - Durham University . Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]
-
UNCW Institutional Repository . Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]
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Semantic Scholar . DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. Available at: [Link]
-
UNCW Institutional Repository . CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Available at: [Link]
-
ResearchGate . 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Available at: [Link]
-
University of Wisconsin-Madison . Fluorine NMR. Available at: [Link]
-
SIELC Technologies . 2-Methylquinolin-4-ol. Available at: [Link]
-
PubMed . A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Available at: [Link]
-
ResearchGate . Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. Available at: [Link]
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Walsh Medical Media . Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]
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SpectraBase . 2-Methylquinoline. Available at: [Link]
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The Royal Society of Chemistry . Supplementary Information. Available at: [Link]
-
Semantic Scholar . Calculations of 13 C NMR chemical shifts and F–C coupling constants of ciprofloxacin. Available at: [Link]
-
ResearchGate . Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Available at: [Link]
-
SpectraBase . 5-Fluoro-quinoline. Available at: [Link]
-
Chemistry LibreTexts . J-Coupling (Scalar). Available at: [Link]
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Longdom Publishing SL . Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]
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University of Ottawa . 19Flourine NMR. Available at: [Link]
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African Journals Online (AJOL) . Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. Available at: [Link]
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MDPI . Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
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Navigating the Structural Nuances of Fluoroquinolones: A Technical Guide to the 13C NMR Spectroscopy of 7-Fluoro-2-methylquinolin-4-ol
For Immediate Release to the Scientific Community
This in-depth technical guide, tailored for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectral data for the novel compound 7-Fluoro-2-methylquinolin-4-ol. In the absence of direct experimental data for this specific molecule, this whitepaper presents a robust predictive analysis, grounded in established spectroscopic principles and data from structurally analogous compounds. Furthermore, it outlines a detailed, field-proven protocol for the acquisition and interpretation of such data, ensuring scientific integrity and fostering a deeper understanding of the structure-activity relationships in this critical class of compounds.
Section 1: The Strategic Importance of 13C NMR in Fluoroquinolone Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of a fluorine atom can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. For drug development professionals, a precise understanding of the molecular structure is paramount. 13C NMR spectroscopy offers an unparalleled, high-resolution insight into the carbon framework of a molecule, making it an indispensable tool for unambiguous structure elucidation and the verification of synthetic products.[1]
This guide focuses on this compound, a compound of significant interest due to its potential biological activity. A thorough understanding of its 13C NMR spectrum is crucial for confirming its synthesis and for providing a baseline for the characterization of future derivatives.
Section 2: Predictive Analysis of the 13C NMR Spectrum of this compound
Due to the novelty of this compound, experimental 13C NMR data is not yet publicly available. However, a reliable prediction of the chemical shifts can be formulated by leveraging the known spectrum of a closely related parent compound, 4-hydroxyquinoline, and applying established substituent chemical shift (SCS) effects for methyl and fluoro groups.[2]
The Tautomeric Nature of 4-Hydroxyquinolines
A critical consideration in the NMR analysis of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (4-hydroxyquinoline) and keto (quinolin-4(1H)-one) forms. The position of this equilibrium is influenced by the solvent and other substituents. In many cases, the keto form is predominant.[3] This tautomerism significantly impacts the electronic environment of the carbon atoms and, consequently, their 13C NMR chemical shifts. For the purpose of this predictive analysis, we will consider the quinolin-4(1H)-one tautomer as the major contributor.
Foundational Data: 13C NMR of 4-Hydroxyquinoline
The experimental 13C NMR chemical shifts for 4-hydroxyquinoline (in DMSO-d6) provide a solid foundation for our prediction.[2]
Substituent Chemical Shift (SCS) Effects
To predict the spectrum of this compound, we will apply the known SCS effects of methyl and fluoro substituents on an aromatic ring. These effects are generally additive.[4][5]
-
Methyl Group (-CH3): Generally, a methyl group on an aromatic ring causes a downfield shift (deshielding) at the ipso-carbon (the carbon to which it is attached) and an upfield shift (shielding) at the ortho and para positions. The meta-carbon is minimally affected.[6]
-
Fluorine Atom (-F): Fluorine, being highly electronegative, induces a significant downfield shift at the ipso-carbon. It also causes a notable upfield shift at the ortho-carbon and a smaller upfield shift at the para-carbon. The meta-carbon is generally deshielded to a small extent.[7]
Predicted 13C NMR Chemical Shifts for this compound
By applying the SCS effects to the base data of 4-hydroxyquinoline, we can predict the approximate 13C NMR chemical shifts for this compound. The presence of the fluorine atom will also introduce characteristic carbon-fluorine couplings (J-couplings), which provide invaluable structural information.[8][9]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C2 | ~150 | s |
| C3 | ~110 | d, 4JCF ≈ 3-4 Hz |
| C4 | ~178 | d, 3JCF ≈ 8-10 Hz |
| C4a | ~140 | d, 3JCF ≈ 8-10 Hz |
| C5 | ~125 | d, 3JCF ≈ 8-10 Hz |
| C6 | ~118 | d, 2JCF ≈ 20-25 Hz |
| C7 | ~163 | d, 1JCF ≈ 240-250 Hz |
| C8 | ~110 | d, 2JCF ≈ 20-25 Hz |
| C8a | ~140 | s |
| -CH3 | ~18 | s |
Note: These are predicted values and the actual experimental values may vary. The multiplicity is indicated as 's' for singlet and 'd' for doublet.
Section 3: Experimental Protocol for 13C NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible 13C NMR data for this compound, the following detailed experimental protocol is recommended.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
Solvent Selection: A deuterated solvent that fully dissolves the compound is essential. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for quinoline derivatives due to its excellent solvating power.
-
Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.0 ppm).[10]
NMR Spectrometer Setup
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe: A broadband or dual-channel probe suitable for 13C detection is required.
-
Tuning and Matching: The probe must be properly tuned to the 13C frequency and matched to the impedance of the spectrometer.
-
Shimming: The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp, symmetrical peaks.
1D 13C NMR Experiment
-
Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.
-
Acquisition Parameters:
-
Spectral Width: Set to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Advanced NMR Experiments for Structural Confirmation
To unambiguously assign all carbon signals, a suite of 2D NMR experiments is highly recommended.[1][11][12]
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are invaluable for distinguishing between CH, CH2, and CH3 groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework.
Section 4: Data Processing and Spectral Interpretation
Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: The spectrum must be accurately phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A flat baseline is essential for accurate integration and peak picking.
-
Referencing: The spectrum should be referenced to the TMS signal at 0.0 ppm.
Interpreting the Spectrum
-
Chemical Shift Analysis: The positions of the peaks (chemical shifts) provide information about the electronic environment of each carbon atom. Aromatic carbons typically resonate between 110 and 170 ppm.[13]
-
Carbon-Fluorine Coupling: The presence of a fluorine atom will cause splitting of the signals for nearby carbon atoms. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms (¹JCF > ²JCF > ³JCF).[14] The large one-bond coupling (¹JCF) for C7 will be a key diagnostic feature.
-
Integration of 2D NMR Data: The correlation peaks in the HSQC and HMBC spectra should be systematically analyzed to build up the carbon skeleton and confirm the assignments made from the 1D spectrum and predictive analysis.
Visualizing the Molecular Structure and Workflow
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound with numbered carbon atoms.
Caption: Workflow for the acquisition and analysis of 13C NMR data.
Conclusion
This technical guide provides a comprehensive framework for understanding and obtaining the 13C NMR spectral data for this compound. By combining predictive analysis with a detailed experimental protocol, researchers and drug development professionals are well-equipped to characterize this and other novel fluoroquinolone derivatives. The methodologies outlined herein ensure the scientific rigor required for advancing the field of medicinal chemistry.
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. Retrieved from [Link]
-
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. (n.d.). ResearchGate. Retrieved from [Link]
-
Shifts in the position of benzene protons (δ 7.27) caused by substituents. (n.d.). ResearchGate. Retrieved from [Link]
-
NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. Retrieved from [Link]
-
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
-
Spectral Characteristics of the Benzene Ring. (2015). Chemistry LibreTexts. Retrieved from [Link]
-
DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ACS Publications. Retrieved from [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved from [Link]
-
C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository. Retrieved from [Link]
-
Simultaneous Proton and Fluorine decoupled 13C NMR. (2014). Magritek. Retrieved from [Link]
-
Structure elucidation of quinoline| NMR Spectroscopy. (2023). YouTube. Retrieved from [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved from [Link]
-
Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin. (n.d.). Europe PMC. Retrieved from [Link]
-
Proton and fluorine NMR spectra of fluorobenzene. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. (n.d.). ResearchGate. Retrieved from [Link]
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High-resolution mass spectrometry (HRMS) of 7-Fluoro-2-methylquinolin-4-ol
An In-Depth Technical Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 7-Fluoro-2-methylquinolin-4-ol
Foreword: The Pursuit of Molecular Certainty
In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technology in this pursuit, offering unparalleled precision in mass measurement.[1] This guide provides a detailed examination of the application of HRMS to elucidate the structure and fragmentation behavior of this compound, a representative heterocyclic scaffold. As a Senior Application Scientist, my objective is not merely to present a protocol but to impart a deeper understanding of the causality behind the analytical choices, empowering researchers to adapt and troubleshoot with confidence.
The Analyte: Understanding this compound
This compound belongs to the quinoline class of heterocyclic compounds, a privileged scaffold in medicinal chemistry. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacological properties, making precise characterization essential.
| Property | Value | Source / Note |
| Chemical Formula | C₁₀H₈FNO | - |
| Average Molecular Weight | 177.18 g/mol | [2] |
| Monoisotopic Mass | 177.05900 Da | Calculated |
| Theoretical [M+H]⁺ | 178.06683 Da | Calculated |
| Physical Form | Solid, powder/crystal | [2] |
| Tautomerism | Exists in equilibrium between the -ol and -one forms. The quinolon-4-one form is often predominant. | General chemical knowledge |
The ability of HRMS to measure mass with high precision allows for the differentiation of compounds with the same nominal mass, a critical capability in complex sample analysis.[1]
The Instrumentation: Choosing the Right Tool
The power of HRMS lies in its ability to provide sub-parts-per-million (ppm) mass accuracy, which is essential for determining the elemental composition of an unknown compound or confirming the identity of a known one.[3][4] For the analysis of small molecules like this compound, two types of mass analyzers are predominantly used:
-
Quadrupole Time-of-Flight (Q-TOF): These hybrid instruments combine the robust fragmentation efficiency of a quadrupole with the high speed and resolution of a time-of-flight analyzer, making them excellent for both qualitative and quantitative studies.[5][6]
-
Orbitrap: This technology utilizes a unique ion trap where ions oscillate around a central electrode.[7] The frequency of this oscillation is directly related to the ion's mass-to-charge ratio, and a Fourier transform is used to deconvolute the frequencies into a mass spectrum.[7] Orbitrap-based instruments are renowned for their exceptionally high resolution and mass accuracy, often exceeding 100,000 FWHM.[8][9]
The choice between these platforms often depends on the specific application, but both are exceptionally well-suited for the definitive characterization of pharmaceutical compounds.[9][10]
The Workflow: From Sample to Spectrum
A robust and reproducible workflow is the foundation of trustworthy data. The following diagram outlines the logical flow for the HRMS analysis of this compound.
Caption: End-to-end workflow for HRMS analysis.
Experimental Protocol: Sample Preparation
The goal of sample preparation is to present the analyte to the instrument in a suitable solvent system at an appropriate concentration, free from interfering contaminants like inorganic salts, which are incompatible with Electrospray Ionization (ESI).[11]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound. Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution. A typical final concentration for direct infusion or LC-MS analysis is between 1 and 50 µM.[8] A common diluent is 50:50 acetonitrile/water with 0.1% formic acid to promote protonation.
-
Quality Control: Prepare a "blank" sample using only the final diluent to assess background signals.[8]
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the instrument's fluidic pathways.
Experimental Protocol: HRMS Data Acquisition
The following parameters provide a robust starting point for analysis on a Q-TOF or Orbitrap system coupled with an ESI source.
| Parameter | Recommended Setting | Rationale / Causality |
| Ionization Mode | Electrospray Ionization (ESI) | ESI is a soft ionization technique ideal for polar, thermally labile small molecules, minimizing in-source fragmentation.[12][13] |
| Polarity | Positive (+) | The quinoline nitrogen is basic and readily accepts a proton, leading to a strong signal for the [M+H]⁺ ion. |
| Mass Range (MS1) | 50 - 500 m/z | This range comfortably covers the precursor ion (178.07 m/z) and potential low-mass fragments or adducts. |
| Resolution Setting | > 60,000 FWHM | High resolution is critical to achieve the mass accuracy needed for confident elemental composition determination.[14] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. Tuned for maximum signal intensity. |
| Collision Energy (MS/MS) | Ramped (e.g., 10-40 eV) | Using a range of collision energies ensures the capture of both low-energy (e.g., loss of water) and high-energy (e.g., ring cleavage) fragmentations, providing a comprehensive fragmentation spectrum. |
Data Interpretation: Deciphering the Molecular Signature
The Power of Accurate Mass
The first step in data analysis is confirming the elemental composition. The HRMS instrument will measure the m/z of the protonated molecule. This experimental value is then compared to the theoretical value.
-
Theoretical [M+H]⁺ Mass: 178.06683 Da
-
Example Experimental Mass: 178.06651 Da
-
Mass Error Calculation: ((178.06683 - 178.06651) / 178.06683) * 1,000,000 = 1.8 ppm
A mass error of < 5 ppm is the industry-standard criterion for confidently assigning an elemental formula.[15] This high level of certainty is a key advantage of HRMS in drug development.[10]
Unveiling the Structure: MS/MS Fragmentation
By isolating the precursor ion (m/z 178.0668) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that provide a veritable fingerprint of the molecule's structure. Quinolone derivatives exhibit characteristic fragmentation patterns.[16] A plausible fragmentation pathway for this compound is proposed below.
Caption: Plausible fragmentation pathway of protonated this compound.
-
Initial Fragmentation: The most common initial fragmentation for 4-quinolones is the neutral loss of carbon monoxide (CO) from the heterocyclic ring.[16] This results in the fragment at m/z 150.0717.
-
Secondary Fragmentation: This primary fragment can then undergo further decomposition. The expulsion of hydrogen cyanide (HCN) is a characteristic fragmentation of nitrogen-containing heterocycles, leading to the fragment at m/z 123.0605.[17] Alternatively, the loss of acetylene (C₂H₂) can also occur. The presence and relative abundance of these fragments provide strong evidence for the underlying quinoline core structure.
Conclusion: A Self-Validating System
This guide outlines a comprehensive and scientifically grounded approach to the HRMS analysis of this compound. By combining a meticulous experimental workflow with a deep understanding of the instrumentation and fragmentation chemistry, researchers can achieve unambiguous molecular characterization. The inherent trustworthiness of this process is built upon the self-validating nature of high-accuracy mass measurements. When the measured mass of the precursor and its primary fragments align with theoretical values within a narrow tolerance (< 5 ppm), it provides an exceptionally high degree of confidence in the assigned structure, a critical requirement for advancing compounds through the drug development pipeline.
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Purity Analysis of 7-Fluoro-2-methylquinolin-4-ol by High-Performance Liquid Chromatography: An In-depth Technical Guide
This guide provides a comprehensive framework for the development and implementation of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 7-Fluoro-2-methylquinolin-4-ol. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal reasoning behind methodological choices, ensuring scientific integrity and a self-validating protocol.
Introduction: The Critical Role of Purity in Drug Development
This compound is a heterocyclic compound with a quinoline core, a structure of significant interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated quinolines attractive candidates for drug discovery programs.[3][4]
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy.[5][6] Even minute quantities of impurities can be pharmacologically active, potentially leading to adverse effects or reduced therapeutic benefit. Therefore, a highly sensitive and specific analytical method is paramount for the accurate quantification of this compound and the detection of any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[7][8]
This guide will detail the systematic development of a reversed-phase HPLC (RP-HPLC) method, from initial parameter selection to full validation in accordance with the International Council for Harmonisation (ICH) guidelines.[9][10]
HPLC Method Development: A Strategic Approach
The development of a successful HPLC method is a systematic process involving the optimization of various chromatographic parameters to achieve the desired separation.[11][12]
Analyte Properties and Initial Considerations
Understanding the physicochemical properties of this compound is the foundation of our method development strategy. As a fluorinated aromatic compound, it possesses moderate polarity. The quinoline nucleus contains a UV chromophore, making UV detection a suitable choice.
Column Selection: The Heart of the Separation
The choice of the stationary phase is crucial for achieving the desired selectivity. For polar and non-polar analytes, C18 (octadecyl) columns are a common starting point. However, the presence of the fluorine atom suggests that a column with alternative selectivity might be beneficial. Fluorinated stationary phases can offer unique interactions with fluorinated analytes, potentially leading to enhanced resolution from closely related impurities.[3] A phenyl-hexyl or a pentafluorophenyl (PFP) column could also provide alternative selectivity through π-π interactions with the aromatic quinoline ring. For this guide, we will proceed with a C18 column as a robust and widely applicable choice, but acknowledge that a fluorinated phase could be a valuable alternative for challenging separations.
Mobile Phase Optimization: Driving the Separation
The mobile phase composition dictates the retention and elution of the analyte and its impurities. A combination of an aqueous phase and an organic modifier is typically used in RP-HPLC.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred for its lower viscosity and UV transparency at lower wavelengths.
-
Aqueous Phase: A buffered aqueous phase is essential to control the ionization state of the analyte and any ionizable impurities, thereby ensuring reproducible retention times. The pKa of this compound will influence the optimal pH of the mobile phase. A pH around 3-4 is often a good starting point for quinoline derivatives to ensure the basic nitrogen is protonated, leading to sharper peaks.
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is advantageous for analyzing samples that may contain impurities with a wide range of polarities.[11] This approach ensures that both early and late-eluting impurities are effectively separated and detected within a reasonable analysis time.
Detection Wavelength
A UV-Vis detector is the most common detector for HPLC analysis of compounds with chromophores.[12] To determine the optimal detection wavelength, a UV scan of this compound should be performed. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity for the main component. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed protocol for the purity analysis of this compound by HPLC.
Materials and Reagents
-
This compound reference standard (known purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Formic acid (or other suitable buffer components)
-
Sample of this compound for analysis
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Gradient HPLC with PDA Detector | Allows for precise mobile phase composition control and comprehensive spectral data acquisition. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | A versatile and robust column for a wide range of compounds. The smaller particle size enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH to ensure consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for RP-HPLC. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B | A linear gradient to separate compounds with varying polarities, followed by a wash and re-equilibration step.[11] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
| Detection | PDA Detector, 254 nm (or λmax of the analyte) | 254 nm is a common wavelength for aromatic compounds. The PDA allows for monitoring multiple wavelengths and assessing peak purity. |
Sample and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Impurity Profiling and Identification
A crucial aspect of purity analysis is the identification and quantification of potential impurities. These can arise from the synthetic process or from degradation of the final product.
Potential Process-Related Impurities
Based on common synthetic routes for quinoline derivatives, potential impurities could include:[4][13]
-
Starting materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during the synthetic pathway that were not fully converted to the final product.
-
By-products: Resulting from side reactions.
-
Isomers: Positional isomers of the fluorine substituent or other functional groups.
Degradation Products
Forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) should be performed to identify potential degradation products and to demonstrate the stability-indicating nature of the HPLC method.
Data Interpretation and Purity Calculation
The purity of the this compound sample is typically determined by area percent normalization.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor at the detection wavelength. For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
Method Validation: Ensuring Reliability
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[7][9][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This is demonstrated by the separation of the main peak from all known impurities and degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualizing the Workflow and Relationships
HPLC Analysis Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Potential Impurity Relationship Diagram
Caption: Relationship between the API and potential impurities.
Conclusion
This technical guide has outlined a comprehensive and scientifically grounded approach to the purity analysis of this compound by HPLC. By systematically developing and validating the method, researchers and drug development professionals can ensure the quality, safety, and efficacy of this promising pharmaceutical compound. The principles and protocols described herein provide a robust framework that can be adapted for the analysis of other quinoline derivatives and fluorinated compounds.
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. Available at: [Link]
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(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available at: [Link]
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ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). Available at: [Link]
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METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. Available at: [Link]
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A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. Available at: [Link]
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HPLC Method Development and Validation Process of Drug Analysis and Applications - ijarsct. Available at: [Link]
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Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one - ResearchGate. Available at: [Link]
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HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH. Available at: [Link]
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Steps for HPLC Method Validation - Pharmaguideline. Available at: [Link]
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Steps for HPLC Method Development | Pharmaguideline. Available at: [Link]
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HPLC in Pharmaceutical Applications and Pharmaceutical Industry - Lab Manager. Available at: [Link]
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Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - Taylor & Francis Online. Available at: [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO) - INIS-IAEA. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available at: [Link]
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SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals. Available at: [Link]
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Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS) - The University of Aberdeen Research Portal. Available at: [Link]
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Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. Available at: [Link]
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Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 7-Fluoro-2-methylquinolin-4-ol
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 7-Fluoro-2-methylquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational physicochemical principles governing its solubility and presents detailed, field-proven experimental protocols for its determination. We delve into the "gold standard" shake-flask method for thermodynamic solubility and the high-throughput nephelometric screening for kinetic solubility. This guide is designed to empower researchers, chemists, and drug development professionals with the theoretical knowledge and practical methodologies required to accurately characterize the solubility profile of this compound in a range of common organic solvents, thereby facilitating its effective application in synthesis, formulation, and bioassays.
Introduction to this compound
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] Specifically, the quinolin-4-one motif and its tautomeric 4-hydroxyquinoline form are recognized for their broad spectrum of biological activities and favorable physicochemical properties.[2] this compound is a tailored derivative featuring substituents that are strategically chosen to modulate its chemical behavior and therapeutic potential.
-
The Quinolin-4-ol Core: This bicyclic system is capable of keto-enol tautomerism, existing as an equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-4(1H)-one (keto) form.[3][4] This equilibrium is solvent-dependent and significantly influences the molecule's hydrogen bonding capacity and polarity. In many neutral solutions, the keto form is the major tautomer.[5]
-
2-Methyl Group: The methyl group at the C2 position can influence lipophilicity and may offer steric effects that modulate interactions with biological targets.
-
7-Fluoro Group: The incorporation of a fluorine atom is a common strategy in modern drug design.[6] It can enhance metabolic stability, modulate the basicity (pKa) of the quinoline nitrogen, and increase lipophilicity, which can in turn affect membrane permeability and bioavailability.[7][8][9][10]
Physicochemical Properties
A precise understanding of the molecule's intrinsic properties is essential for predicting its solubility. As experimental data is limited, many values are derived from computational predictions.
| Property | Value / Prediction | Source |
| CAS Number | 18529-03-8 | |
| Molecular Formula | C₁₀H₈FNO | [11] |
| Molecular Weight | 177.18 g/mol | [12] |
| Appearance | Solid (predicted) | |
| Predicted XlogP | 2.0 | [11] |
| Predicted pKa (Basic) | ~4.5 (for quinoline N) | [13] (Value for related compound) |
| Predicted pKa (Acidic) | ~8-9 (for 4-hydroxyl) | (Estimated based on phenol) |
| Tautomerism | Exists in keto-enol equilibrium | [3][4] |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" provides a qualitative forecast of solubility. The structure of this compound presents a duality: a large, relatively nonpolar aromatic system and polar functional groups capable of hydrogen bonding.
-
Nonpolar Interactions: The fused bicyclic aromatic core is hydrophobic and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Polar Interactions & Hydrogen Bonding: The dominant keto tautomer possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The enol tautomer presents both a hydrogen bond donor and acceptor in the hydroxyl group, plus the nitrogen acceptor. This capacity for hydrogen bonding is critical for solubility in protic solvents.
-
Influence of Fluorine: The electronegative fluorine atom can act as a weak hydrogen bond acceptor but primarily increases lipophilicity (as indicated by the positive XlogP), which would typically decrease solubility in highly polar solvents like water but may enhance it in organic solvents.[7]
Based on this structure, a general solubility profile can be hypothesized:
-
Low Solubility in nonpolar, aliphatic solvents (e.g., Hexane, Cyclohexane) due to the molecule's polarity.
-
Moderate Solubility in polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) that can engage in dipole-dipole interactions.
-
Good to High Solubility in polar protic solvents (e.g., Methanol, Ethanol) that can act as both hydrogen bond donors and acceptors.
-
Very High Solubility in highly polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at solvating a wide range of organic molecules.
Experimental Determination of Thermodynamic Solubility
To obtain definitive, quantitative solubility data, the equilibrium or thermodynamic solubility must be measured. The Shake-Flask method is the universally recognized gold standard for this purpose. It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.
The Shake-Flask Method: A Validated Protocol
This protocol is designed to ensure that true equilibrium is reached and that the subsequent analysis is accurate.
Materials and Reagents:
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Calibrated analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 hours.
-
Causality & Validation: True equilibrium is confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). The solubility value is considered valid when consecutive measurements are statistically identical.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial.
-
Trustworthiness: This dual separation process (centrifugation followed by filtration) is critical to prevent microscopic solid particles from entering the analytical sample, which would falsely inflate the measured solubility.
-
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the pre-established analytical calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method (see Section 5.0) to determine the precise concentration.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.
Workflow Visualization: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility via the Shake-Flask Method.
High-Throughput Screening Using Nephelometry
For early-stage research where numerous solvents or conditions need to be evaluated quickly, kinetic solubility screening by nephelometry is a powerful tool. This technique does not measure true equilibrium but rather identifies the point at which a compound precipitates from a solution, providing a rapid estimate of its solubility limit.
Principle of Nephelometry
Nephelometry measures the intensity of light scattered by insoluble particles suspended in a liquid.[1][5] A laser is passed through the sample, and a detector measures the scattered light, typically at a 90° angle. The amount of scattering is proportional to the amount of precipitate, reported in Nephelometric Turbidity Units (NTU).[3]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution (in DMSO): In a microplate (e.g., 96-well), perform serial dilutions of the stock solution using DMSO.
-
Solvent Addition: Add the aqueous or organic buffer/solvent to be tested to each well, initiating the precipitation process.
-
Incubation: Incubate the plate for a set period (e.g., 1-2 hours) with gentle shaking to allow precipitation to occur.
-
Measurement: Place the microplate into a nephelometer and measure the light scattering (NTU) for each well.
-
Data Analysis: Plot the NTU values against the compound concentration. The concentration at which the NTU signal sharply increases above the background indicates the kinetic solubility limit.
Workflow Visualization: Nephelometric Screening
Caption: High-Throughput Kinetic Solubility Screening via Nephelometry.
Analytical Quantification Techniques
The accuracy of the shake-flask method hinges on the precise quantification of the dissolved compound. HPLC with UV detection is the most robust and widely used method for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal due to its specificity, sensitivity, and ability to separate the analyte of interest from any potential impurities or degradants. Quinoline derivatives are well-suited for reverse-phase HPLC analysis.
-
Principle: A solution is passed through a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the compounds. Nonpolar compounds (like the quinoline core) are retained longer on the column.
-
Example Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure consistent protonation of the analyte).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to a wavelength of maximum absorbance for this compound (determined by a UV scan, likely in the 280-350 nm range).
-
Calibration: A multi-point calibration curve (minimum of 5 points) must be generated using standards of known concentration to ensure linearity and accuracy.
-
Data Presentation
All experimentally determined solubility data should be compiled into a clear, tabular format for easy comparison. The temperature at which the measurements were conducted must always be specified.
Table 6.1: Experimentally Determined Solubility of this compound at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Method |
|---|---|---|---|---|
| Hexane | 1.88 | Enter Data | Enter Data | Shake-Flask |
| Toluene | 2.38 | Enter Data | Enter Data | Shake-Flask |
| Dichloromethane | 9.08 | Enter Data | Enter Data | Shake-Flask |
| Ethyl Acetate | 6.02 | Enter Data | Enter Data | Shake-Flask |
| Acetone | 21.0 | Enter Data | Enter Data | Shake-Flask |
| Ethanol | 24.5 | Enter Data | Enter Data | Shake-Flask |
| Methanol | 32.7 | Enter Data | Enter Data | Shake-Flask |
| Dimethylformamide (DMF) | 38.3 | Enter Data | Enter Data | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Enter Data | Enter Data | Shake-Flask |
Conclusion
While published quantitative data on the solubility of this compound is sparse, its molecular architecture allows for a reasoned prediction of its behavior in common organic solvents. This guide provides the essential theoretical background and, more critically, the robust, validated experimental protocols required to generate high-quality, reliable solubility data. By employing the gold-standard shake-flask method for thermodynamic solubility and nephelometry for high-throughput screening, researchers can confidently characterize this compound. Accurate solubility data is a non-negotiable prerequisite for successful drug development and chemical research, enabling rational solvent selection for synthesis, purification, formulation, and biological screening.
References
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Bielenica, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
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Jadhav, S. B., & Singh, S. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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RSC Publishing. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. [Link]
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PubChem. (n.d.). This compound. PubChem. [Link]
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ResearchGate. (2015). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]
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Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). The Physical and Chemical Properties of Quinoline. ResearchGate. [Link]
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National Institutes of Health. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. NIH. [Link]
-
PeerJ. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
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RSC Publishing. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing. [Link]
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Scientific Research Publishing. (2014). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. [Link]
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ScienceDirect. (2024). Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
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Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [Link]
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Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. [Link]
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ResearchGate. (n.d.). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. ResearchGate. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
PubMed. (2015). Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. PubMed. [Link]
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Physical and chemical properties of 7-Fluoro-2-methylquinolin-4-ol
An In-Depth Technical Guide to 7-Fluoro-2-methylquinolin-4-ol
Introduction
This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound. The quinoline ring system is a significant pharmacophore in drug discovery, appearing in a wide range of therapeutic agents. The introduction of a fluorine atom at the 7-position and a methyl group at the 2-position of the quinolin-4-ol core can substantially modify the molecule's physicochemical and pharmacological properties. Fluorine, in particular, is known to enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups, making it a valuable tool in medicinal chemistry.
This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, offering insights into its molecular behavior and potential applications in research and development.
Molecular Structure and Properties
The chemical structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyridine ring containing a hydroxyl group at the 4-position, a methyl group at the 2-position, and a fluorine atom at the 7-position.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. The values are a combination of experimentally derived data and computational predictions from reputable chemical databases.
| Property | Value | Source |
| Molecular Formula | C10H8FNO | |
| Molecular Weight | 177.18 g/mol | |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Melting Point | >300 °C | |
| Boiling Point | 325.9±35.0 °C (Predicted) | |
| Solubility | Soluble in DMSO and methanol | Inferred from similar compounds |
| pKa | 5.46±0.25 (Predicted) | |
| LogP | 2.0 (Predicted) | |
| CAS Number | 186968-38-9 |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established methods for quinoline synthesis, with the Conrad-Limpach reaction being a common approach. This method involves the condensation of a substituted aniline with a β-ketoester, followed by cyclization.
Proposed Synthetic Workflow
The following diagram illustrates a probable synthetic route for this compound.
An In-depth Technical Guide to 7-Fluoro-4-hydroxy-2-methylquinoline (CAS 18529-03-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Fluoro-4-hydroxy-2-methylquinoline, identified by CAS number 18529-03-8, is a fluorinated quinoline derivative. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile biological activities exhibited by the quinoline scaffold. The introduction of a fluorine atom can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the known structural, chemical, and biological properties of this compound, alongside methodologies for its synthesis and analysis. Given the limited specific data for this exact isomer, insights are drawn from closely related analogs to provide a broader context for its potential applications and characteristics.
Molecular Identity and Structural Elucidation
7-Fluoro-4-hydroxy-2-methylquinoline is a heterocyclic aromatic organic compound. Its structure consists of a fused benzene and pyridine ring system, with a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a methyl group at the 2-position.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 18529-03-8 | [1] |
| Molecular Formula | C₁₀H₈FNO | [1][2] |
| Molecular Weight | 177.18 g/mol | [1][2] |
| IUPAC Name | 7-Fluoro-2-methylquinolin-4-ol | [3] |
| Synonyms | 7-Fluoro-2-methyl-quinolin-4-ol | [3] |
Structural Representation
The structural formula and key identifiers provide a complete picture of the molecule's topology and connectivity.
-
SMILES: Cc1cc(O)c2ccc(F)cc2n1[2]
-
InChI: 1S/C10H8FNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13)[2]
-
InChI Key: DGZLIRLGDGAYDG-UHFFFAOYSA-N[2]
Tautomerism
It is critical for researchers to recognize that 4-hydroxyquinolines exist in equilibrium with their 4-quinolone tautomeric form. The quinolone form often predominates and is a key structural motif in many biologically active compounds. This tautomerism can influence the molecule's hydrogen bonding capabilities, crystal packing, and interaction with biological targets.[4]
Caption: Keto-enol tautomerism of the 4-hydroxyquinoline core.
Physicochemical Properties
Quantitative data on the physicochemical properties of 7-Fluoro-4-hydroxy-2-methylquinoline is limited. The table below summarizes available data. For comparison, data for the related isomer, 6-Fluoro-4-hydroxy-2-methylquinoline, is included where available, highlighting how positional isomerism can affect physical properties.
| Property | 7-Fluoro-4-hydroxy-2-methylquinoline (18529-03-8) | 6-Fluoro-4-hydroxy-2-methylquinoline (15912-68-2) |
| Melting Point | Data not available | 266 °C / 510.8 °F |
| Boiling Point | 271.975°C at 760 mmHg | Data not available |
| Density | 1.305 g/cm³ | Data not available |
| Appearance | Solid (predicted) | Solid |
Note: Data for the 6-fluoro isomer is provided for comparative purposes and should not be assumed to be identical for the 7-fluoro isomer.
Synthesis Strategies
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. This is a robust method for producing 4-hydroxyquinolines.
Conceptual Protocol:
-
Condensation: React 3-fluoroaniline with ethyl acetoacetate. This reaction is typically catalyzed by a small amount of acid and proceeds via a nucleophilic attack of the aniline nitrogen on the keto-carbonyl of the ester, followed by dehydration to form an enamine intermediate, ethyl 3-(3-fluoroanilino)crotonate.
-
Thermal Cyclization: The enamine intermediate is heated to a high temperature (typically >250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This high-energy step facilitates an intramolecular electrophilic aromatic substitution, where the enamine ring closes onto the aniline ring to form the quinolone core.
Caption: Conceptual workflow for the Conrad-Limpach synthesis.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is another powerful method, particularly for accessing quinolones with a carboxylate group at the 3-position, which can later be removed. It starts with an aniline and diethyl 2-(ethoxymethylene)malonate.
Conceptual Protocol:
-
Substitution: 3-Fluoroaniline is reacted with diethyl 2-(ethoxymethylene)malonate. The aniline displaces the ethoxy group to form a diethyl 2-((3-fluoroanilino)methylene)malonate intermediate.
-
Thermal Cyclization: Similar to the Conrad-Limpach reaction, this intermediate is heated to induce cyclization, forming an ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
-
Saponification: The ester is hydrolyzed to a carboxylic acid using a base (e.g., NaOH).
-
Decarboxylation: The resulting 3-carboxy-4-hydroxyquinoline is heated, often above its melting point, to eliminate CO₂ and yield the final product.
Potential Biological Activity and Applications
Direct biological studies on 7-Fluoro-4-hydroxy-2-methylquinoline are not extensively reported. However, the broader class of fluoroquinolones is renowned for a wide range of pharmacological activities. The insights below are extrapolated from studies on analogous compounds.
Antimicrobial Potential
Fluoroquinolones are a major class of broad-spectrum antibiotics. Their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The specific substitution pattern on the quinoline ring is crucial for determining the spectrum and potency of antibacterial activity.
Anticancer and Kinase Inhibition
The 4-anilinoquinoline scaffold is a known pharmacophore for inhibiting various protein kinases, including the Epidermal Growth Factor Receptor (EGFR). Many FDA-approved kinase inhibitors are based on quinoline or the related quinazoline core. It is plausible that derivatives of 7-Fluoro-4-hydroxy-2-methylquinoline could be explored as intermediates in the synthesis of novel kinase inhibitors for oncology.
Anti-mutagenic Properties
Studies on other fluorinated methylquinoline derivatives have investigated the effect of fluorine substitution on mutagenicity. For instance, fluorine substitution at certain positions of 4-methylquinoline has been shown to reduce or eliminate its mutagenic activity in the Ames test, likely by altering its metabolic activation pathways.[5] This suggests that the position of the fluorine atom is a critical determinant of the compound's toxicological profile.[5]
Analytical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. While a complete, published dataset for CAS 18529-03-8 is unavailable, the following techniques would be standard for its analysis. Theoretical studies and data from isomers provide a predictive framework.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, the C2-methyl group, and the hydroxyl proton. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR would show a singlet corresponding to the fluorine atom at the 7-position.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₁₀H₈FNO).
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H stretching (broad, ~3400-3200 cm⁻¹), C=C and C=N stretching in the aromatic region (~1650-1450 cm⁻¹), and a strong C-F stretching band (~1250-1000 cm⁻¹).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: A theoretical study on the 6-fluoro isomer suggests that these compounds exhibit significant UV absorption, which is relevant for their potential use in photonics and for analytical quantification.[6]
Caption: Standard workflow for structural confirmation and analysis.
Safety and Toxicology
Specific toxicological data for 7-Fluoro-4-hydroxy-2-methylquinoline is not available. However, information from the analogous 6-fluoro isomer and the broader class of fluoroquinolones provides essential guidance for handling and safety.
-
Hazard Classification (based on 6-fluoro isomer):
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
-
-
Recommended Precautions:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
The broader class of fluoroquinolone antibiotics is associated with potential adverse effects, including central nervous system toxicity and phototoxicity. Researchers should handle all novel quinoline derivatives with care, assuming potential toxicity until proven otherwise.
Conclusion
7-Fluoro-4-hydroxy-2-methylquinoline (CAS 18529-03-8) is a valuable heterocyclic building block with significant potential in drug discovery and materials science. While specific experimental data for this compound remains sparse, established synthetic routes for the 4-hydroxyquinoline scaffold are readily adaptable for its preparation from 3-fluoroaniline. Its structural similarity to known bioactive molecules, particularly in the fields of antimicrobials and kinase inhibitors, makes it a compelling target for further investigation. Future research should focus on the development of efficient, scalable synthetic protocols and the systematic evaluation of its biological activity and toxicological profile to fully unlock its potential.
References
- Amerigo Scientific. (n.d.). 7-Fluoro-4-hydroxy-2-methylquinoline.
- El-Faham, A., et al. (2022).
- ACS Publications. (2025).
- Sigma-Aldrich. (n.d.). 7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR.
- CP Lab Safety. (n.d.). 7-Fluoro-4-hydroxy-2-methylquinoline, 1 gram.
- ChemicalBook. (2025). 6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE.
- Taylor & Francis Online. (2025). DFT and TD-DFT/CPCM analysis and pharmacokinetic evaluation of 6-fluoro-4-hydroxy-2-methylquinoline. Journal of Biomolecular Structure and Dynamics.
- PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of fluoroquinolones. Clinical Infectious Diseases.
- PubMed. (2000). Anti-mutagenic structural modification by fluorine-substitution in highly mutagenic 4-methylquinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
- MSD Manual Professional Edition. (n.d.). Fluoroquinolones.
- Thermo Fisher Scientific. (n.d.). 4-Chloro-7-fluoro-2-methylquinoline, 95%.
- Google Patents. (2005). Novel process for preparing 3-fluoroquinolines.
- Fluorochem. (n.d.). 4-Hydroxy-2-methylquinoline.
- BuyersGuideChem. (n.d.). Supplier CAS No 18529-03-8.
Sources
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- 5. Anti-mutagenic structural modification by fluorine-substitution in highly mutagenic 4-methylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
A Technical Guide to the Tautomerism of 7-Fluoro-2-methylquinolin-4-ol: Synthesis, Analysis, and Implications
Abstract
The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The tautomeric nature of 4-hydroxyquinolines, existing in a dynamic equilibrium with their 4-quinolone counterparts, is a critical determinant of their physicochemical properties, receptor binding interactions, and overall pharmacological profile. This guide provides an in-depth technical exploration of the tautomerism of a specific, functionally rich derivative: 7-Fluoro-2-methylquinolin-4-ol. We will dissect the synthetic rationale for its creation, detail the multi-faceted analytical techniques required for its characterization, and provide a framework for predicting and confirming its dominant tautomeric form. By integrating experimental protocols with computational insights, this document serves as a comprehensive resource for researchers engaged in the design and development of novel quinolone-based molecules.
Introduction: The Significance of Tautomerism in Quinolone Scaffolds
Prototropic Tautomerism in Drug Discovery
Tautomers, as structural isomers in rapid interconversion, present a unique challenge and opportunity in drug design.[1] The migration of a proton, typically in heteroaromatic systems, can drastically alter a molecule's hydrogen bonding capacity, lipophilicity, and electronic distribution.[1] For a drug candidate, the predominant tautomeric form in a physiological environment dictates its interaction with biological targets. An incomplete understanding of this equilibrium can lead to flawed structure-activity relationship (SAR) models and unpredictable pharmacokinetic behavior.[1] Therefore, a rigorous investigation into the tautomeric preferences of a lead compound is not merely an academic exercise but a foundational step in modern drug development.
The 4-Hydroxyquinoline / 4-Quinolone Equilibrium
The 4-hydroxyquinoline system is a classic example of prototropic tautomerism, existing as two primary forms: the aromatic enol (4-hydroxyquinoline) and the non-aromatic keto (4-quinolone or quinolin-4(1H)-one).[2][3][4]
Caption: The tautomeric equilibrium between the enol and keto forms.
While the enol form possesses a fully aromatic bicyclic system, the keto form often benefits from the high stability of the amide bond (a vinylogous amide in this case) and can be favored in many contexts.[2][3] Studies have shown that in both solid and solution states, the keto form of 4(1H)-quinolone is predominantly favored.[3] This equilibrium is delicately balanced and can be shifted by factors such as solvent polarity, pH, and, most critically, the electronic nature of substituents on the quinoline ring.[5][6]
Synthesis of this compound
Retrosynthetic Analysis and Strategy
A reliable and versatile method for constructing the 2-methyl-4-quinolone core is the Gould-Jacobs reaction . This approach involves the reaction of an appropriately substituted aniline with a malonic acid derivative, followed by thermal cyclization.
For our target molecule, the logical starting materials are 3-fluoroaniline and diethyl 2-(acetylamino)malonate (or a similar acetylacetic ester derivative). The thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution, followed by elimination, to yield the quinolone ring system.
Detailed Experimental Protocol (Gould-Jacobs Reaction)
Step 1: Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 3-fluoroaniline and 1.1 equivalents of diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool. The intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate, may crystallize upon standing or can be purified by column chromatography if necessary.
Step 2: Thermal Cyclization
-
The crude or purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether.
-
The solution is heated to approximately 250 °C. This high temperature is crucial for the intramolecular cyclization.
-
Maintain this temperature for 30-60 minutes. The cyclized product will often precipitate from the hot solution.
-
Cool the reaction mixture to room temperature, and then further cool in an ice bath.
-
Dilute the mixture with hexane to further precipitate the product and filter the solid.
-
Wash the collected solid with hexane and then with a small amount of cold ethanol to remove residual diphenyl ether.
-
The resulting solid is ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution and acidify carefully with concentrated hydrochloric acid to a pH of ~2. The carboxylic acid intermediate will precipitate.
-
Filter the solid, wash with water, and dry.
-
Place the dry carboxylic acid in a flask and heat it above its melting point (typically 240-260 °C) until gas evolution (CO₂) ceases. This effects the decarboxylation.
-
The resulting solid is the target compound, this compound, which can be recrystallized from a suitable solvent like ethanol or acetic acid for purification.
Workflow Diagram
Sources
- 1. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Stability and Storage of 7-Fluoro-2-methylquinolin-4-ol
Abstract
7-Fluoro-2-methylquinolin-4-ol is a fluorinated quinoline derivative with potential applications in pharmaceutical and materials science research. As with any high-purity chemical compound, understanding its stability profile and optimal storage conditions is paramount to ensure its integrity, shelf-life, and the reproducibility of experimental results. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and methodologies for conducting stability assessments. The insights presented herein are synthesized from data on structurally related quinolinol derivatives and established principles of heterocyclic chemistry, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous synthetic drugs, agrochemicals, and functional materials.[1][2] The introduction of a fluorine atom into the quinoline scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4] this compound, a member of this important class, holds promise for various research and development applications.
The stability of a chemical compound is a critical parameter that dictates its utility and reliability. Degradation can lead to a loss of potency, the formation of impurities with potentially undesirable toxicological profiles, and a lack of reproducibility in scientific investigations. Therefore, a thorough understanding of the stability of this compound is essential for its effective application.
Physicochemical Properties of this compound
While specific experimental data for this compound is not extensively available, its physicochemical properties can be inferred from its structure and data from analogous compounds.
| Property | Inferred Value/Information | Source/Basis |
| Molecular Formula | C₁₀H₈FNO | [5] |
| Molecular Weight | 177.18 g/mol | [5] |
| Appearance | Likely a solid, ranging from white to pale brown powder/crystals. | [6] |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. For comparison, 6-Fluoro-2-methylquinolin-4-ol has a melting point of 273-277 °C.[7] | [7] |
| Solubility | Sparingly soluble in water, with better solubility in organic solvents like methanol, ethanol, and DMSO. | [2] |
Factors Influencing the Stability of this compound
The stability of a heterocyclic compound like this compound is influenced by several environmental factors.
Temperature
Elevated temperatures can accelerate the rate of chemical degradation. For many heterocyclic compounds, thermal decomposition can occur, although quinoline derivatives are generally thermally stable.[8] It is advisable to store the compound at controlled room temperature or under refrigerated conditions to minimize the risk of thermal degradation.
Light
Quinoline and its derivatives can be sensitive to light, particularly UV radiation.[2][9] Prolonged exposure to light can lead to discoloration (yellowing or browning) and photochemical degradation.[2] This is a common characteristic of many aromatic and heterocyclic compounds.
Humidity
As a solid compound, exposure to moisture should be minimized. Quinoline itself is described as hygroscopic.[2] While the solid-state this compound is likely less susceptible, high humidity can lead to the absorption of water, which may facilitate hydrolytic degradation or alter the physical properties of the powder.
pH
The quinolin-4-ol moiety possesses both acidic (hydroxyl group) and basic (quinoline nitrogen) properties. Therefore, the stability of the compound in solution is likely to be pH-dependent. Extreme pH conditions (highly acidic or alkaline) could catalyze degradation pathways such as hydrolysis or ring-opening reactions. The stability of five-membered heterocycles, for instance, is known to be influenced by their aromaticity and the nature of the heteroatom.[10]
Recommended Storage and Handling Conditions
Based on the analysis of related compounds and general principles of chemical stability, the following storage and handling conditions are recommended for this compound to ensure its long-term integrity.
Long-Term Storage (Solid Form)
-
Temperature: Store in a cool, dry place. Recommended storage temperatures are typically between 2-8 °C for long-term storage to minimize any potential for slow degradation. For shorter periods, controlled room temperature (15-25 °C) is acceptable.[9][11]
-
Light: Protect from light by storing in an amber or opaque container.[9] The storage area should be dark.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to oxidation. The container should be tightly sealed to prevent moisture ingress.[11][12]
Storage of Solutions
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing solutions.
-
Temperature: If solutions are to be stored, they should be kept at low temperatures (e.g., -20 °C or -80 °C) to slow down potential degradation in the solution state.
-
Light Protection: Store solutions in light-protecting containers.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade some compounds. Aliquoting the solution into smaller, single-use vials is a recommended practice.
Handling
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.[11] The GHS classification for the related compound 2-Methylquinolin-4-ol indicates it can cause skin and eye irritation, and may cause respiratory irritation.[15]
Experimental Workflow for Stability Assessment
A systematic stability study is crucial to definitively determine the optimal storage conditions and shelf-life of this compound. The following workflow outlines a typical approach.
Figure 1: A generalized experimental workflow for assessing the stability of a chemical compound like this compound.
Potential Degradation Pathways
While specific degradation pathways for this compound have not been reported, potential degradation mechanisms for quinoline derivatives can be hypothesized based on their chemical structure.
-
Oxidation: The quinoline ring system can be susceptible to oxidation, particularly at electron-rich positions. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts.
-
Photodegradation: Aromatic and heterocyclic systems can undergo complex photochemical reactions upon absorption of UV light, leading to the formation of various degradation products.
-
Hydrolysis: Although the core quinoline structure is generally stable to hydrolysis, under harsh pH and temperature conditions, functional groups could be affected.
The structural stability of nitrogen heterocycles is closely related to the firmness of their backbone bonds.[16] Computational studies on various heterocycles can provide insights into bond dissociation energies, which in turn can help predict the most likely points of molecular instability.[17]
Conclusion
Ensuring the stability of this compound is fundamental for its successful application in research and development. While specific stability data for this compound is limited, a comprehensive understanding can be achieved by leveraging information from structurally similar quinoline derivatives and adhering to established principles of chemical storage and handling. By implementing the recommended storage conditions—specifically, protection from light, moisture, and extreme temperatures—researchers can maintain the integrity and purity of this valuable compound. For critical applications, conducting a dedicated stability study following the outlined workflow is strongly advised to establish a definitive shelf-life and optimal storage protocol.
References
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8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2. Ossila.
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2-Methylquinolin-4-ol | C10H9NO | CID 69089. PubChem.
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7-Fluoro-2-methylquinoline 97 1128-74-1. Sigma-Aldrich.
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Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC - NIH.
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Safety Data Sheet: 8-Quinolinol. Carl ROTH.
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SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
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UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.
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Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain | The Journal of Physical Chemistry A. ACS Publications.
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI.
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Quinoline Derivatives in Discovery and Development of Pesticides. PubMed.
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6-FLUORO-4-HYDROXY-2-METHYLQUINOLINE | 15912-68-2. ChemicalBook.
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Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Publishing.
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4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets. Echemi.
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
-
(L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism. YouTube.
-
Buy 7-Fluoro-2-methylquinoline from Chongqing Chemdad. ECHEMI.
-
7-Fluoro-2-methylquinoline. Labsolu.
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals.
-
2-Methylquinoline(91-63-4)MSDS Melting Point Boiling Density Storage Transport. GuideChem.
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
-
7-Fluoro-2-methyl-quinolin-4-ol | CAS 18529-03-8. Santa Cruz Biotechnology.
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Methodological & Application
In Vitro Antibacterial Activity of 7-Fluoro-2-methylquinolin-4-ol: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and in vitro evaluation of the antibacterial properties of 7-Fluoro-2-methylquinolin-4-ol. This guide is designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the experimental design.
Introduction: The Promise of Quinolone Scaffolds
Quinolone derivatives have long been a cornerstone of antibacterial therapy, with fluoroquinolones demonstrating broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria.[1] Their mechanism of action, primarily targeting bacterial DNA gyrase and topoisomerase IV, disrupts DNA replication and leads to bacterial cell death.[2][3] The core structure of this compound, a member of the 4-hydroxyquinoline class, presents a compelling scaffold for the development of novel antibacterial agents. The presence of a fluorine atom is known to often enhance antimicrobial activity.[1] This document outlines the necessary protocols to synthesize this compound and rigorously evaluate its antibacterial potential in a laboratory setting.
PART 1: Synthesis of this compound
A reliable method for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction.[4][5] This approach involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, 3-fluoroaniline and ethyl acetoacetate are the logical starting materials.
Protocol 1: Synthesis via Conrad-Limpach Reaction
Materials:
-
3-Fluoroaniline
-
Ethyl acetoacetate
-
Dowtherm A (or high-boiling point solvent like diphenyl ether)[5]
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Condensation: In a round-bottom flask, combine equimolar amounts of 3-fluoroaniline and ethyl acetoacetate in ethanol. A catalytic amount of acid (e.g., a few drops of concentrated HCl) can be added to facilitate the reaction.
-
Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure to yield the intermediate ethyl 3-(3-fluoroanilino)crotonate.
-
Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A in a suitable reaction vessel equipped with a condenser.[5]
-
Heat the mixture to approximately 250-260°C for 30-60 minutes. This high temperature is crucial for the cyclization to occur.[5]
-
Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solvent.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling point solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid) to yield the final product.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
PART 2: In Vitro Antibacterial Activity Assessment
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reliability and reproducibility.[2]
Safety Precautions
All work with bacterial pathogens must be conducted in a laboratory with the appropriate Biosafety Level (BSL). The bacterial strains recommended in this guide are generally handled at BSL-2.[6][7] This requires adherence to standard microbiological practices, the use of personal protective equipment (PPE), and work involving potential aerosols to be performed within a biological safety cabinet (BSC).
Bacterial Strains
A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used to determine the antibacterial spectrum of this compound. Recommended reference strains from the American Type Culture Collection (ATCC) include:[3][8]
| Gram Stain | Species | ATCC Number |
| Gram-positive | Staphylococcus aureus | ATCC 25923 |
| Enterococcus faecalis | ATCC 29212 | |
| Gram-negative | Escherichia coli | ATCC 25922 |
| Pseudomonas aeruginosa | ATCC 27853 |
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-inhibitory)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of the Microtiter Plate:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
In the first well of each row to be tested, add 100 µL of the this compound stock solution to achieve the desired starting concentration. This will be a twofold serial dilution.
-
Perform a serial twofold dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL.
-
Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Cover the plate and incubate at 37°C for 16-20 hours.[1]
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Protocol 3: Agar Disk Diffusion Test
This qualitative method provides a preliminary assessment of the antibacterial activity.[5]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
This compound solution of known concentration
Procedure:
-
Inoculation of MHA Plate:
-
Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known amount of the this compound solution.
-
Aseptically place the disks on the inoculated agar surface, ensuring firm contact.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.
-
Spot-inoculate these aliquots onto separate, clearly labeled MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Data Presentation and Interpretation
The results of the antibacterial assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: MIC and MBC Values of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| S. aureus ATCC 25923 | |||
| E. faecalis ATCC 29212 | |||
| E. coli ATCC 25922 | |||
| P. aeruginosa ATCC 27853 | |||
| Positive Control (e.g., Ciprofloxacin) |
An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.
Visualizing Workflows and Mechanisms
Experimental Workflow for Antibacterial Screening
Caption: Workflow for the synthesis and in vitro antibacterial evaluation.
Hypothesized Mechanism of Action
Caption: Hypothesized mechanism of action for quinolone-based compounds.
References
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved from [Link]
-
CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. Retrieved from [Link]
-
MIC Determination. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
CDC LC Quick Learn: Recognize the four Biosafety Levels. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
list of provided type strains of bacteria with their ATCC codes. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of antimicrobial resistance by disk diffusion. (2022). FWD AMR-RefLabCap. Retrieved from [Link]
-
Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (n.d.). Bio-protocol. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. Retrieved from [Link]
-
Biosafety Levels & Lab Safety Guidelines. (n.d.). National Institute of Allergy and Infectious Diseases. Retrieved from [Link]
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). National Institutes of Health. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). YouTube. Retrieved from [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Here is the compiled list of ATCC strains used for tests and media quality control. (n.d.). Microrao. Retrieved from [Link]
-
Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Biosafety Levels for Management of Biological Organisms. (n.d.). Research. Retrieved from [Link]
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- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Anticancer Screening of 7-Fluoro-2-methylquinolin-4-ol Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the anticancer screening of a promising class of compounds: 7-Fluoro-2-methylquinolin-4-ol derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom at the 7-position and a methyl group at the 2-position of the quinolin-4-ol core can significantly modulate the physicochemical and biological properties of the molecule, making these derivatives compelling candidates for novel anticancer drug discovery.[2]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and well-validated screening cascade. We will cover the synthesis of the core scaffold, detailed protocols for a tiered in vitro screening approach—from initial cytotoxicity to mechanistic assays—and conclude with considerations for in vivo evaluation.
Rationale and Therapeutic Potential
Quinoline derivatives have demonstrated a broad spectrum of anticancer activities, acting through various mechanisms such as the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1] The strategic placement of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability. Modifications at the 4-hydroxyl position of the quinoline ring offer a versatile point for derivatization to explore structure-activity relationships (SAR) and optimize for potency and selectivity against various cancer cell lines.[2]
Synthesis of the this compound Scaffold
A reliable method for the synthesis of the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[3][4] This involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[4]
Representative Protocol for this compound Synthesis (via Gould-Jacobs Reaction):
-
Condensation: React 3-fluoroaniline with ethyl acetoacetate. This step forms the enamine intermediate.
-
Cyclization: The enamine intermediate is then subjected to high-temperature cyclization, often in a high-boiling point solvent like diphenyl ether or Dowtherm A, to form the quinoline ring.
-
Saponification & Decarboxylation: If a malonic ester derivative is used, subsequent hydrolysis and decarboxylation steps may be necessary to yield the final this compound.
Derivatization at the 4-hydroxyl group can be achieved through various standard organic chemistry reactions, such as etherification or esterification, to generate a library of compounds for screening.
In Vitro Anticancer Screening Cascade
A tiered approach to in vitro screening is recommended to efficiently identify promising lead compounds.
Tier 1: Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized derivatives against a panel of cancer cell lines. This provides a broad overview of their antiproliferative activity and helps in prioritizing compounds for further studies.
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5]
-
Cell Seeding: Seed cancer cells (e.g., HeLa - cervical cancer, BGC-823 - gastric cancer, MCF-7 - breast cancer, A549 - lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Add the compound solutions to the cells and incubate for 48-72 hours.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM) of this compound Derivatives
| Compound ID | Derivative (R-group at C4) | HeLa (Cervical) | BGC-823 (Gastric) | MCF-7 (Breast) | A549 (Lung) |
| FQ-OH | -OH (Parent Compound) | >100 | >100 | >100 | >100 |
| FQ-001 | -OCH3 | 85.2 | 78.5 | 92.1 | 88.4 |
| FQ-002 | -O-CH2-Ph | 15.6 | 12.3 | 20.1 | 18.7 |
| FQ-003 | -O-(4-Cl-Ph) | 9.8 | 7.5 | 11.2 | 10.5 |
| FQ-004 | -O-(4-F-Ph) | 8.1 | 6.2 | 9.5 | 8.9 |
| Doxorubicin | (Positive Control) | 0.8 | 0.6 | 0.9 | 0.7 |
Tier 2: Mechanistic Assays
Compounds exhibiting significant cytotoxicity (e.g., IC50 < 20 µM) should be advanced to mechanistic assays to understand their mode of action. Key cancer hallmarks to investigate are the induction of apoptosis and the inhibition of cell migration and invasion.
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.[6]
Protocol: Annexin V/Propidium Iodide (PI) Flow Cytometry Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Table 2: Hypothetical Apoptosis Induction Data (% of Apoptotic Cells)
| Compound ID | Concentration | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle | - | 2.1 | 1.5 | 3.6 |
| FQ-003 | 10 µM | 25.8 | 15.3 | 41.1 |
| FQ-004 | 10 µM | 30.2 | 18.9 | 49.1 |
| Doxorubicin | 1 µM | 35.6 | 22.4 | 58.0 |
The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis.[8][9]
Protocol: Transwell Migration/Invasion Assay
This assay, also known as the Boyden chamber assay, quantifies the chemotactic ability of cells.[2]
-
Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed serum-starved cancer cells into the upper chamber in a serum-free medium containing the test compound.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-48 hours, allowing the cells to migrate or invade through the membrane.
-
Staining and Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated/invaded cells on the lower surface with crystal violet.
-
Imaging and Analysis: Count the stained cells in several random fields under a microscope.
Table 3: Hypothetical Inhibition of Cell Migration and Invasion (%)
| Compound ID | Concentration | Migration Inhibition (%) | Invasion Inhibition (%) |
| Vehicle | - | 0 | 0 |
| FQ-003 | 10 µM | 55 | 48 |
| FQ-004 | 10 µM | 62 | 55 |
| Doxorubicin | 1 µM | 75 | 68 |
Proposed Mechanism of Action and Signaling Pathways
Based on the broader literature for quinoline derivatives, this compound compounds may exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1] Potential targets include receptor tyrosine kinases like EGFR and VEGFR, and downstream pathways such as PI3K/Akt.
Diagram 1: Experimental Workflow for Anticancer Screening
Caption: A tiered workflow for the anticancer screening of novel compounds.
Diagram 2: Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of EGFR/VEGFR pathways by derivatives.
In Vivo Evaluation
Promising lead compounds identified through in vitro screening should be evaluated in animal models to assess their efficacy and safety.
Protocol: Xenograft Mouse Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[10]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into vehicle control and treatment groups. Administer the test compound and a positive control (e.g., doxorubicin) via an appropriate route (e.g., intraperitoneal or oral gavage).[10]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days).[10]
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and perform histological and immunohistochemical analyses.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic anticancer screening of this compound derivatives. By progressing from broad cytotoxicity screening to more detailed mechanistic and in vivo studies, researchers can effectively identify and characterize novel anticancer drug candidates. Future work should focus on elucidating the precise molecular targets of active compounds through techniques such as kinase profiling and proteomics, and on optimizing lead compounds for improved pharmacokinetic and pharmacodynamic properties.
References
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Application Notes and Protocols for the Structure-Activity Relationship (SAR) of 7-Fluoro-2-Methylquinolines
Introduction: The Significance of the 7-Fluoro-2-Methylquinoline Scaffold in Medicinal Chemistry
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its rigid, planar structure and the presence of a nitrogen atom, which can participate in hydrogen bonding and act as a proton acceptor, make it an ideal framework for designing molecules that can interact with various biological targets.[1] Quinoline derivatives have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, antimalarial, and anti-inflammatory activities.[2]
The introduction of a fluorine atom into a pharmacologically active molecule can profoundly influence its physicochemical and biological properties. The small size and high electronegativity of fluorine can alter a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] Specifically, the 7-fluoro substitution on the quinoline ring has been explored to enhance the biological activities of various derivatives. Coupled with a methyl group at the 2-position, the 7-fluoro-2-methylquinoline core presents a versatile starting point for the development of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on understanding and exploring the structure-activity relationship (SAR) of 7-fluoro-2-methylquinoline derivatives. We will delve into the synthesis of these compounds, detail the protocols for evaluating their biological activities, and analyze how structural modifications impact their efficacy.
Synthetic Strategies for 7-Fluoro-2-Methylquinoline Derivatives
The synthesis of 7-fluoro-2-methylquinoline derivatives often involves multi-step reaction sequences. A common and effective approach is the Conrad-Limpach synthesis or a modified version thereof, starting from a fluorinated aniline. The following protocol outlines a general procedure for the synthesis of a 4-substituted-anilino-7-fluoro-2-methylquinoline, a class of compounds that has shown promise as anticancer agents.[4]
Protocol 1: Synthesis of N-(substituted-phenyl)-7-fluoro-2-methylquinolin-4-amine
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Synthesis of 4-chloro-7-fluoro-2-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Cyclization: Heat the mixture at 140°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis and Chlorination: Cool the reaction mixture to room temperature and slowly add phosphorus oxychloride (POCl₃, 5 equivalents). Heat the mixture to reflux (approximately 110°C) for 3 hours.
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 4-chloro-7-fluoro-2-methylquinoline. The crude product can be purified by recrystallization from ethanol.
Step 2: Nucleophilic Substitution with a Substituted Aniline
-
Reaction Setup: To a solution of 4-chloro-7-fluoro-2-methylquinoline (1 equivalent) in isopropanol, add the desired substituted aniline (1.2 equivalents).
-
Reaction: Add a catalytic amount of concentrated hydrochloric acid (HCl) and reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold isopropanol, and then with diethyl ether. The final product, N-(substituted-phenyl)-7-fluoro-2-methylquinolin-4-amine, can be further purified by column chromatography if necessary.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-fluoro-2-methylquinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline core and any appended functionalities. The following sections explore the SAR of these compounds, primarily focusing on their anticancer and antimicrobial activities.
Anticancer Activity: Targeting Kinase Signaling Pathways
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[2] The 4-anilinoquinoline scaffold, in particular, has been a successful framework for the development of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors.[4]
Key SAR Observations for Anticancer Activity:
-
Substitution at the 4-Anilino Moiety: The nature of the substituent on the aniline ring at the 4-position plays a critical role in determining the anticancer potency.
-
Hydrophobicity and Steric Bulk: Generally, bulky and hydrophobic groups at the meta-position of the aniline ring enhance cytotoxic activity.[5] This suggests that these groups may occupy a hydrophobic pocket in the kinase active site.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can also influence activity, although a clear trend is not always observed and is often target-dependent.
-
-
The Role of the 7-Fluoro Group: The fluorine atom at the 7-position is often incorporated to improve metabolic stability and can enhance binding affinity through favorable interactions with the target protein.[3]
-
The 2-Methyl Group: The methyl group at the 2-position can influence the overall conformation of the molecule and may engage in van der Waals interactions within the binding site.
Table 1: SAR of 7-Fluoro-4-anilinoquinoline Derivatives Against Cancer Cell Lines [4]
| Compound ID | R (Substituent on Aniline Ring) | IC₅₀ (µM) - HeLa Cells | IC₅₀ (µM) - BGC823 Cells |
| 1a | 3-ethynyl | 10.18 | 8.32 |
| 1b | 3-chloro | 12.34 | 9.87 |
| 1c | 3-bromo | 11.92 | 9.11 |
| 1d | 3-methyl | 20.56 | 16.43 |
| 1e | 3-methoxy | 15.78 | 11.24 |
| 1f | 3-isopropyl | 9.87 | 7.15 |
| 1g | 3-tert-butyl | 10.05 | 7.98 |
| Gefitinib | (Reference Drug) | 18.23 | 15.67 |
IC₅₀: The half-maximal inhibitory concentration.
Visualization of a Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinoline derivatives.
Antimicrobial Activity
Fluoroquinolones are a well-established class of antibiotics. While the specific 7-fluoro-2-methylquinoline scaffold is less common in clinically used antibiotics, its derivatives have shown promising antimicrobial activity.[6] The primary mechanism of action for many antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Key SAR Observations for Antimicrobial Activity:
-
Substitutions at the 7-position: In broader fluoroquinolone SAR, the substituent at the 7-position is crucial for antibacterial spectrum and potency. Large heterocyclic substituents often enhance activity against Gram-negative bacteria.[7]
-
The 2-Methyl Group: The presence of a methyl group at the 2-position can influence the compound's interaction with the enzyme-DNA complex.
Protocols for Biological Evaluation
To establish a robust SAR, it is essential to employ standardized and validated biological assays. The following protocols provide detailed methodologies for assessing the anticancer and antimicrobial activities of 7-fluoro-2-methylquinoline derivatives.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Human cancer cell lines (e.g., HeLa, BGC823, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell lines in T-75 flasks until they reach 80-90% confluency. b. Harvest the cells using trypsin-EDTA, neutralize with complete medium, and centrifuge at 1000 rpm for 5 minutes. c. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. d. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. e. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of each 7-fluoro-2-methylquinoline derivative in DMSO (e.g., 10 mM). b. Prepare serial dilutions of the compounds in a complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity. c. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like gefitinib). d. Incubate the plates for another 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate the plates for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. c. Carefully remove the medium containing MTT from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Visualization of the MTT Assay Workflow
Caption: Workflow for the in vitro anticancer activity assessment using the MTT assay.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method is a widely used technique for determining MIC values.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compounds (7-fluoro-2-methylquinoline derivatives)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
DMSO (for dissolving compounds)
-
Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard. This can be visually compared or measured spectrophotometrically at 625 nm (absorbance of 0.08-0.13). c. Dilute the standardized inoculum 1:150 in MHB to obtain a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO (e.g., 1 mg/mL). b. In a 96-well plate, add 50 µL of MHB to wells 2 through 12. c. Add 100 µL of the stock solution to well 1. d. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. e. Well 11 should serve as a growth control (containing only MHB and inoculum), and well 12 as a sterility control (containing only MHB).
-
Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL. b. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.
Visualization of the Broth Microdilution MIC Assay
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion and Future Perspectives
The 7-fluoro-2-methylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The structure-activity relationship studies highlighted in these notes underscore the importance of systematic structural modifications to optimize biological activity. The fluorine atom at the 7-position and various substituents at other positions, particularly the 4-position, significantly influence the potency and selectivity of these compounds.
The provided protocols for synthesis and biological evaluation offer a robust framework for researchers to explore the SAR of this fascinating class of molecules. Future investigations should focus on expanding the library of 7-fluoro-2-methylquinoline derivatives with diverse substitutions to further elucidate the SAR. Additionally, mechanistic studies to identify the specific molecular targets and pathways affected by the most potent compounds will be crucial for their advancement as clinical candidates. The integration of computational modeling and in silico screening can also accelerate the design and discovery of next-generation 7-fluoro-2-methylquinoline-based drugs.
References
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II). PubMed. Available at: [Link]
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Minimum inhibitory concentration (MIC) of test compounds in relation to... ResearchGate. Available at: [Link]
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Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. NIH. Available at: [Link]
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Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. Available at: [Link]
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Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH. Available at: [Link]
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Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]
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Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE. Available at: [Link]
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Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]
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Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. Available at: [Link]
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Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. NIH. Available at: [Link]
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Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. Available at: [Link]
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Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. NIH. Available at: [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH. Available at: [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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Synthesis of 5-[F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ResearchGate. Available at: [Link]
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Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH. Available at: [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]
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7-Fluoro-2-methylquinoline. MySkinRecipes. Available at: [Link]
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Synthesis of 7-Fluoro-2-methylquinolin-4-ol analogs
An Application Note for the Synthesis of 7-Fluoro-2-methylquinolin-4-ol Analogs
Authored by: A Senior Application Scientist
Abstract
The quinolin-4-ol nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2][3] Specifically, the incorporation of a fluorine atom has given rise to the potent class of fluoroquinolone antibiotics.[4] This application note provides a detailed, experience-driven guide for the synthesis of this compound and its analogs. We will explore the venerable Conrad-Limpach and Gould-Jacobs reactions, explaining the mechanistic rationale behind these choices and providing robust, step-by-step protocols suitable for researchers in drug discovery and synthetic chemistry.
Introduction: The Significance of the Quinolone Scaffold
The quinoline ring system is a cornerstone of heterocyclic chemistry and drug development. Its derivatives have demonstrated remarkable efficacy against a range of diseases. The antibacterial prowess of fluoroquinolones, for instance, is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[1][5] Beyond their antimicrobial applications, quinolone analogs are actively investigated for their potential as anticancer, antimalarial, and anti-inflammatory agents, making efficient and versatile synthetic routes to these compounds highly valuable.[1][6]
This guide focuses on the synthesis of this compound, a key intermediate that combines the beneficial electronic properties of the fluorine substituent with a methyl group at the C-2 position, a common feature in many bioactive quinolones.
Strategic Synthesis: Choosing the Right Pathway
The construction of the quinolin-4-one core is typically achieved through cyclization reactions of aniline precursors. The choice of synthetic strategy is dictated by the desired substitution pattern on the final molecule. Two classical, yet highly reliable, methods are the Conrad-Limpach and Gould-Jacobs reactions.[7][8][9]
-
The Conrad-Limpach Synthesis: This is the preferred method for synthesizing C-2 alkyl-substituted quinolin-4-ones. It involves the reaction of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[7][10]
-
The Gould-Jacobs Reaction: This pathway is ideal when a carboxyl group is desired at the C-3 position, which can serve as a versatile synthetic handle for further derivatization. The reaction proceeds by condensing an aniline with an alkoxymethylenemalonate ester, followed by cyclization.[7][11]
While modern variations utilizing microwave irradiation or novel catalysts exist to improve yields and shorten reaction times, understanding these fundamental thermal cyclization methods is crucial for any medicinal chemist.[12][13][14]
Primary Protocol: Conrad-Limpach Synthesis of this compound
This method is the most direct route to the title compound, leveraging the reaction between 3-fluoroaniline and ethyl acetoacetate.
Mechanistic Principle
The synthesis occurs in two key stages. First, a condensation reaction between the aniline and the β-ketoester forms an enaminone intermediate. The second, and most critical stage, is a high-temperature intramolecular cyclization. This step has a significant energy barrier because it temporarily disrupts the aromaticity of the aniline ring to form the new heterocyclic ring.[8] This is precisely why high-boiling point solvents are traditionally employed—to provide the necessary thermal energy to drive the reaction to completion.[7][8]
Caption: Conrad-Limpach reaction workflow.
Detailed Experimental Protocol
Materials:
-
3-Fluoroaniline
-
Ethyl acetoacetate
-
Dowtherm A (or diphenyl ether)
-
Ethanol
-
Hexane
-
Hydrochloric acid (catalytic)
Procedure:
Step 1: Synthesis of Ethyl 3-((3-fluorophenyl)amino)but-2-enoate (Enaminone Intermediate)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-fluoroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. The reaction is typically complete within 2-4 hours when water evolution ceases.
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enaminone intermediate, which can be used directly in the next step or purified by vacuum distillation.
Step 2: Thermal Cyclization to this compound
-
Safety First: This step involves very high temperatures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses.
-
In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser, pre-heat a high-boiling solvent like Dowtherm A to 250°C.[7]
-
Add the crude enaminone intermediate from Step 1 dropwise to the hot Dowtherm A solution over 30 minutes. Maintain the temperature at 250-255°C.
-
After the addition is complete, continue heating and stirring for an additional 30-60 minutes to ensure complete cyclization.
-
Allow the reaction mixture to cool to below 100°C. The product will begin to precipitate.
-
Add hexane to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with fresh hexane to remove residual Dowtherm A.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to afford this compound as a solid.
Data Summary
| Reactant 1 | Reactant 2 | Cyclization Temp. | Solvent | Typical Yield |
| 3-Fluoroaniline | Ethyl acetoacetate | 250 °C | Dowtherm A | 75-90%[7] |
| 3-Chloroaniline | Ethyl acetoacetate | 250 °C | Diphenyl ether | 70-85% |
| Aniline | Ethyl acetoacetate | 250 °C | Mineral Oil | 80-95%[7] |
Alternative Protocol: Gould-Jacobs Synthesis of C3-Carboxy Analogs
This route provides access to quinolin-4-ol analogs bearing a carboxylic acid at the C-3 position, a critical functional group for creating libraries of amides and esters for structure-activity relationship (SAR) studies.
Mechanistic Principle
The Gould-Jacobs reaction begins with a Michael-type addition of the aniline to diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol.[15] The resulting intermediate then undergoes a high-temperature electrocyclization.[7][9] The resulting ethyl 4-hydroxyquinoline-3-carboxylate can then be saponified to the corresponding carboxylic acid and subsequently decarboxylated if the unsubstituted C-3 position is desired. Modern protocols often use microwave heating to dramatically reduce the high temperatures and long reaction times of the classical method.[13][15]
Caption: Gould-Jacobs reaction and subsequent transformations.
Detailed Experimental Protocol (Microwave-Assisted)
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Eaton's Reagent (P₂O₅ in MeSO₃H) or high-boiling solvent (e.g., Dowtherm A)
-
Sodium hydroxide
-
Ethanol/Water
Procedure:
Step 1: Condensation to Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate
-
In a microwave-safe vial, combine 3-fluoroaniline (1.0 eq) and DEEM (1.1 eq).
-
Seal the vial and heat the mixture in a microwave reactor at 120-140°C for 5-15 minutes. Monitor the reaction by TLC or LC-MS until the aniline is consumed.
-
Cool the vial. The crude intermediate often solidifies upon cooling and can be used directly.
Step 2: Cyclization to Ethyl 7-Fluoro-4-hydroxyquinoline-3-carboxylate
-
To the crude intermediate from Step 1, add a high-boiling solvent like Dowtherm A.
-
Heat in the microwave reactor at 220-250°C for 15-30 minutes.
-
Alternatively, for a non-microwave approach, use Eaton's reagent for a lower temperature cyclization.[13]
-
After cooling, precipitate the product with hexane, filter, and wash thoroughly to obtain the crude ester.
Step 3: Saponification (Optional)
-
Suspend the crude ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the solution and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.
Data Summary for Analog Synthesis
| Aniline | Key Intermediate | Cyclization Method | Typical Yield |
| 3-Fluoroaniline | Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate | Microwave | 80-95%[13] |
| 3-Bromoaniline | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | Thermal (Dowtherm A) | 70-85% |
| 3-Methoxyaniline | Ethyl 7-methoxy-4-hydroxyquinoline-3-carboxylate | Eaton's Reagent | 85-95%[13] |
Safety and Handling
-
High Temperatures: Both classical protocols require extremely high temperatures. Use appropriate heating mantles, sand baths, and high-boiling point solvents in a certified chemical fume hood. Ensure no flammable materials are nearby.
-
Reagent Toxicity: Anilines are toxic and can be absorbed through the skin. Handle with appropriate gloves and PPE.
-
Corrosive Reagents: Acid and base solutions used for catalysis and saponification are corrosive. Handle with care.
-
Pressure: Microwave synthesis can generate significant pressure. Use only certified microwave vials and operate the reactor according to the manufacturer's instructions.
Characterization
The identity and purity of all synthesized compounds must be confirmed through standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.[6][16]
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O, O-H, N-H).
-
Melting Point: As an indicator of purity.
Conclusion
The Conrad-Limpach and Gould-Jacobs reactions are powerful and reliable methods for the synthesis of this compound and its analogs. While requiring careful execution, particularly regarding temperature control, these protocols provide a solid foundation for accessing a wide range of quinolone derivatives for drug discovery programs. The presented protocols, grounded in established chemical principles and refined through practical experience, offer a clear pathway for researchers to synthesize these valuable compounds. Modern adaptations, such as microwave-assisted heating, can further enhance the efficiency and accessibility of these syntheses.[9]
References
-
Kubica, K., & Szulczyk, D. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(7), 3085. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1683. [Link]
-
Musiol, R., & Serda, M. (2022). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. International Journal of Molecular Sciences, 23(15), 8489. [Link]
-
Chintakunta, R. (2020). A REVIEW ON NEW OFLOXACIN-FLUOROQUINOLONE ANALOGS: SYNTHESIS AND BIOLOGICAL EVALUATION OF DIFFERENT COMPOUNDS. ResearchGate. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]
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Spencer, J. L., et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 15(4), 2736–2745. [Link]
-
Pearce, C., et al. (2018). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. Molecules, 23(9), 2214. [Link]
-
Helaja, J., et al. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 27(15), 4841. [Link]
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Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280. [Link]
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Martinez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2003. [Link]
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Katritzky, A. R., et al. (1993). The Synthesis of 2,4-Ring-Fused Analogues of 7-Fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone. ChemInform, 24(34). [Link]
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Mojahidin, M., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1989. [Link]
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Cox, M., et al. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]
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Ramirez-Prada, J., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceuticals, 16(8), 1129. [Link]
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Kumar, S., et al. (2015). Design, Synthesis and Biological Screening of 2, 4-Disubstituted Quinolines. Austin Journal of Bioorganic & Organic Chemistry, 2(2), 1011. [Link]
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Aldred, K. J., et al. (2014). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Journal of Antimicrobial Chemotherapy, 69(8), 2079-2086. [Link]
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Madhuri, L., et al. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 47(31), 14501-14510. [Link]
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Obushak, M. D., et al. (2019). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2019(2), M1063. [Link]
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Kubica, K. P., et al. (2017). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 74(3), 903-912. [Link]
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Martinez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2003. [Link]
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Siddiqui, H. L., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1353-1356. [Link]
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Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
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Sharma, P., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical and Bio-Medical Science, 1(1), 1-13. [Link]
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Application Notes: Biological Assays for Testing 7-Fluoro-2-methylquinolin-4-ol Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold with Therapeutic Potential
The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1] Its rigid structure and versatile substitution points allow for the fine-tuning of pharmacological properties. The specific derivative, 7-Fluoro-2-methylquinolin-4-ol, while not extensively characterized in public literature, belongs to a chemical class that has shown significant biological activity.[1][2] Notably, related quinoline structures have been utilized as intermediates in the synthesis of potent and selective antagonists for the cysteinyl leukotriene receptor 1 (CysLT1R).[3][4]
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators that play a central role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[5] They exert their effects by binding to the CysLT1 receptor, a G-protein coupled receptor (GPCR), triggering a cascade of pro-inflammatory responses including bronchoconstriction, mucus secretion, and inflammatory cell recruitment.[5][6] Consequently, antagonists that block this receptor, such as montelukast and zafirlukast, are effective therapies for these conditions.[4][5]
Given the structural precedent, this guide outlines a comprehensive framework of biological assays to systematically evaluate the efficacy of this compound, using the CysLT1 receptor as a primary, hypothesis-driven target. The described workflow progresses logically from initial target binding verification to functional cellular assays, providing a robust pathway for characterizing the compound's potential therapeutic activity.
Experimental & Logic Workflow: A Tiered Approach to Efficacy Testing
A multi-tiered assay cascade is essential for efficiently evaluating a compound's pharmacological profile. This approach ensures that resource-intensive functional and cellular assays are performed on compounds that have first demonstrated direct interaction with the intended target.
Caption: Tiered assay cascade for evaluating this compound.
Tier 1: Primary Target Engagement - CysLT1 Receptor Binding Assay
Scientific Rationale: The foundational step is to determine if this compound physically interacts with the CysLT1 receptor. A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity for a target receptor.[7][8] This assay measures the ability of the unlabeled test compound to displace a high-affinity radiolabeled ligand from the receptor, allowing for the calculation of the inhibitory constant (Ki), a true measure of binding affinity.[7]
Protocol: Competitive Radioligand Binding Assay
-
Receptor Source Preparation:
-
Culture human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably overexpressing the human CysLT1 receptor. Alternatively, use membranes from cell lines with high endogenous expression, such as the human monocytic cell line U937.[9]
-
Harvest cells and prepare a crude membrane fraction by homogenization followed by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[10]
-
Determine the total protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Assay Execution:
-
The assay is performed in a 96-well plate format.[10]
-
To each well, add:
-
50 µL of membrane preparation (typically 10-30 µg of protein).
-
50 µL of a fixed concentration of a suitable CysLT1R radioligand, such as [³H]-Montelukast or [³H]-Pranlukast. The concentration should be close to the radioligand's dissociation constant (Kd) for the receptor.
-
50 µL of assay buffer containing a range of concentrations of this compound (e.g., 0.1 nM to 100 µM).
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand (no competitor).
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration (e.g., 10 µM) of a known, high-affinity unlabeled CysLT1R antagonist (e.g., Montelukast).
-
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[10]
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a buffer like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
-
Data Acquisition and Analysis:
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.[10]
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[11]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
| Compound | IC50 (nM) | Ki (nM) |
| This compound | Experimental Value | Calculated Value |
| Montelukast (Control) | e.g., 5.2 | e.g., 1.8 |
Tier 2: Functional Antagonism - Calcium Mobilization Assay
Scientific Rationale: The CysLT1 receptor is predominantly coupled to the Gq/11 family of G-proteins.[3] Upon agonist binding, Gq activation stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[12][13][14] A functional antagonist will block this agonist-induced calcium flux. This cell-based assay provides the first indication of the compound's ability to inhibit receptor signaling.[15][16]
Caption: CysLT1R Gq-mediated calcium signaling pathway.
Protocol: FLIPR-Based Calcium Mobilization Assay
-
Cell Preparation:
-
Use a cell line expressing CysLT1R (e.g., HEK293-CysLT1R or U937 cells).
-
Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight to allow for adherence.[17]
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).[15][16] This is typically done by incubating the cells with the dye in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C.
-
The buffer may contain probenecid, an anion-transport inhibitor that prevents the cells from pumping out the dye.[15][16]
-
After incubation, gently wash the cells to remove excess extracellular dye.
-
-
Assay Execution (Antagonist Mode):
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or similar instrument capable of real-time kinetic fluorescence measurements.
-
Prepare a separate compound plate containing various concentrations of this compound.
-
The instrument will first add the test compound to the cell plate. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.
-
Next, the instrument will add a fixed concentration of a CysLT1R agonist (e.g., Leukotriene D4, LTD4). The concentration used should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal that is sensitive to inhibition.
-
Measure the fluorescence intensity immediately before and after the addition of the agonist for 1-2 minutes.[17]
-
-
Data Acquisition and Analysis:
-
The change in fluorescence intensity (peak signal minus baseline) corresponds to the increase in intracellular calcium.
-
Plot the agonist-induced calcium response as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response (inhibitor) curve to determine the functional IC50 value.
-
Data Presentation
| Compound | Functional IC50 (nM) |
| This compound | Experimental Value |
| Zafirlukast (Control) | e.g., 10.5 |
Tier 3: Downstream Cellular Efficacy Assays
Scientific Rationale: While calcium flux is a direct measure of Gq activation, it's crucial to assess if the compound can inhibit a more physiologically relevant downstream event. In immune cells like monocytes, CysLT1R activation can lead to the production and release of chemokines, which are critical for recruiting other inflammatory cells.[18] Measuring the inhibition of agonist-induced chemokine release provides strong evidence of cellular efficacy. The human promonocytic U937 cell line is an excellent model system as it constitutively expresses CysLT1 receptors and is known to be responsive to leukotrienes.[9]
Protocol: LTD4-Induced CCL2 (MCP-1) Release in U937 Cells
-
Cell Culture and Stimulation:
-
Culture U937 cells in standard RPMI-1640 medium supplemented with 10% FBS.[19]
-
For the assay, plate cells in a 24- or 48-well plate at a density of approximately 0.5-1.0 x 10⁶ cells/mL.
-
Pre-treat the cells for 30-60 minutes with various concentrations of this compound or a vehicle control.
-
Stimulate the cells by adding LTD4 (e.g., 100 nM final concentration) for a defined period (e.g., 6-24 hours). Include an unstimulated control (vehicle only).
-
-
Supernatant Collection and Analysis:
-
After the stimulation period, pellet the cells by centrifugation.
-
Carefully collect the cell-free supernatant.
-
Quantify the concentration of the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1, MCP-1) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTD4-induced CCL2 release for each concentration of the test compound.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value.
-
Tier 4: Selectivity & Specificity Profiling
Scientific Rationale: An ideal therapeutic candidate should be highly selective for its intended target to minimize off-target side effects. It is crucial to assess whether this compound binds to other related receptors. A primary concern would be the CysLT2 receptor, but profiling against a broader panel of GPCRs is also recommended. This is typically performed using the same binding assay format described in Tier 1, but with membranes prepared from cells expressing different receptors.
Protocol: The competitive radioligand binding assay protocol is repeated using membrane preparations from cells expressing other receptors of interest (e.g., CysLT2R, various chemokine receptors, adrenergic receptors). The compound should be tested at a high concentration (e.g., 10 µM). A significant inhibition (>50%) of radioligand binding would indicate potential off-target activity, warranting a full dose-response curve to determine the Ki for that receptor.
Data Interpretation: The selectivity of the compound is determined by comparing its Ki for the target receptor (CysLT1R) with its Ki for other receptors. A selectivity ratio of >100-fold is generally considered desirable for a drug candidate.
References
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Patsnap Synapse. (2024). What are CysLT1 antagonists and how do they work? Patsnap. [Link]
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Gusach, A., et al. (2019). Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs. Science Advances, 5(10), eaax2518. [Link]
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Lee, M. G., et al. (2011). Differential Inhibitory Effects of CysLT1 Receptor Antagonists on P2Y6 Receptor-Mediated Signaling and Ion Transport in Human Bronchial Epithelia. PLoS ONE, 6(7), e22363. [Link]
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Wikipedia. (2023). Cysteinyl leukotriene receptor 1. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
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Capra, V., et al. (2004). CysLT1 signal transduction in differentiated U937 cells involves the activation of the small GTP-binding protein Ras. Biochemical Pharmacology, 67(8), 1579-1587. [Link]
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Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Trends in Pharmacological Sciences, 14(4), 110-112. [Link]
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Zhang, Y., et al. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. IOP Conference Series: Earth and Environmental Science, 1074, 012134. [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular Biology, 23(1), 58-81. [Link]
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Thompson, M. D., et al. (2006). Functional characterization of human cysteinyl leukotriene 1 receptor gene structure. The Journal of biological chemistry, 281(26), 17847–17856. [Link]
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Al-Trawneh, S. A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1632. [Link]
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González-Dávila, J., et al. (2018). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1032-1040. [Link]
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Carullo, G., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Antioxidants, 11(3), 536. [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
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Ravasi, S., et al. (2006). CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation. Respiratory Research, 7, 43. [Link]
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Baxendale Group. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
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Unal, H. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 3(12). [Link]
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Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. [Link]
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ResearchGate. (2018). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]
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Fatima, T., & S. (2019). Chemical composition, FTIR Studies and Antibacterial Activity of Passiflora edulis f. edulis (Fruit). Journal of Pure and Applied Microbiology, 13(4), 2115-2123. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
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Carullo, G., et al. (2022). Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside. Antioxidants, 11(3), 536. [Link]
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Krippendorff, B. F., et al. (2007). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE. [Link]
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Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(21), 6667. [Link]
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Measuring Cytotoxicity of 7-Fluoro-2-methylquinolin-4-ol: A Detailed Application Note and Protocol Using the MTT Assay
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the cytotoxic potential of the compound 7-Fluoro-2-methylquinolin-4-ol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol is designed to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying principles.
Introduction: The Imperative of Cytotoxicity Screening
In the realm of drug discovery and toxicology, assessing the cytotoxic effects of novel chemical entities is a critical early-step.[1] It provides essential information about a compound's potential to induce cell death, which is vital for identifying therapeutic candidates for diseases like cancer or for flagging compounds with unacceptable toxicity for further development.[2][3] The MTT assay is a widely adopted, robust, and cost-effective colorimetric method for evaluating cell viability and proliferation.[1]
The principle of the MTT assay is elegantly simple yet powerful. It relies on the enzymatic activity of mitochondrial dehydrogenases, which are predominantly active in viable, metabolically active cells.[1] These enzymes cleave the tetrazolium ring of the yellow MTT reagent, resulting in the formation of insoluble purple formazan crystals.[1][4] The amount of formazan produced is directly proportional to the number of living cells, providing a quantifiable measure of cell viability.[4][5][6]
This application note will focus on this compound, a member of the quinoline family of compounds. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[2][3][7] Therefore, accurately assessing the cytotoxicity of this specific fluorinated quinoline is a key step in understanding its therapeutic potential.
Understanding the Target: this compound
This compound is a quinoline derivative with a fluorine atom at the 7th position and a methyl group at the 2nd position of the quinoline ring structure. Its chemical properties, such as a melting point of 273-277 °C, indicate a stable solid compound.[8] While specific biological activities of this exact compound are not extensively documented in publicly available literature, related quinoline derivatives have shown cytotoxic effects against various cancer cell lines.[2][7][9] The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity.[10]
Experimental Design and Workflow
A successful MTT assay hinges on careful planning and execution. The following workflow provides a comprehensive overview of the key stages involved in assessing the cytotoxicity of this compound.
Caption: A schematic overview of the MTT assay workflow for cytotoxicity assessment.
Detailed Protocol
This protocol is a guideline and may require optimization depending on the specific cell line and laboratory conditions.
Part 1: Materials and Reagents
| Item | Description |
| Test Compound | This compound |
| Cell Line | A suitable cancer cell line (e.g., A549, HeLa, MCF-7) or a non-cancerous control cell line (e.g., HEK293). |
| Culture Medium | Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| MTT Reagent | 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C for short-term and -20°C for long-term storage. |
| Solubilization Buffer | Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl. |
| Other Reagents | Trypsin-EDTA, Phosphate Buffered Saline (PBS), sterile water. |
| Equipment | 96-well flat-bottom sterile cell culture plates, multichannel pipette, incubator (37°C, 5% CO2), microplate reader (absorbance at 570 nm), inverted microscope, sterile tubes and flasks. |
Part 2: Experimental Procedure
Step 1: Cell Culture and Seeding
-
Maintain Cell Culture: Culture the chosen cell line in a T-75 flask using the recommended complete growth medium in a humidified incubator at 37°C with 5% CO2.[11] Adherent cells should be passaged when they reach 80-90% confluency. For detailed cell culture techniques, refer to established guides from sources like ATCC.[12][13][14]
-
Cell Seeding:
-
Trypsinize the adherent cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well in 100 µL of medium for a 96-well plate). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.[5]
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment and recovery.[5]
-
Step 2: Compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations for treatment. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (untreated cells).
-
Cell Treatment: After the 24-hour incubation period, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Incubation: Incubate the treated plates for the desired exposure times (e.g., 24, 48, or 72 hours).
Step 3: MTT Assay
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[5] During this time, viable cells will convert the MTT into visible purple formazan crystals.[6]
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization buffer (e.g., DMSO) to each well.[15]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
Step 4: Data Acquisition and Analysis
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[16] This can be calculated by performing a non-linear regression analysis (e.g., using GraphPad Prism or a similar software).[17]
-
Caption: The enzymatic conversion of MTT to formazan in living cells.
Data Interpretation and Troubleshooting
A typical dose-response curve will show a decrease in cell viability with increasing concentrations of this compound. The IC50 value derived from this curve is a key indicator of the compound's cytotoxic potency.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High background in blank wells | Contamination of medium or reagents. | Use fresh, sterile reagents and aseptic techniques.[4] |
| Low absorbance readings in control wells | Low cell seeding density or poor cell health. | Optimize seeding density and ensure cells are healthy and in the exponential growth phase.[5] |
| High variability between replicates | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes carefully.[18] |
| Compound interference | The compound may directly react with MTT. | Run a control experiment with the compound and MTT in cell-free medium to check for any direct reaction.[19] |
Conclusion
The MTT assay is a powerful and reliable method for assessing the cytotoxicity of novel compounds like this compound. By following this detailed protocol and understanding the underlying principles, researchers can generate accurate and reproducible data that is crucial for advancing drug discovery and development programs. The insights gained from these studies will help to elucidate the therapeutic potential and toxicological profile of this promising class of molecules.
References
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
- de Souza, M. V. N. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Biomedicine & Pharmacotherapy, 126, 110079.
-
ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 from mtt results? Retrieved from [Link]
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Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
- Kumar, S., & Narasimhan, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1395-1425.
- Al-Suwaidan, I. A., Ahmed, H. E. A., & El-Gamal, M. I. (2021). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Molecules, 26(11), 3179.
- Abd-Elhafeez, M. M., & El-Sayed, M. A. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics, 11(3), 346.
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4).
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT assay? Retrieved from [Link]
-
Reddit. (2023). struggling with MTT assay. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 7-Fluoro-2-methylquinolin-4-ol as a Versatile Chemical Intermediate
Abstract
The fluorinated quinoline scaffold is a cornerstone in modern medicinal chemistry, conferring advantageous properties such as enhanced metabolic stability, binding affinity, and bioavailability to bioactive molecules. Within this privileged class of heterocycles, 7-Fluoro-2-methylquinolin-4-ol emerges as a pivotal chemical intermediate. Its strategic functionalization at the C4 position, facilitated by the reactive hydroxyl group, provides a robust platform for the synthesis of diverse molecular architectures. This guide details the synthesis of this key intermediate and provides validated, step-by-step protocols for its conversion into high-value downstream products, particularly the corresponding 4-chloroquinoline, a critical precursor for nucleophilic substitution reactions. The causality behind experimental choices and self-validating systems are emphasized to ensure reproducibility and success for researchers in drug discovery and chemical synthesis.
Introduction: The Significance of the 7-Fluoroquinoline Core
The quinoline ring system is a recurring motif in a vast array of pharmaceuticals, including antimalarials, antibacterials, and kinase inhibitors.[1] The introduction of a fluorine atom, particularly at the C7 position, can significantly modulate a molecule's physicochemical and pharmacological properties. The strong C-F bond often enhances metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine's high electronegativity can influence pKa and hydrogen bonding capabilities, leading to improved target engagement and cell permeability.[2]
This compound (1) is a particularly valuable building block due to its trifecta of functional handles:
-
The Quinoline Core: A rigid, aromatic system for building molecular complexity.
-
The C7-Fluorine: A key substituent for tuning drug-like properties.
-
The C4-Hydroxyl Group: The primary site for chemical modification, existing in tautomeric equilibrium with its keto form, 7-fluoro-2-methylquinolin-4(1H)-one.[3] This hydroxyl group is the gateway to a multitude of subsequent chemical transformations.
This document serves as a practical guide for utilizing this intermediate, focusing on its synthesis and its conversion to the highly reactive 4-chloro derivative, a linchpin for constructing compound libraries.
Physicochemical & Safety Data
A clear understanding of the physical properties and safety profile of a chemical intermediate is paramount for its effective and safe use in the laboratory.
| Property | Value | Reference |
| CAS Number | 18529-03-8 | [4] |
| Molecular Formula | C₁₀H₈FNO | [4] |
| Molecular Weight | 177.18 g/mol | [4] |
| Appearance | Solid | [4] |
| InChI Key | DGZLIRLGDGAYDG-UHFFFAOYSA-N | [4] |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [4] |
| Precautionary Codes | P280, P305 + P351 + P338 | [4] |
Safety Note: Always consult the full Safety Data Sheet (SDS) before handling. Use appropriate Personal Protective Equipment (PPE), including safety glasses/goggles and gloves. Handle in a well-ventilated fume hood.
Synthesis of this compound (1)
The most common and reliable method for constructing the 4-hydroxyquinoline scaffold is the Gould-Jacobs reaction.[5] This process involves two key steps: the condensation of a substituted aniline with a malonic ester derivative to form an enamine, followed by a high-temperature thermal cyclization.
Synthetic Workflow: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis of this compound.
Detailed Protocol: Synthesis via Gould-Jacobs Reaction
This protocol is adapted from established procedures for synthesizing 4-hydroxyquinolines.[6]
Materials:
-
3-Fluoroaniline
-
Ethyl 3-ethoxy-2-butenoate (or equivalent β-ketoester)
-
Diphenyl ether
-
Ethanol
-
Hexanes
-
Round-bottom flask equipped with a reflux condenser and thermometer
-
Heating mantle with stirrer
Procedure:
-
Enamine Formation:
-
In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and ethyl 3-ethoxy-2-butenoate (1.05 eq).
-
Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the consumption of the aniline starting material.
-
Rationale: This condensation step forms the key enamine intermediate. Driving off the ethanol byproduct shifts the equilibrium towards the product. Forcing conditions are typically not required.
-
-
Thermal Cyclization:
-
To a separate flask containing diphenyl ether, pre-heat the solvent to 250 °C.
-
Add the crude enamine intermediate from the previous step dropwise to the hot diphenyl ether over 15-20 minutes. Maintain the temperature at 250 °C.
-
Causality: The high temperature is essential to overcome the activation energy for the 6-π electrocyclization, followed by tautomerization to form the aromatic quinolinol ring system. Diphenyl ether is used as a high-boiling, inert solvent.
-
After the addition is complete, maintain the reaction at 250 °C for an additional 30 minutes.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to below 100 °C.
-
Carefully add hexanes to the cooled mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with hexanes to remove the diphenyl ether solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by silica gel chromatography if necessary.
-
Self-Validation:
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]
-
A melting point determination should be consistent with literature values.
Application as an Intermediate: Synthesis of 4-Chloro-7-fluoro-2-methylquinoline (2)
The true synthetic utility of this compound (1) is unlocked by converting the C4-hydroxyl group into a better leaving group. The most common and effective transformation is chlorination to produce 4-chloro-7-fluoro-2-methylquinoline (2). This chloro-derivative is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of amine, oxygen, or sulfur nucleophiles at the C4 position.[5][6]
Chlorination Workflow
Caption: Experimental workflow for the synthesis of 4-Chloro-7-fluoro-2-methylquinoline.
Detailed Protocol: Chlorination with Phosphorus Oxychloride (POCl₃)
This protocol describes a robust method for converting the quinolinol to the corresponding chloroquinoline.[6]
Materials:
-
This compound (1)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Ice
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend this compound (1) (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq). The POCl₃ often serves as both the reagent and the solvent.
-
Safety Critical: This step must be performed in a certified fume hood. POCl₃ is highly corrosive and reacts violently with water. Ensure all glassware is dry.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 110 °C) with stirring for 3-4 hours.
-
Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed. The product will be less polar than the starting material.
-
-
Work-up:
-
Allow the reaction to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto a stirred beaker of crushed ice. This is a highly exothermic quench that will generate HCl gas. Perform this in the back of the fume hood.
-
Once the quench is complete, slowly basify the acidic aqueous solution by adding concentrated ammonium hydroxide or a cold NaOH solution until the pH is ~8-9. This will precipitate the crude product.
-
Extract the product with an organic solvent like DCM or CHCl₃ (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 4-chloro-7-fluoro-2-methylquinoline (2).
-
Expected Results & Validation:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Expected Yield |
| 4-Chloro-7-fluoro-2-methylquinoline (2) | 18529-04-9 | C₁₀H₇ClFN | 195.62 g/mol | 70-90% |
-
Reference:
-
Validation: Confirm the structure via NMR and mass spectrometry. The disappearance of the broad O-H proton signal and the appearance of a clean aromatic/methyl region in the ¹H NMR spectrum are indicative of a successful reaction.
Downstream Application: Synthesis of a 4-Aminoquinoline Analog
The 4-chloroquinoline intermediate (2) is primed for reaction with nucleophiles. A common application is the synthesis of 4-aminoquinoline derivatives, a core structure in many antimalarial drugs.[6]
SNAr Reaction Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (560085-09-8) for sale [vulcanchem.com]
- 3. PubChemLite - this compound (C10H8FNO) [pubchemlite.lcsb.uni.lu]
- 4. 7-Fluoro-4-hydroxy-2-methylquinoline AldrichCPR 18529-03-8 [sigmaaldrich.com]
- 5. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the 4-Hydroxyl Group of 7-Fluoro-2-methylquinolin-4-ol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical derivatization of the 4-hydroxyl group of 7-Fluoro-2-methylquinolin-4-ol. This quinoline scaffold is a key pharmacophore in numerous biologically active compounds, and modification of the 4-hydroxyl group offers a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties. These notes offer detailed protocols for O-alkylation and O-acylation, underpinned by a discussion of the mechanistic rationale and practical considerations for successful synthesis and characterization.
Introduction to the Chemistry of this compound
This compound exists in tautomeric equilibrium with its corresponding quinolone form. The phenolic nature of the 4-hydroxyl group makes it amenable to a variety of derivatization reactions. The electron-withdrawing fluorine atom at the 7-position can influence the acidity of the hydroxyl proton, impacting its reactivity. Derivatization at this position is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop new therapeutic agents.[1] This guide will focus on two of the most robust and widely employed methods for modifying this hydroxyl group: the Williamson ether synthesis for O-alkylation and the Steglich esterification for O-acylation.
I. O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers.[2] It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[3] This method is highly effective for converting phenols, such as this compound, into their corresponding ethers.
Mechanistic Rationale and Experimental Design
The reaction is initiated by the deprotonation of the 4-hydroxyl group by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.
Choice of Base: A critical parameter is the choice of base. Strong bases such as sodium hydride (NaH) are highly effective for deprotonating phenols, driving the reaction to completion. Weaker bases like potassium carbonate can also be employed, often in conjunction with a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.
Solvent Selection: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are excellent choices as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.
Reaction Monitoring: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of a new, typically less polar, product spot.[4]
Visualizing the Williamson Ether Synthesis Workflow
Caption: Workflow for the O-alkylation of this compound.
Detailed Protocol: Synthesis of 4-Methoxy-7-fluoro-2-methylquinoline
This protocol details the synthesis of the methyl ether derivative as a representative example.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 177.18 | 1.0 g | 5.64 mmol | 1.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.27 g | 6.77 mmol | 1.2 |
| Iodomethane | 141.94 | 0.43 mL (0.98 g) | 6.91 mmol | 1.2 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Ethyl Acetate | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 5.64 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) and stir the suspension at room temperature.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.27 g, 6.77 mmol) portion-wise at 0 °C (ice bath).
-
Expert Insight: The reaction is exothermic and produces hydrogen gas. Slow addition is crucial to control the reaction rate and prevent excessive foaming.
-
-
Alkylation: After stirring for 30 minutes at room temperature, cool the reaction mixture back to 0 °C and add iodomethane (0.43 mL, 6.91 mmol) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-methoxy-7-fluoro-2-methylquinoline.
Self-Validation: The identity and purity of the product should be confirmed by NMR spectroscopy and mass spectrometry. The expected ¹H NMR spectrum will show a new singlet at approximately 3.9-4.1 ppm corresponding to the methoxy protons.
II. O-Acylation via Steglich Esterification
The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly useful for substrates that are sensitive to acidic conditions.[5] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6]
Mechanistic Rationale and Experimental Design
The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, reacting with the intermediate to form an N-acylpyridinium salt. This activated species is then readily attacked by the hydroxyl group of this compound to form the desired ester, regenerating DMAP.
Choice of Coupling Agent: DCC is a common and effective coupling agent. A water-soluble alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to simplify the work-up, as the resulting urea byproduct is water-soluble and can be removed by aqueous extraction.
Solvent and Temperature: The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM) or acetonitrile at room temperature.[3]
Work-up and Purification: A key challenge in Steglich esterification is the removal of the dicyclohexylurea (DCU) byproduct, which is sparingly soluble in many organic solvents. Filtration is the primary method for its removal.[7]
Visualizing the Steglich Esterification Workflow
Caption: Workflow for the O-acylation of this compound.
Detailed Protocol: Synthesis of 4-Acetoxy-7-fluoro-2-methylquinoline
This protocol outlines the synthesis of the acetate ester as a representative example.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 177.18 | 1.0 g | 5.64 mmol | 1.0 |
| Acetic Acid | 60.05 | 0.34 mL (0.36 g) | 6.00 mmol | 1.06 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.28 g | 6.20 mmol | 1.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.07 g | 0.57 mmol | 0.1 |
| Anhydrous Dichloromethane (DCM) | - | 30 mL | - | - |
| 1 M HCl | - | 20 mL | - | - |
| Saturated aq. NaHCO₃ | - | 20 mL | - | - |
| Brine | - | 20 mL | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5.64 mmol), acetic acid (0.34 mL, 6.00 mmol), and 4-dimethylaminopyridine (0.07 g, 0.57 mmol) in anhydrous DCM (30 mL).
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.28 g, 6.20 mmol) in anhydrous DCM (10 mL) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (e.g., 40% ethyl acetate in hexanes).
-
Work-up:
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite, washing the filter cake with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Expert Insight: The acidic wash removes any unreacted DMAP, and the basic wash removes any unreacted acetic acid.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-acetoxy-7-fluoro-2-methylquinoline.
Self-Validation: The product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry. The ¹H NMR spectrum is expected to show a new singlet at approximately 2.2-2.4 ppm corresponding to the acetyl methyl protons.
Characterization of Derivatized Products
NMR spectroscopy is the primary tool for confirming the successful derivatization of the 4-hydroxyl group.
Expected ¹H and ¹³C NMR Spectral Changes:
| Derivative | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) | Rationale |
| 4-Alkoxy | New signals for the alkyl group protons (e.g., O-CH₃ ~3.9-4.1 ppm; O-CH₂- ~4.2-4.5 ppm) | New signals for the alkyl carbons. The C4 carbon will shift slightly. | The appearance of new signals corresponding to the introduced alkyl group is a clear indicator of successful etherification. |
| 4-Acyloxy | New signals for the acyl group protons (e.g., -C(O)CH₃ ~2.2-2.4 ppm) | A new carbonyl carbon signal (~168-172 ppm) and signals for the other acyl carbons. The C4 carbon will shift downfield. | The appearance of a new carbonyl signal in the ¹³C NMR spectrum and the characteristic proton signals of the acyl group confirm ester formation. |
2D NMR techniques such as HSQC and HMBC can be employed for unambiguous assignment of all proton and carbon signals, providing definitive structural confirmation.[8]
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
This compound: May cause skin and eye irritation. Handle with care.
-
Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe burns.[9][10][11] Handle under an inert atmosphere and away from any sources of water or protic solvents.
-
Alkyl Halides (e.g., Iodomethane, Benzyl Bromide): These are toxic, lachrymatory, and potential carcinogens. Handle with extreme care in a fume hood.
-
Dicyclohexylcarbodiimide (DCC): A potent sensitizer that can cause severe allergic skin reactions. Avoid inhalation of dust and contact with skin.[12]
-
Acid Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride): Corrosive and react violently with water, releasing HCl gas. They are lachrymators and can cause severe burns.[5][13][14][15][16][17][18][19][20] Handle under anhydrous conditions.
-
4-Dimethylaminopyridine (DMAP): Toxic and readily absorbed through the skin. Handle with appropriate gloves.
Waste Disposal: Dispose of all chemical waste in accordance with local institutional and governmental regulations. Dicyclohexylurea can often be disposed of as solid waste, but local guidelines should be consulted.[21][22][23]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Williamson Ether Synthesis. YouTube. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
-
Williamson Ether Synthesis - Utah Tech University. Utah Tech University. [Link]
-
How I can remove DCU from my product?. Chemistry Stack Exchange. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [Link]
-
Detailed regions of H,C-HSQC spectrum around the signals of interest. ResearchGate. [Link]
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-
Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. TSI Journals. [Link]
-
How to purify esterefication product?. ResearchGate. [Link]
-
13C NMR chemical shift data for alkaloids. ResearchGate. [Link]
-
Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]
-
Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra.. ResearchGate. [Link]
-
MSDS for SODIUM HYDRIDE. Alkali Metals Limited. [Link]
-
How to remove dicyclohexylurea without column separation from the "DCC + Amine + Carboxylate -> Amide" condensation reaction.. ResearchGate. [Link]
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13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
nmr hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
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Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido). ResearchGate. [Link]
-
Safety Data Sheet: Acetyl chloride. Chemos GmbH & Co.KG. [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]
-
13C Chemical Shift Reference. Center for In Vivo Metabolism. [Link]
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13C-nmr Assignments for Lactone-Type Norditerpenoid Alkaloids. ElectronicsAndBooks. [Link]
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111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Plaisant. [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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BENZOYL CHLORIDE AR. Loba Chemie. [Link]
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Application Notes and Protocols: Fluorescent Properties of 7-Fluoro-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Promise of a Fluorinated Quinolinol Scaffold
Quinoline derivatives form a cornerstone of modern fluorescence chemistry, prized for their rigid, planar structure which often imparts favorable photophysical properties.[1] The introduction of a fluorine atom at the 7-position of the 2-methylquinolin-4-ol core is anticipated to modulate the electronic and, consequently, the fluorescent characteristics of the molecule. Fluorination can enhance photostability, influence cellular uptake, and subtly alter the excitation and emission profiles, making 7-Fluoro-2-methylquinolin-4-ol a compound of significant interest for the development of novel fluorescent probes and sensors.[2]
This document serves as a comprehensive technical guide to the anticipated fluorescent properties and potential applications of this compound. We will explore its expected spectral characteristics, the influence of the solvent environment, and provide detailed protocols for its synthesis and utilization in fluorescence-based assays. While direct experimental data for this specific molecule is emerging, the principles and methodologies outlined herein are grounded in the well-established behavior of structurally related quinolinol derivatives and provide a robust framework for its investigation and application.
Anticipated Photophysical & Spectroscopic Properties
The fluorescence of quinolinol derivatives is highly sensitive to their molecular structure and surrounding environment.[3] The presence of the hydroxyl group at the 4-position and the fluorine atom at the 7-position in this compound are expected to be key determinants of its photophysical behavior.
Predicted Spectral Characteristics
Based on the analysis of analogous quinolinol compounds, we can predict a range of spectral properties for this compound. These values should be experimentally verified but serve as a strong starting point for experimental design.
| Property | Predicted Value Range | Conditions |
| Absorption Maximum (λabs) | 330 - 360 nm | Methanol |
| Emission Maximum (λem) | 400 - 450 nm | Methanol |
| Molar Absorptivity (ε) | 8,000 - 20,000 M-1cm-1 | Methanol |
| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | Methanol |
| Stokes Shift | 70 - 90 nm | Methanol |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Methanol |
Causality Behind the Predictions:
-
Absorption and Emission: The predicted absorption and emission maxima are based on the π-π* electronic transitions characteristic of the quinoline core. The electron-donating hydroxyl group and the electron-withdrawing fluorine atom are expected to influence the energy of the frontier molecular orbitals, leading to absorption and emission in the near-UV and blue regions of the spectrum, respectively.
-
Quantum Yield: The rigid quinoline scaffold generally leads to moderate to high quantum yields by minimizing non-radiative decay pathways.[1] However, the specific quantum yield will be influenced by factors such as solvent interactions and the potential for intersystem crossing.
-
Fluorescence Lifetime: The predicted nanosecond-range fluorescence lifetime is typical for small organic fluorophores and is a critical parameter for applications in fluorescence lifetime imaging microscopy (FLIM) and time-resolved fluorescence assays.[4][5]
Solvatochromism: A Probe of the Microenvironment
A significant feature of many hydroxyquinoline derivatives is their solvatochromic behavior, where the absorption and emission spectra shift in response to the polarity of the solvent.[6][7] This phenomenon arises from changes in the dipole moment of the fluorophore upon electronic excitation and the subsequent reorientation of solvent molecules around the excited-state dipole.
We anticipate that this compound will exhibit positive solvatochromism, meaning a red-shift (shift to longer wavelengths) in the emission maximum as the solvent polarity increases. This property makes it a potential candidate for use as a fluorescent probe to investigate the polarity of microenvironments, such as the interior of micelles, lipid bilayers, or the binding sites of proteins.
Experimental Protocols
Protocol 1: Synthesis of this compound
The following protocol is a general method adapted from established quinoline synthesis procedures and should be optimized for the specific target compound.[8]
Workflow for the Synthesis of this compound:
A schematic of the synthesis of this compound.
Materials:
-
3-Fluoroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Sodium hydroxide (NaOH) solution
-
Ethanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
Cyclization: In a round-bottom flask, cautiously add 3-fluoroaniline and ethyl acetoacetate to polyphosphoric acid. The molar ratio should be optimized, but a 1:1.1 ratio of aniline to acetoacetate is a good starting point.
-
Heating: Heat the reaction mixture with stirring, for example, to 140°C, for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate forms.
-
Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield the purified this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (1H, 13C, 19F) and mass spectrometry.
Protocol 2: Characterization of Fluorescent Properties
This protocol outlines the steps for determining the key photophysical parameters of this compound.
Workflow for Fluorescence Characterization:
A general workflow for characterizing the fluorescent properties.
Materials:
-
Purified this compound
-
Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, cyclohexane)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Fluorescence lifetime spectrometer (e.g., TCSPC system)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.
-
Working Solutions: Prepare dilute working solutions (typically in the low micromolar range) in the desired spectroscopic grade solvents. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Spectroscopy: Record the UV-Vis absorption spectrum of the working solutions to determine the wavelength of maximum absorption (λabs_max).
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength of the fluorometer to the determined λabs_max.
-
Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λem_max).
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and a known fluorescence standard.
-
Calculate the quantum yield using the following equation[9]: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
-
Fluorescence Lifetime Measurement:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Excite the sample at λabs_max with a pulsed laser source.
-
Collect the fluorescence decay curve and fit it to an exponential decay model to determine the fluorescence lifetime (τ).
-
Potential Applications in Research and Drug Development
The anticipated fluorescent properties of this compound suggest its utility in a variety of applications:
-
Fluorescent Probes for Bioimaging: Its potential solvatochromism could be exploited to develop probes for imaging changes in cellular polarity, for example, during membrane fusion or protein aggregation.[10]
-
Sensors for Ions and Small Molecules: The quinolinol scaffold is known to chelate metal ions, leading to changes in fluorescence.[11] this compound could be investigated as a sensor for biologically relevant cations or anions.
-
High-Throughput Screening (HTS): As a stable fluorophore, it could be incorporated into assay designs for HTS in drug discovery, for example, in fluorescence polarization or FRET-based assays.
-
Materials Science: Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs). The specific electronic properties of this fluorinated compound may be of interest for new materials.[10]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, fluorophore with the potential for broad applications in scientific research and drug development. The protocols and predictive data presented in this application note provide a solid foundation for its synthesis, characterization, and deployment in fluorescence-based methodologies. Experimental validation of its photophysical properties and a thorough investigation of its utility as a fluorescent probe are exciting next steps that could unlock new tools for scientific discovery.
References
-
Lu, M., Sun, B., Zhou, C., Pan, Q., Hou, Y., Zhang, H., Sun, J., & Zou, C. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances, 12(37), 24239–24246. [Link]
-
Lu, M., Sun, B., Zhou, C., Pan, Q., Hou, Y., Zhang, H., Sun, J., & Zou, C. (2022). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules, 27(23), 8203. [Link]
-
Lv, K., Li, K., & Liu, B. (2022). Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. Journal of Physics: Conference Series, 2333(1), 012017. [Link]
-
Chan, Y. H., Wu, C. H., & an, T. M. (2021). Chemical fluorophores for fluorescence lifetime imaging. Chemical Society Reviews, 50(16), 9072-9101. [Link]
-
Request PDF. (n.d.). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. ResearchGate. [Link]
-
Prasad, K. N. N., Kumar, N. S., Chandrasekhar, S., & Thipperudrappa, J. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. In Current Perspective to Physical Science Research (Vol. 9, pp. 155-174). B P International. [Link]
-
Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]
-
Lu, M., Sun, B., Zhou, C., Pan, Q., Hou, Y., Zhang, H., Sun, J., & Zou, C. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. RSC Advances, 12(37), 24239–24246. [Link]
-
Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. (2023). ACS Omega, 8(31), 28435-28448. [Link]
-
Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 6, pp. 1-38). Springer, Berlin, Heidelberg. [Link]
-
Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Analytical Chemistry, 79(6), 2137-2149. [Link]
-
Karpenko, I. A., & Gotor, V. V. (2018). Lessons in Organic Fluorescent Probe Discovery. ACS Omega, 3(10), 13327-13340. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14138-14153. [Link]
-
Synthesis, Spectroscopic Studies and Antifungal Activity of 7 -amino-4-methyl-quinolin-2(1H)-one. (2021). ChemSearch Journal, 12(1), 58-63. [Link]
-
Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. (2024). STAR Protocols, 5(4), 103239. [Link]
-
Yield, R f -Values and Quantum Yield of Fluorescence Φ. (n.d.). ResearchGate. [Link]
-
Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). Molbank, 2022(3), M1432. [Link]
-
Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. (1987). Journal of Photochemistry, 38(2), 211-223. [Link]
-
Fluorescence emission of quinoline and derivatives in ethanol. (2019). Journal of Molecular Structure, 1180, 715-722. [Link]
-
This compound (C10H8FNO). (n.d.). PubChem. [Link]
-
7-fluoro-2-methylquinoline-4-carboxylic acid (C11H8FNO2). (n.d.). PubChem. [Link]
-
7-Fluoro-2-methylquinoline. (n.d.). MySkinRecipes. [Link]
-
Solvatochromism and dichroism of fluorinated azoquinolin-8-ol dyes in liquid and liquid crystalline solutions. (2020). Journal of Molecular Liquids, 312, 113426. [Link]
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- 11. Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Fluoro-2-methylquinolin-4-ol
Welcome to the technical support center for the synthesis of 7-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated quinolone intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of various pharmacologically active compounds. Its preparation is most commonly achieved through a classical named reaction, the Conrad-Limpach synthesis, or a related pathway, the Gould-Jacobs reaction. Both methods involve the condensation of an aniline with a β-ketoester followed by a high-temperature thermal cyclization.
The Conrad-Limpach synthesis is a two-step process for preparing 4-quinolones.[1] The first step involves the formation of an enamine from an aniline and a β-ketoester.[1] The second step is a high-temperature cyclization (around 250 °C) of the intermediate to yield the 4-hydroxyquinoline.[1]
This guide will focus on the Conrad-Limpach approach, as it is a robust and widely used method for this class of compounds. We will delve into the critical parameters of this synthesis and provide solutions to common challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems that may arise during the synthesis of this compound.
Low or No Product Yield
Question: I am getting a very low yield of my desired this compound, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Conrad-Limpach synthesis are a common issue and can often be attributed to several factors, primarily related to the high-energy barrier of the thermal cyclization step.[2][3]
-
Insufficient Cyclization Temperature: The thermal cyclization of the intermediate enamine requires a high temperature, typically around 250 °C, to overcome the energy barrier of breaking the aromaticity of the phenyl ring during the formation of the quinolone core.[2][4] If the temperature is too low, the reaction will be slow or may not proceed at all.
-
Inappropriate Solvent: The choice of solvent is critical for the success of the cyclization. The solvent must have a boiling point high enough to facilitate the reaction.
-
Solution: High-boiling point, inert solvents are recommended. Diphenyl ether (b.p. 259 °C) or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl, b.p. 257 °C) are commonly used and have been shown to significantly improve yields, in some cases up to 95%.[2][3] Mineral oil is a less expensive alternative but can be more challenging to remove during workup.[3][4]
-
-
Incomplete Formation of the Enamine Intermediate: The initial condensation of 3-fluoroaniline and ethyl acetoacetate to form the enamine intermediate is a reversible reaction. Incomplete formation of this intermediate will naturally lead to a lower overall yield.
-
Solution: This step is typically carried out at a lower temperature than the cyclization. Ensure the reaction is given sufficient time to reach equilibrium. The use of a mild acid catalyst can sometimes facilitate this step, although it is often performed neat or in a simple solvent like ethanol.
-
-
Microwave-Assisted Synthesis: Modern approaches have utilized microwave irradiation to improve yields and dramatically reduce reaction times in quinoline synthesis.[5]
-
Solution: If available, consider using a microwave reactor for the cyclization step. This can provide rapid and uniform heating, leading to improved reaction efficiency.
-
Formation of Impurities and Side Products
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer:
The high temperatures required for the Conrad-Limpach synthesis can lead to the formation of side products.
-
Knorr Product Formation (2-hydroxyquinoline isomer): Under certain conditions, particularly at slightly lower temperatures (around 140 °C), the aniline can attack the ester group of the β-ketoester instead of the keto group.[4] This leads to the formation of a β-ketoanilido intermediate, which upon cyclization, yields the isomeric 2-hydroxy-4-methylquinoline, known as the Knorr product.[6]
-
Solution: Carefully control the temperature during the initial condensation step. The reaction of the aniline with the keto group to form the enamine is the kinetically favored pathway at lower temperatures, while the attack on the ester is thermodynamically favored at higher temperatures.[4] By performing the initial condensation at a moderate temperature before proceeding to the high-temperature cyclization, you can favor the formation of the desired 4-hydroxyquinoline.
-
-
Decomposition of Starting Materials or Product: The harsh reaction conditions can lead to the degradation of the starting materials, intermediate, or the final product, especially if the reaction is heated for an extended period.
-
Solution: Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Avoid unnecessarily long heating times.
-
-
Regioselectivity Issues with Substituted Anilines: While the fluorine atom in 3-fluoroaniline is a meta-director, there is still a possibility of cyclization at the other ortho position, leading to the formation of the 5-fluoro isomer.
-
Solution: The electronic effect of the fluorine atom as an electron-withdrawing group generally directs the cyclization to the less sterically hindered and electronically favorable position. However, if isomeric impurities are a significant issue, careful optimization of the reaction conditions (temperature and solvent) may be necessary. Purification by column chromatography is often effective in separating these isomers.
-
Product Isolation and Purification Challenges
Question: I am having difficulty isolating and purifying the this compound. What are the recommended procedures?
Answer:
The product of the Conrad-Limpach synthesis often precipitates from the reaction mixture upon cooling. However, further purification is usually necessary.
-
Initial Isolation:
-
Procedure: After the reaction is complete, allow the mixture to cool to room temperature. The crude product should precipitate out of the high-boiling point solvent. The solid can be collected by filtration and washed with a low-boiling point organic solvent, such as hexane or diethyl ether, to remove residual high-boiling solvent.
-
-
Purification:
-
Recrystallization: This is a common and effective method for purifying the crude product. A suitable solvent system needs to be determined empirically. Solvents to consider include ethanol, methanol, acetonitrile, or mixtures with water.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a viable option.[7] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The progress of the separation can be monitored by TLC.
-
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the synthesis of this compound via the Conrad-Limpach reaction?
A1: The primary starting materials are 3-fluoroaniline and ethyl acetoacetate.
Q2: What is the role of the high-boiling point solvent in the cyclization step?
A2: The high-boiling point solvent serves two main purposes: it acts as a heat transfer medium to ensure the reaction mixture reaches and maintains the required high temperature for cyclization (around 250 °C), and it provides a medium for the reaction to occur in a homogeneous phase, which can improve reaction rates and yields.[2][3]
Q3: Can I perform the reaction without a solvent?
A3: While early procedures for the Conrad-Limpach synthesis were performed neat, the yields were often moderate (below 30%).[4] The use of an inert, high-boiling point solvent is highly recommended to improve the yield significantly.[3][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you will need to develop a suitable solvent system that separates the starting materials, intermediate, and product. The spots can be visualized under UV light.
Q5: What are the key safety precautions I should take during this synthesis?
A5: This reaction involves very high temperatures and potentially hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Be cautious when handling hot glassware and high-boiling point solvents. Refer to the Safety Data Sheets (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(3-fluoroanilino)but-2-enoate (Enamine Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer, combine 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. A mild acid catalyst (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
The reaction can be gently heated to 50-60 °C to increase the rate of formation of the enamine.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
The crude enamine can be used directly in the next step without further purification. If desired, excess ethyl acetoacetate can be removed under reduced pressure.
Protocol 2: Thermal Cyclization to this compound
-
To the crude ethyl 3-(3-fluoroanilino)but-2-enoate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A (approximately 5-10 mL per gram of starting aniline).
-
Heat the reaction mixture to 250-260 °C with vigorous stirring in a setup equipped with a condenser.
-
Maintain this temperature for 1-2 hours. Monitor the progress of the cyclization by TLC.
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
The product should precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the collected solid with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
Dry the crude product under vacuum.
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Cyclization Temperature | 250 - 260 °C | To overcome the activation energy of the electrocyclization.[4] |
| Reaction Time | 1 - 2 hours | To ensure completion of the reaction without significant product degradation. |
| Solvent | Diphenyl ether or Dowtherm A | High boiling point allows for the required reaction temperature and improves yield.[2][3] |
| Stoichiometry | 1.1 eq of ethyl acetoacetate | A slight excess of the β-ketoester ensures complete consumption of the aniline. |
Visualization of the Synthetic Workflow
Caption: Troubleshooting logic for low yield issues.
References
- Cox, E. D., & Cook, J. M. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2008(15), 159-166.
- Kubińska, M., & Staszewska-Krajewska, O. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4887.
-
Conrad–Limpach synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]
- Khan, K. M., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999.
- Staszewska-Krajewska, O., & Kubińska, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(16), 4887.
- Abdel-Jalil, R. J., et al. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Letters in Organic Chemistry, 7(5), 360-366.
- Fluorinated Heterocycles. (n.d.). Retrieved January 23, 2026, from a relevant chemical supplier's website.
- Gould-Jacobs Synthesis of 4-Quinolone Core Using E
- The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. (2026). Retrieved January 23, 2026, from a relevant chemical supplier's website.
- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337–2347.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14266–14280.
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 23, 2026, from [Link]
- Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. (2025). ChemRxiv.
- Green Strategies for the Synthesis of Quinolone Deriv
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd.
- Fluorinated Heterocycles. (2025).
-
Gould–Jacobs reaction. In Wikipedia. Retrieved January 23, 2026, from [Link]
- NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. (n.d.).
- Baklanov, M. A., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage.
- Conrad-Limpach Reaction. (n.d.). Cambridge University Press.
- Larock, R. C., et al. (2009). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 65(49), 10209–10223.
- Different catalytic approaches of Friedländer Synthesis of Quinolines. (2025).
- Derisking the Cu-Mediated 18F-Fluorination of Heterocyclic Positron Emission Tomography Radioligands. (n.d.). Journal of the American Chemical Society.
- Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022). ACS Chemical Biology.
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI.
- Verma, A. (2021, January 29). Synthesis of Quinoline by using aniline & β-keto ester|NET|JAM|MSc [Video]. YouTube.
- Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. (n.d.). PubMed Central.
- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (2024). Beilstein Journal of Organic Chemistry.
- Monofluorinated Nitrogen Containing Heterocycles: Synthesis, Characterization and Fluorine Effect. (n.d.).
- Indium-Catalyzed Synthesis of 4-Alkynyl-2-quinolones Accompanied by Alkyne Migr
- NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. (n.d.). PubMed.
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Technical Support Center: Purification of 7-Fluoro-2-methylquinolin-4-ol
Welcome to the technical support guide for the purification of crude 7-Fluoro-2-methylquinolin-4-ol (CAS No. 18529-03-8)[1]. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity material after synthesis. We will explore common issues and provide robust, field-proven solutions in a practical question-and-answer format.
Introduction: The Chemistry of this compound
This compound is a heterocyclic building block crucial in the development of pharmaceuticals and functional materials. Its synthesis, often achieved through methods like the Conrad-Limpach or Gould-Jacobs reaction, typically involves the thermal cyclization of an aniline derivative (e.g., 3-fluoroaniline) with a β-ketoester (e.g., ethyl acetoacetate).[2][3] The high temperatures required for the cyclization step can often lead to the formation of colored impurities, unreacted starting materials, and side products, making purification a critical step.
Understanding the molecule's structure is key to its purification. It possesses a weakly acidic hydroxyl group (pKa ~9-10) and a weakly basic quinoline nitrogen atom (pKa ~4-5). This amphoteric nature is a powerful tool that can be exploited for purification, particularly through acid-base extraction.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My crude product is a discolored (brown/black) solid with a low melting point. What are the likely impurities?
A1: Discoloration and melting point depression are classic signs of impurities. Given a typical Gould-Jacobs or Conrad-Limpach synthesis, the impurities likely fall into several categories:
-
Unreacted Starting Materials: The most common culprits are the aniline precursor (e.g., 3-fluoroaniline) and the β-ketoester. These are often oily and can interfere with crystallization.
-
Intermediate Products: Incomplete cyclization of the anilidomethylenemalonate intermediate can be a significant impurity.[3][4] This intermediate is typically less polar than the final product.
-
Thermally-Generated Byproducts: The high-temperature cyclization (often >250 °C) can generate polymeric, tar-like substances. These are often highly colored and can be challenging to remove.[5][6]
-
Positional Isomers: Depending on the aniline substitution pattern, minor amounts of other quinolinol isomers could potentially form.
-
Residual High-Boiling Solvent: Solvents like Dowtherm A or diphenyl ether, commonly used for high-temperature reactions, can be difficult to remove completely without high-vacuum distillation or extensive washing.
A preliminary Thin Layer Chromatography (TLC) analysis is the best first step to visualize the number and polarity of these impurities relative to your desired product.
Q2: I see multiple spots on my TLC plate. How do I select the best purification strategy?
A2: The optimal strategy depends on the nature and number of impurities revealed by your TLC analysis. The following decision tree provides a logical workflow for selecting a method.
Caption: Decision tree for selecting a purification method.
-
If you have one major impurity that is significantly different in polarity from your product, Recrystallization is the most efficient first choice.
-
If you have acidic or basic impurities (like unreacted aniline), an Acid-Base Extraction is highly effective and scalable.[7][8]
-
If you have multiple impurities with polarities similar to your product , or if the other methods fail, Column Chromatography is the most powerful, albeit more labor-intensive, option.[9]
Q3: I tried recrystallization, but the yield is very low or the product oils out. What can I do?
A3: This is a common issue. The cause is usually a poor choice of solvent or the presence of impurities that inhibit crystal lattice formation.
Causality: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound "oils out," it means the solution became supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals.
Protocol: Systematic Solvent Screening
-
Preparation: Place ~20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid just dissolves. A good candidate will require a significant volume of solvent.
-
Heating: If the solid does not dissolve at room temperature, heat the slurry to the solvent's boiling point. A good solvent will dissolve the solid completely upon heating.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.
-
Observation: The best solvent is the one that yields a large amount of crystalline solid upon cooling.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | Often a good choice for quinolinols. |
| Methanol | 65 | Polar Protic | Higher solubility than ethanol; may require a co-solvent. |
| Acetone | 56 | Polar Aprotic | Can be effective; its volatility can be a challenge.[10] |
| Ethyl Acetate | 77 | Mid-Polarity | Good for compounds with moderate polarity. |
| Acetonitrile | 82 | Polar Aprotic | Can be an excellent choice for nitrogen-containing heterocycles. |
| Toluene | 111 | Non-Polar | Useful for removing non-polar, "oily" impurities. |
| Water | 100 | Very Polar | Generally, quinolinols have low solubility in neutral water. |
Pro-Tip: If a single solvent doesn't work, try a binary solvent system (e.g., Ethanol/Water, Toluene/Ethyl Acetate). Dissolve the crude product in a minimum amount of the "good" solvent (in which it is highly soluble) at boiling, then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the good solvent to clarify and then allow to cool.
Q4: How can I use acid-base extraction to purify my product?
A4: This is a highly effective method that leverages the amphoteric nature of this compound. The goal is to separate your weakly basic product from neutral organic impurities and acidic byproducts.
Causality & Workflow: By treating an organic solution of the crude material with aqueous acid, the basic nitrogen on the quinoline ring will be protonated, forming a water-soluble salt. This salt will move into the aqueous layer, leaving neutral impurities behind in the organic layer. Subsequently, basifying the aqueous layer will regenerate the neutral quinolinol, which will precipitate out and can be collected.
Sources
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. ablelab.eu [ablelab.eu]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 7-Fluoro-2-methylquinolin-4-ol
Welcome to the technical support guide for 7-Fluoro-2-methylquinolin-4-ol. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals who encounter solubility issues with this compound in biological and biochemical assays. Our goal is to equip you with the scientific rationale and technical procedures needed to generate reliable and reproducible data.
Section 1: Understanding Your Compound
Q1: Why is this compound expected to have poor aqueous solubility?
Answer: The limited aqueous solubility of this compound stems from its molecular structure. Several key features contribute to this property:
-
Aromatic Rings: The quinoline core is a fused aromatic heterocyclic system.[1] Such large, planar, and rigid ring systems are hydrophobic and tend to stack in a crystalline lattice, which requires significant energy to break apart for dissolution in water.
-
Hydrophobicity: The methyl (-CH3) and fluoro (-F) groups further increase the lipophilicity (hydrophobicity) of the molecule, favoring partitioning into non-polar environments over aqueous media.
-
Ionization Potential: The molecule contains a hydroxyl (-OH) group and a nitrogen atom within the quinoline ring.[2] This makes it an ionizable compound, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the solution. The neutral form, which often predominates at physiological pH, is typically much less soluble than its ionized counterpart. The parent compound, 4-Hydroxyquinoline, has both an acidic pKa around 11.3 and a basic pKa near 2.2, indicating it is least soluble at neutral pH.[3][4]
Section 2: Preparing Stable Stock Solutions
Q2: What is the best practice for preparing a high-concentration stock solution of my compound?
Answer: The first critical step is to create a stable, high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common and recommended choice for initial stock preparation due to its powerful solubilizing capacity for a wide range of organic molecules and its miscibility with water.[5][6]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a clear, high-concentration stock solution for subsequent serial dilutions.
Materials:
-
This compound powder (MW: 177.18 g/mol )[2]
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 177.18 g/mol * (1000 mg / 1 g) = 1.77 mg
-
-
Weighing: Accurately weigh the calculated amount of powder and transfer it to a clean, dry amber vial.
-
Solvent Addition: Add the calculated volume of DMSO (e.g., 1 mL) to the vial.
-
Solubilization:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If solids remain, place the vial in a bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 30-37°C to aid dissolution. Caution: Avoid excessive heat, which could degrade the compound.
-
-
Inspection & Storage: Visually inspect the solution against a bright light to ensure no solid particles remain. Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the vial completely and vortex to ensure homogeneity.
| Table 1: Properties of Common Organic Solvents for Stock Solutions | |
| Solvent | Key Characteristics & Considerations |
| DMSO | Primary Choice. Excellent solubilizing power, water-miscible.[5] Can be cytotoxic at concentrations >0.5-1% in many cell-based assays.[6] |
| DMF | Strong alternative to DMSO. Higher boiling point. Can be more toxic than DMSO. |
| Ethanol | Useful for some compounds. Less toxic than DMSO but also a weaker solvent for highly lipophilic molecules. Can affect enzyme activity. |
| Methanol | Good solubilizing power. Can be used for some biochemical assays but is generally more toxic in cell-based systems than ethanol.[7] |
Section 3: Troubleshooting Solubility in Aqueous Assay Buffers
This is the most common failure point. When the DMSO stock is diluted into an aqueous buffer, the compound's local environment abruptly changes from organic to aqueous, often causing it to precipitate out of solution.
Q3: My compound precipitates immediately upon dilution into my assay buffer. What is my first step?
Answer: The first step is to understand the difference between kinetic and thermodynamic solubility and determine the kinetic solubility limit of your compound in the specific assay buffer.[8]
-
Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. This process can take hours or days to reach.[9]
-
Kinetic Solubility: The concentration at which a compound precipitates when added from a concentrated organic stock to an aqueous buffer. This is more relevant for most assays, which have short incubation times.[10][11]
You are observing a kinetic solubility issue. The immediate goal is to find a final compound concentration that remains in solution for the duration of your experiment.
Caption: Initial troubleshooting workflow for compound precipitation.
Protocol 2: Rapid Determination of Kinetic Solubility
Objective: To quickly estimate the maximum concentration of the compound that can be tolerated in the assay buffer without immediate precipitation.
Materials:
-
10 mM compound stock in DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~620 nm (for light scattering)
Procedure:
-
Prepare Plate: Add 198 µL of your assay buffer to multiple wells of the 96-well plate.
-
Serial Dilution: Create a serial dilution of your compound in DMSO first. For example, prepare 20 mM, 10 mM, 5 mM, 2.5 mM, etc., stocks in pure DMSO.
-
Spike Buffer: Add 2 µL of each DMSO stock concentration to the corresponding wells containing 198 µL of buffer. This creates a 1:100 dilution and keeps the final DMSO concentration constant at 1%. The final compound concentrations will be 200 µM, 100 µM, 50 µM, 25 µM, etc.
-
Mix & Incubate: Mix the plate gently and let it sit at room temperature for 1-2 hours (mimicking your assay's incubation time).
-
Read Plate: Measure the absorbance (or "light scatter") at a wavelength where the compound does not absorb, typically between 600-700 nm.
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scatter compared to the vehicle (buffer + 1% DMSO) control wells.
Section 4: Advanced Solubilization Strategies
If your required assay concentration is above the kinetic solubility limit in the standard buffer, you must modify the buffer. Several strategies can be employed, often in combination.[12]
Q4: Can I adjust the pH of my assay buffer to improve solubility?
Answer: Yes, this is a very powerful technique for ionizable compounds. This compound has a phenolic hydroxyl group, making it a weak acid. Increasing the pH of the buffer well above its acidic pKa will deprotonate the hydroxyl group, forming a negatively charged phenolate ion. This charged species is significantly more soluble in water than the neutral form.
Causality: According to the Henderson-Hasselbalch equation, when the pH is higher than the pKa, the ionized (soluble) form of the acid predominates.[13] The parent molecule 4-hydroxyquinoline has an acidic pKa of ~11.3.[4]
-
Actionable Advice: If your assay is robust to pH changes, try increasing the buffer pH to 8.0 or 8.5. This small change can dramatically increase solubility.
-
Self-Validation: Always run a pH control experiment. Ensure that the change in pH does not, by itself, alter the activity of your enzyme, receptor, or the viability of your cells.
Q5: What co-solvents can I add to my assay buffer?
Answer: Co-solvents are water-miscible organic solvents that can be added to the aqueous buffer to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7]
| Table 2: Guide to Selecting Advanced Solubilization Agents | ||
| Agent Type | Example(s) | Mechanism & Considerations |
| Co-solvents | PEG-400, Propylene Glycol, Glycerol | Reduces solvent polarity. Generally well-tolerated in cell-free assays. Check tolerance in cell-based assays; start at 1-5% (v/v). Can affect protein conformation at high concentrations.[6] |
| Surfactants | Tween-20, Triton X-100 | Form micelles that encapsulate the hydrophobic compound.[14] Very effective at low concentrations (0.01-0.05%).[15] Can interfere with assays by denaturing proteins or disrupting cell membranes. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic compound within its core while presenting a hydrophilic exterior.[16][17] Biocompatible and often used in drug formulations.[18] Can sometimes extract cholesterol from cell membranes. |
Q6: How do cyclodextrins work, and are they suitable for my assay?
Answer: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate a poorly soluble "guest" molecule (like this compound) into their central cavity, forming a water-soluble "inclusion complex."[16][18] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[19]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Suitability: HP-β-CD is generally considered safe for in vitro assays. However, it is crucial to include a vehicle control containing the same concentration of HP-β-CD to ensure it does not interfere with your specific biological target or assay readout.
Section 5: Frequently Asked Questions (FAQs)
-
Q: How can I be sure my solubilizing agent isn't affecting my assay results?
-
A: The golden rule is to always run a vehicle control . This control should contain everything that your experimental sample contains (buffer, DMSO, co-solvent, etc.) except for your test compound. The signal from this control is your baseline. Any difference between the vehicle control and a control without any additives will reveal the effect of the solubilizing agents themselves.
-
-
Q: I prepared my working solution, and it was clear, but I see precipitation in the wells after my 24-hour cell culture incubation. What should I do?
-
A: This indicates that your compound concentration is above its thermodynamic solubility limit, even if it was kinetically soluble initially.[8] The compound is slowly crashing out over the long incubation. You have two primary options: 1) Lower the compound concentration to a level that is stable for 24 hours, or 2) Incorporate a stabilizing agent like HP-β-cyclodextrin or a low concentration of a suitable co-solvent into your cell culture medium to maintain solubility over time.
-
-
Q: Can I sonicate my final assay plate to redissolve precipitate?
-
A: This is generally not recommended. While sonication might temporarily disperse the particles, it does not truly solubilize them to the molecular level. This can lead to highly variable and non-reproducible results. Furthermore, sonication can be harsh on proteins and cells. The solution is to address the root cause of precipitation before starting the assay.[20]
-
References
-
Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Available at: [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Available at: [Link]
-
Wikipedia. (2023). Quinoline. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]
-
PubChem. (n.d.). 4-Hydroxyquinoline. Available at: [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available at: [Link]
-
National Center for Biotechnology Information (PubMed). (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Available at: [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]
-
ResearchGate. (2022). Using the Dimethyl Sulfoxide Green Solvent for the Making of Antifouling PEGylated Membranes. Available at: [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]
-
Wikipedia. (2023). Cyclodextrin. Available at: [Link]
-
ResearchGate. (2023). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Available at: [Link]
-
ACS Omega. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Available at: [Link]
-
Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466). Available at: [Link]
-
MDPI. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Available at: [Link]
-
CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available at: [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Available at: [Link]
-
MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Available at: [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available at: [Link]
-
PLOS One. (n.d.). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. Available at: [Link]
-
AZoLifeSciences. (2020). How to Achieve Drug Solubility. Available at: [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available at: [Link]
-
ResearchGate. (2016). (PDF) Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Available at: [Link]
-
PubMed. (2014). Biological activities of quinoline derivatives. Available at: [Link]
-
MDPI. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Available at: [Link]
Sources
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- 2. ossila.com [ossila.com]
- 3. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]
- 7. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 11. researchgate.net [researchgate.net]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. touroscholar.touro.edu [touroscholar.touro.edu]
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- 19. mdpi.com [mdpi.com]
- 20. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting 7-Fluoro-2-methylquinolin-4-ol NMR peak assignments
Welcome to the technical support guide for the analysis of 7-Fluoro-2-methylquinolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with NMR peak assignments for this and structurally related molecules. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to solve even the most ambiguous spectral puzzles.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum looks nothing like I predicted for a "quinolin-4-ol." The aromatic signals are shifted significantly, and there's a broad peak I can't assign. What's happening?
This is the most common and critical issue encountered with this class of compounds. The root cause is that This compound exists predominantly in its keto tautomeric form, 7-fluoro-2-methyl-1H-quinolin-4-one , especially in common NMR solvents like DMSO-d₆.[1][2] The "4-ol" nomenclature describes the chemical structure, but the "4-one" form is the energetically favored tautomer in solution.
Causality: The stability of the quinolin-4-one tautomer arises from the formation of a conjugated vinylogous amide system, which is more stable than the aromatic enol form. This tautomerization fundamentally alters the electronic structure of the entire molecule:
-
The pyridinone ring (the one containing the nitrogen) is no longer fully aromatic in the classical sense.
-
The proton on the nitrogen (N-H) is typically a broad singlet, often observed far downfield (e.g., >10 ppm) due to hydrogen bonding.
-
The proton at the C3 position is now adjacent to a carbonyl group (C=O), which significantly deshields it, pushing its chemical shift downfield.
This equilibrium is the key to understanding your spectrum. All subsequent analysis should be based on the quinolin-4-one structure.
Caption: Tautomeric equilibrium of this compound.
Q2: How do I begin to assign the aromatic protons in the quinolin-4-one structure? The coupling patterns are confusing.
A systematic approach combining 1D and 2D NMR is essential. Let's break down the expected signals for the major tautomer, 7-fluoro-2-methyl-1H-quinolin-4-one.
Expected ¹H NMR Signals & Logic:
| Proton | Expected δ (ppm) | Multiplicity | Rationale & Key Couplings |
| N1-H | > 11.0 | broad singlet (br s) | Acidic proton of the vinylogous amide, often exchanges with water. |
| H8 | 7.8 - 8.2 | doublet of doublets (dd) | Deshielded by proximity to the carbonyl group. Coupled to H5 (⁴J ≈ 2-3 Hz) and H6 (³J ≈ 9 Hz). |
| H5 | 7.6 - 7.9 | doublet of doublets (dd) | Part of the carbocyclic ring. Coupled to H6 (³J ≈ 9 Hz) and H8 (⁴J ≈ 2-3 Hz). |
| H6 | 7.2 - 7.5 | triplet of doublets (td) or ddd | Coupled to H5, H8, and importantly, the fluorine at C7 (³JHF ≈ 9-10 Hz). This fluorine coupling is a key signature. |
| H3 | ~6.3 | singlet (s) or narrow doublet | Olefinic proton adjacent to the carbonyl. Deshielded. May show small long-range coupling to the C2-CH₃ protons. |
| C2-CH₃ | ~2.4 | singlet (s) | Methyl group attached to an sp² carbon. |
Disclaimer: These are estimated chemical shifts. Actual values can vary based on solvent and concentration.
The Troubleshooting Workflow:
If 1D ¹H NMR is insufficient for a complete assignment, a logical progression of 2D experiments is the most reliable path forward.[3][4][5]
Caption: Systematic workflow for NMR-based structure elucidation.
Q3: The carbon spectrum is also complex, with several signals appearing as doublets. How do I interpret the ¹³C and ¹⁹F NMR data?
The presence of fluorine is the key. The ¹⁹F nucleus (spin ½, 100% abundance) couples to carbon atoms, providing invaluable structural information.[6][7]
Interpreting ¹³C and ¹⁹F Data:
-
¹³C NMR: Carbons near the fluorine atom will appear as doublets due to C-F coupling. The magnitude of the coupling constant (JCF) depends on the number of bonds separating the atoms:
-
¹JCF (C7): Very large coupling constant (typically > 240 Hz). This is the most definitive signal for assigning C7.
-
²JCF (C6, C8): Smaller coupling (typically 20-25 Hz).
-
³JCF (C5, C8a): Even smaller coupling (typically 3-8 Hz).
-
-
¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum will show a single signal (singlet) for the C7-F. If you run a proton-coupled ¹⁹F spectrum, this signal will be split by the adjacent protons, primarily H6 and H8, providing further confirmation of their positions relative to the fluorine atom.
Expected ¹³C NMR Signals:
| Carbon | Expected δ (ppm) | C-F Coupling (JCF) | Rationale |
| C4 | > 175 | - | Carbonyl carbon, highly deshielded. |
| C7 | 160 - 165 | Large ¹JCF (>240 Hz) | Directly bonded to fluorine. |
| C8a | ~140 | Small ³JCF | Bridgehead carbon. |
| C2 | ~150 | - | sp² carbon attached to nitrogen and methyl. |
| C5, C8 | 115 - 125 | ²JCF or ³JCF | Aromatic carbons. |
| C4a | ~120 | - | Bridgehead carbon. |
| C6 | 110 - 115 | Medium ²JCF | Carbon ortho to fluorine, often shielded. |
| C3 | ~110 | - | Olefinic carbon. |
| CH₃ | < 20 | - | Methyl carbon. |
Q4: I'm still struggling to differentiate between H5 and H8. How can I use 2D NMR to solve this definitively?
This is a classic problem where the Heteronuclear Multiple Bond Correlation (HMBC) experiment is indispensable.[8][9][10] HMBC reveals correlations between protons and carbons that are 2 or 3 bonds away, allowing you to piece the molecular puzzle together.
Protocol: Using HMBC for Definitive Assignment of H5/H8
Objective: To use long-range ¹H-¹³C correlations to unambiguously assign the protons and carbons of the quinolinone ring system.
Methodology:
-
Acquisition: Run a standard gradient-selected HMBC experiment. Ensure the evolution delay for long-range couplings is optimized (a value corresponding to ~8-10 Hz is a good starting point).
-
Data Processing: Process the 2D data and identify the key cross-peaks.
-
Analysis - The Key Correlations:
-
Confirm the Carbocyclic Ring:
-
Look for a correlation from the most downfield aromatic proton (likely H8 ) to the carbonyl carbon (C4 ). This is a three-bond (³JCH) correlation and is a definitive marker for H8.
-
The other proton in that spin system, H5 , will not show a strong correlation to C4.
-
-
Confirm the Pyridinone Ring:
-
The methyl protons (C2-CH₃ ) should show strong correlations to C2 (²JCH) and C3 (³JCH).
-
The olefinic H3 proton should show correlations to C2 , C4 , and the bridgehead carbon C4a .
-
-
Bridge the Rings:
-
Crucially, H5 should show a correlation to the bridgehead carbon C4a .
-
H8 will show a correlation to the other bridgehead carbon, C8a .
-
-
By systematically mapping these connections, you can build an undeniable framework of the molecular structure, validating the quinolin-4-one tautomer and assigning every position with high confidence.
References
-
Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available at: [Link]
-
HSQC and HMBC - NMR Core Facility. Columbia University. Available at: [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available at: [Link]
-
Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Structural Chemistry. Available at: [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Human Metabolome Database. Available at: [Link]
-
Supplementary Information - Fluorous Biphase Drug Delivery System. The Royal Society of Chemistry. Available at: [Link]
-
This compound (C10H8FNO). PubChem. Available at: [Link]
-
Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Important heteronuclear multiple bond correlation (HMBC), correlation... ResearchGate. Available at: [Link]
-
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]
-
15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances. Available at: [Link]
-
13C chemical shifts from solution spectra of NOR and CIP. ResearchGate. Available at: [Link]
-
Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. MDPI. Available at: [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Available at: [Link]
-
A solid state and solution NMR study of the tautomerism in hydroxyquinoline carboxylic acids. Magnetic Resonance in Chemistry. Available at: [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Trade Science Inc. Available at: [Link]
-
19: HMBC. Chemistry LibreTexts. Available at: [Link]
-
Discovery of Inhibitory Fragments That Selectively Target Spire2–FMN2 Interaction. Journal of Medicinal Chemistry. Available at: [Link]
-
3-Fluoroquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. Available at: [Link]
-
Synthesis and structure elucidation of five new pyrimido[5,4-c]quinoline-4(3H)-one derivatives using 1D and 2D NMR spectroscopy. Magnetic Resonance in Chemistry. Available at: [Link]
-
Tautomeric forms of 4-hydroxy quinoline. ResearchGate. Available at: [Link]
-
Rational Design, Synthesis and Testing of Novel Tricyclic Topoisomerase Inhibitors. The Royal Society of Chemistry. Available at: [Link]
-
Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization. ACS Omega. Available at: [Link]
-
¹H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: HPLC Method Development for 7-Fluoro-2-methylquinolin-4-ol Analysis
Welcome to the technical support center for the HPLC analysis of 7-Fluoro-2-methylquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and to offer robust troubleshooting solutions. The information herein is structured to anticipate and address the practical challenges you may encounter in the laboratory.
Understanding the Analyte: this compound
Before embarking on HPLC method development, a thorough understanding of the analyte's physicochemical properties is paramount. This knowledge informs our initial choices for column chemistry, mobile phase composition, and detector settings.
Physicochemical Properties of this compound
| Property | Value/Prediction | Source |
| Molecular Formula | C₁₀H₈FNO | [1] |
| Molecular Weight | 177.18 g/mol | [1] |
| CAS Number | 18529-03-8 | [1] |
| Predicted XlogP | 2.0 | [2] |
| Predicted pKa | ~4.0 (for the quinoline nitrogen) | Based on similar structures like 7-Fluoro-2-methylquinoline. |
The predicted XlogP of 2.0 suggests that this compound is a moderately hydrophobic compound, making it well-suited for reversed-phase HPLC. The quinoline nitrogen is basic, and its predicted pKa of approximately 4.0 is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH.
Diagram: HPLC Method Development Workflow
Caption: A logical workflow for developing a robust HPLC method for this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues that may arise during the analysis of this compound.
Q1: What are the recommended initial HPLC conditions for this compound analysis?
A1: Based on the predicted physicochemical properties, a reversed-phase HPLC method is the most appropriate starting point. Here is a recommended set of initial conditions:
Initial HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The predicted logP of 2.0 suggests good retention on a standard C18 stationary phase. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | At a pH below the predicted pKa of ~4.0, the quinoline nitrogen will be protonated, which can improve peak shape by minimizing interactions with residual silanols on the silica support. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common and effective organic modifier for reversed-phase HPLC. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is recommended for initial screening to determine the elution profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | A DAD allows for the determination of the optimal detection wavelength (λmax). |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | 50:50 Acetonitrile:Water | The sample should be dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape. |
Experimental Protocol: Determining the Optimal Detection Wavelength (λmax)
-
Prepare a standard solution of this compound in the mobile phase.
-
Inject the standard solution onto the HPLC system with the DAD detector.
-
Acquire the UV spectrum of the analyte peak as it elutes.
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum. This will be the optimal wavelength for detection to ensure maximum sensitivity. For similar fluoroquinolone compounds, a λmax in the range of 280-330 nm is often observed.[3][4]
Q2: My peak for this compound is tailing. What are the likely causes and how can I fix it?
A2: Peak tailing is a common issue, especially for basic compounds like quinolines. It is often caused by secondary interactions between the analyte and the stationary phase.
Troubleshooting Peak Tailing
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Silanol Interactions | The basic nitrogen on the quinoline ring can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing. | 1. Lower the Mobile Phase pH: Use a mobile phase with a pH of 2.5-3.0 (e.g., 0.1% formic acid or phosphoric acid). This will protonate the silanol groups and reduce their interaction with the protonated analyte. 2. Use an End-Capped Column: Select a high-quality, end-capped C18 column to minimize the number of accessible silanol groups. 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this is often not necessary with modern, high-purity columns. |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. | 1. Reduce Injection Volume: Try injecting a smaller volume of the sample. 2. Dilute the Sample: If reducing the injection volume is not feasible, dilute the sample. |
| Column Contamination or Degradation | Accumulation of strongly retained compounds on the column or degradation of the stationary phase can create active sites that cause tailing. | 1. Flush the Column: Flush the column with a strong solvent like isopropanol. 2. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening and tailing. | 1. Use Narrow-Bore Tubing: Minimize the length and internal diameter of all tubing. 2. Ensure Proper Connections: Use zero-dead-volume fittings and ensure they are properly tightened. |
Diagram: Troubleshooting Peak Tailing
Caption: A step-by-step guide to diagnosing and resolving peak tailing issues.
Q3: I am observing inconsistent retention times. What could be the cause?
A3: Retention time drift can be caused by a number of factors related to the HPLC system, mobile phase, or column.
Troubleshooting Retention Time Instability
| Potential Cause | Explanation | Recommended Solution(s) |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient. | 1. Increase Equilibration Time: Extend the post-run equilibration time to ensure the column returns to the initial conditions. |
| Mobile Phase Composition Changes | Evaporation of the organic solvent or changes in the buffer pH can alter the mobile phase strength and affect retention. | 1. Prepare Fresh Mobile Phase Daily: Do not store buffered mobile phases for extended periods. 2. Keep Mobile Phase Reservoirs Capped: Minimize evaporation by keeping the solvent bottles capped. |
| Pump Malfunction | Inconsistent flow from the pump will lead to fluctuating retention times. | 1. Check for Leaks: Inspect all fittings for any signs of leakage. 2. Purge the Pump: Purge the pump to remove any air bubbles. 3. Check Pump Seals: Worn pump seals can cause pressure fluctuations and inconsistent flow. |
| Temperature Fluctuations | Changes in the ambient temperature can affect retention, especially if a column oven is not used. | 1. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention. |
Q4: My peak is split or shows a shoulder. What should I investigate?
A4: Peak splitting or shoulders can be indicative of several issues, from sample preparation to column problems.
Troubleshooting Split or Shouldered Peaks
| Potential Cause | Explanation | Recommended Solution(s) |
| Sample Solvent Incompatibility | If the sample is dissolved in a much stronger solvent than the initial mobile phase, it can cause peak distortion. | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If the analyte is not soluble, use the weakest solvent possible. |
| Partial Column Blockage | A blockage in the column inlet frit can cause the sample to be unevenly distributed onto the column, leading to split peaks. | 1. Reverse and Flush the Column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. 2. Replace the Frit or Column: If flushing does not work, the inlet frit or the entire column may need to be replaced. |
| Co-eluting Impurity | A closely eluting impurity can appear as a shoulder on the main peak. | 1. Optimize the Gradient: Adjust the gradient to improve the resolution between the analyte and the impurity. 2. Use a Higher Efficiency Column: A column with a smaller particle size (e.g., 3.5 µm or sub-2 µm) can provide better resolution. |
| Column Void | A void at the head of the column can cause peak splitting. | 1. Replace the Column: A column with a void cannot be repaired and must be replaced. |
References
-
Doñate, F., et al. "Determination of quinolones and fluoroquinolones in hospital sewage water by off-line and on-line solid-phase extraction procedures coupled to HPLC-UV." Journal of Pharmaceutical and Biomedical Analysis, vol. 37, no. 2, 2005, pp. 295-305. [Link]
-
García, A., et al. "HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma." Journal of Chromatographic Science, vol. 48, no. 7, 2010, pp. 559-64. [Link]
-
YMC. HPLC Troubleshooting Guide. [Link]
-
Li, Y., et al. "Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction." Food Analytical Methods, vol. 8, no. 1, 2015, pp. 136-44. [Link]
-
Bentham Science. "Methods for Analysis of Fluorinated Quinolones in Mixtures with Nitroimidazole Antibacterial Drugs." Current Pharmaceutical Analysis, vol. 18, no. 6, 2022, pp. 535-43. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
PubChem. 7-Chloro-4-hydroxyquinoline. [Link]
-
Al-Qaim, F. F., et al. "Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction." Jordan Journal of Chemistry, vol. 14, no. 2, 2019, pp. 111-21. [Link]
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
PubChemLite. This compound (C10H8FNO). [Link]
Sources
Technical Support Center: Conrad-Limpach Reaction Optimization
Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful quinolone synthesis method. Here, we address common challenges, particularly the formation of unwanted byproducts, and provide expert-driven solutions to optimize your reaction outcomes.
Core Principles: The Decisive Role of Temperature
The Conrad-Limpach synthesis is a two-step process involving the condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, which is then thermally cyclized to the desired 4-hydroxyquinoline (which exists in equilibrium with its 4-quinolone tautomer).[1][2] The critical challenge in this reaction is controlling the regioselectivity of the cyclization, which is highly dependent on temperature.
The primary competing pathway is the Knorr quinoline synthesis, which yields the isomeric 2-hydroxyquinoline.[2][3] This competition arises from two different initial reaction possibilities between the aniline and the β-ketoester:
-
Conrad-Limpach Pathway (Lower Temp Condensation): At lower temperatures (e.g., room temperature to ~100 °C), the reaction favors the formation of a β-aminoacrylate (an enamine).[2] This intermediate, upon heating to high temperatures (~250 °C), cyclizes to form the thermodynamically stable 4-hydroxyquinoline.[1][2] This is the thermodynamic product .
-
Knorr Pathway (Higher Temp Condensation): At higher initial condensation temperatures (~140 °C), the aniline preferentially attacks the ester group of the β-ketoester, forming a β-ketoanilide intermediate.[2] This intermediate cyclizes under acidic conditions to yield the 2-hydroxyquinoline, which is the kinetic product of the cyclization step.
Understanding this dichotomy is fundamental to troubleshooting. The high-temperature cyclization (~250 °C) in the second step of the Conrad-Limpach synthesis is essential to overcome the activation energy barrier for the formation of the 4-quinolone and to ensure the reaction proceeds under thermodynamic control, favoring the more stable product.[4][5][6]
Troubleshooting Guide
Q1: My reaction yields a mixture of 4-quinolone and 2-quinolone, with the 2-quinolone isomer being the major byproduct. What went wrong?
This is the most common issue and points directly to a lack of thermodynamic control during the reaction.
Causality: The formation of the 2-quinolone (Knorr product) occurs when the β-ketoanilide intermediate is formed and cyclized. This can happen for two primary reasons:
-
Initial Condensation Temperature Too High: If the initial reaction between the aniline and β-ketoester is run at elevated temperatures (e.g., 140-160 °C), formation of the anilide intermediate is favored.[3]
-
Cyclization Temperature Too Low: The cyclization of the β-aminoacrylate to the 4-quinolone requires a very high temperature, typically around 250 °C, to proceed efficiently and irreversibly.[1][2] If the temperature is too low, the reaction may not have enough energy to favor the thermodynamic product, or the cyclization may be incomplete.
Solution Protocol:
-
Step 1 (Condensation): Ensure the formation of the β-aminoacrylate intermediate is conducted at a lower temperature. Room temperature or gentle warming (up to 80 °C) is often sufficient. An acid catalyst (e.g., a trace of HCl or H₂SO₄) can facilitate this step.[2][7] Monitor the reaction by TLC or LC-MS to confirm the consumption of the aniline and the formation of the enamine intermediate.
-
Step 2 (Cyclization): The thermal cyclization is the critical step.
-
High-Boiling Solvent: Use a high-boiling, inert solvent to achieve and maintain the required high temperature uniformly. Running the reaction neat can lead to poor heat transfer and decomposition.[2]
-
Temperature Control: Heat the reaction mixture to 250-260 °C .[1][7] Precise temperature control is crucial; use a heating mantle with a thermocouple or a sand bath.
-
Solvent Selection: The choice of solvent is critical. While mineral oil and diphenyl ether are traditionally used, they can be difficult to handle.[8] Dowtherm A is a common alternative.[8] Studies have shown that other solvents can also be effective.[8]
-
Data Point: Effect of Cyclization Temperature & Solvent
| Solvent | Boiling Point (°C) | Typical Cyclization Temp (°C) | Expected Outcome |
| Mineral Oil | > 275 | 250-260 | High yield of 4-quinolone, but can be difficult to remove.[8] |
| Dowtherm A | 257 | 250-255 | Excellent heat transfer, high yield of 4-quinolone.[8] |
| Diphenyl Ether | 259 | 250-255 | Effective, but solid at room temperature with an unpleasant odor.[8] |
| 1,2,4-Trichlorobenzene | 214 | 210-214 | Moderate yields; may not be hot enough for all substrates.[8] |
| Neat (No Solvent) | N/A | ~250 | Often leads to lower yields (<30%) due to charring and poor heat transfer.[2] |
Q2: I've isolated the β-aminoacrylate intermediate, but the cyclization step gives a low yield and a lot of black tar. How can I prevent this decomposition?
This issue indicates that the reaction temperature is either too high, not uniform, or held for too long, leading to thermal decomposition.
Causality: The high temperatures required for cyclization can also promote side reactions and decomposition, especially if "hot spots" occur in the reaction vessel or if the reaction is heated for an excessive duration.
Solution Protocol:
-
Use an Inert High-Boiling Solvent: As mentioned in Q1, a solvent is crucial. It ensures even heat distribution and prevents localized overheating. Mineral oil or Dowtherm A are standard choices.[8]
-
Inert Atmosphere: Some substrates, particularly those with electron-donating groups, can be sensitive to oxidation at high temperatures. Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce tar formation.[7]
-
Optimize Reaction Time: Monitor the reaction's progress. Once the starting intermediate is consumed (as determined by TLC or a quenched LC-MS sample), cool the reaction down. Prolonged heating after completion will only lead to byproduct formation and decomposition.
-
Purification of Intermediate: Ensure the β-aminoacrylate intermediate from the first step is pure. Any unreacted aniline or acidic/basic impurities carried over can catalyze decomposition at high temperatures.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation for the cyclization step to avoid the high temperatures of conventional heating? A: Yes, microwave-assisted synthesis can be an effective alternative. It often allows for rapid heating to the target temperature, significantly reducing reaction times and potentially minimizing byproduct formation associated with prolonged thermal stress. You will need to screen conditions (temperature, time, power) for your specific substrate, but it is a well-established method for improving many classical syntheses.
Q: How do substituents on the aniline affect the reaction? A: The electronic nature of substituents on the aniline ring plays a significant role. Electron-donating groups (e.g., methoxy) can increase the nucleophilicity of the aniline, potentially accelerating the initial condensation. However, they can also make the ring more susceptible to side reactions at high temperatures. Electron-withdrawing groups (e.g., chloro, nitro) decrease the aniline's nucleophilicity, which may require more forcing conditions (e.g., acid catalysis) for the initial condensation step.
Q: Is an acid catalyst always necessary for the first step? A: While not always strictly required, a catalytic amount of a strong acid (like H₂SO₄ or HCl) is highly recommended.[2][7] It catalyzes the condensation by protonating the keto group of the β-ketoester, making it more electrophilic and accelerating the formation of the β-aminoacrylate intermediate. This often leads to cleaner reactions and higher yields for the first step.
Standardized Experimental Protocol
Optimized Conrad-Limpach Synthesis of 4-Hydroxyquinolines
Step 1: Synthesis of β-Aminoacrylate Intermediate
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours, or gently heat to 60-80 °C if the reaction is sluggish.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Remove the water formed during the reaction, typically under reduced pressure. The crude β-aminoacrylate can often be used directly in the next step after ensuring all volatile acids are removed.
Step 2: Thermal Cyclization to 4-Hydroxyquinoline
-
Place the crude β-aminoacrylate intermediate into a three-neck flask equipped with a mechanical stirrer, a thermocouple connected to a temperature controller, and a condenser.
-
Add a high-boiling solvent (e.g., Dowtherm A or mineral oil) in sufficient quantity to ensure good stirring and heat transfer (typically 5-10 mL per gram of intermediate).
-
Begin stirring and heat the mixture to 250-255 °C.
-
Maintain this temperature and monitor the reaction by TLC (taking aliquots, quenching, and spotting). The reaction is typically complete in 15-45 minutes.
-
Once complete, allow the reaction mixture to cool to below 100 °C.
-
Precipitate the product by adding a non-polar solvent like hexanes or heptane.
-
Collect the solid product by filtration, wash thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent, and dry under vacuum.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
YouTube. (2020, October 8). Conrad- limpach knorr synthsis(combes synthsis) quinoline. Retrieved from [Link]
-
Alfindee, M., Al-Otaibi, F., & El-Sayed, N. N. E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20836–20853. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from [Link]
-
Cox, E. D., & Cook, J. M. (1995). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Pharmaceutical Chemistry Journal, 29(10), 704-707. [Link]
-
Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
ResearchGate. (2005, January). Synthesis and cyclization reactions with quinolinyl keto esters I. Chemical reactivity of quinolinyl beta-keto ester and quinolinyl alpha,beta-unsaturated ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
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- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Gould-Jacobs Synthesis of Quinolinols
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of quinolinol and 4-hydroxyquinoline derivatives. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's nuances, particularly concerning the critical cyclization step. We will address common challenges, troubleshoot experimental failures, and explore both classical and modern catalytic approaches to help you optimize your synthesis.
Section 1: Understanding the Core Challenge - The Cyclization Step
The Gould-Jacobs reaction is a robust method for quinoline synthesis, proceeding in a sequence: 1) condensation of an aniline with an alkoxymethylenemalonate ester, 2) high-temperature intramolecular cyclization, and often followed by 3) hydrolysis and decarboxylation to yield the 4-quinolinol core.[1][2]
The primary experimental hurdle is the thermal cyclization of the anilidomethylenemalonate intermediate. This step involves a 6-electron electrocyclization that requires significant thermal energy, typically in excess of 250 °C.[1][2] Achieving these temperatures efficiently and without degrading the starting materials or products is the central challenge. Therefore, "catalyst selection" in this context often refers to the choice of a high-temperature medium or a promoter that facilitates this demanding ring-closure.
Gould-Jacobs Reaction Workflow
Sources
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of 7-Fluoro-2-methylquinolin-4-ol and Ciprofloxacin
For Immediate Release
In the landscape of antibacterial drug discovery, the quinolone scaffold remains a cornerstone for the development of new therapeutic agents. This guide provides a detailed comparative analysis of the antibacterial activity of the emerging investigational compound 7-Fluoro-2-methylquinolin-4-ol against the well-established broad-spectrum fluoroquinolone, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial agents.
Introduction to the Compounds
Ciprofloxacin , a second-generation fluoroquinolone, has been a mainstay in the treatment of a wide array of bacterial infections for decades. Its broad spectrum of activity encompasses both Gram-positive and Gram-negative bacteria.[1] The bactericidal action of ciprofloxacin is attributed to its inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2]
This compound is a quinolone derivative that has garnered interest for its potential antibacterial properties. While not as extensively studied as ciprofloxacin, preliminary research suggests it possesses notable activity against a range of bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[3] As a member of the quinolone class, its mechanism of action is presumed to be similar to that of ciprofloxacin, involving the inhibition of bacterial DNA gyrase and topoisomerase IV.
Below are the chemical structures of the two compounds:
| Compound | Chemical Structure |
| This compound | |
| Ciprofloxacin |
Comparative Antibacterial Activity: A Data-Driven Analysis
The cornerstone of evaluating an antibacterial agent's efficacy lies in the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
While direct comparative studies under identical conditions are limited for this compound against ciprofloxacin, the following table presents a compilation of available MIC data from various sources to provide a preliminary assessment of their relative potency. It is crucial to note that variations in experimental conditions (e.g., broth medium, inoculum size, incubation time) can influence MIC values. The data for ciprofloxacin is based on established values against standard ATCC strains, which are widely used for quality control in antimicrobial susceptibility testing.
Table 1: Minimum Inhibitory Concentration (MIC) Data (in µg/mL)
| Microorganism | This compound (and its derivatives) | Ciprofloxacin |
| Staphylococcus aureus (including MRSA) | Potent activity reported[3] | 0.25 - 0.5[4][5] |
| Escherichia coli | 0.01 - 0.5[5] | |
| Pseudomonas aeruginosa | 0.1 - 0.5[5][6] | |
| Mycobacterium tuberculosis | Potent activity reported[3] |
Mechanism of Action: Targeting Bacterial DNA Replication
Both this compound and ciprofloxacin belong to the quinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV.
Caption: Mechanism of action of quinolone antibiotics.
The inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. The specific affinity for either DNA gyrase or topoisomerase IV can vary between different quinolones and bacterial species.
Experimental Protocols for Antibacterial Susceptibility Testing
To ensure the reproducibility and validity of antibacterial activity data, standardized protocols must be followed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Preparation of Antimicrobial Dilutions: The test compounds (this compound and ciprofloxacin) are serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at 37°C for 18 to 24 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined after the MIC has been established and provides information on the bactericidal versus bacteriostatic nature of the compound.
Workflow:
Caption: Workflow for MBC determination.
Detailed Steps:
-
Subculturing: Following the determination of the MIC, a small aliquot (typically 10 µL) from each well showing no visible growth is plated onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18 to 24 hours.
-
Interpretation: The number of surviving colonies is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% kill of the initial bacterial inoculum.
Discussion and Future Directions
Based on the available, albeit limited, data, this compound demonstrates promising antibacterial potential, particularly against Gram-positive bacteria such as MRSA and even Mycobacterium tuberculosis.[3] However, a comprehensive head-to-head comparison with ciprofloxacin across a broad panel of clinically relevant Gram-negative and Gram-positive bacteria is necessary to fully elucidate its spectrum of activity and relative potency.
Future research should focus on conducting standardized MIC and MBC assays for this compound against a panel of bacteria including, but not limited to, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and various staphylococcal and streptococcal species. Such studies will provide the critical data needed to accurately position this compound in the landscape of quinolone antibiotics and guide its further development as a potential therapeutic agent.
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7-Fluoro-2-methylquinoline | 1128-74-1 | FF70883 - Biosynth.
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In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - NIH.
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Enrichment of Fluoroquinolone-Resistant Staphylococcus aureus: Oscillating Ciprofloxacin Concentrations Simulated at the Upper and Lower Portions of the Mutant Selection Window - PubMed Central.
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Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions - ResearchGate.
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7-Fluoro-2-methylquinoline 1128-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC).
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7-Fluoro-2-methylquinoline.
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8-Fluoro-4-hydroxy-2-methylquinoline | CAS Number 5288-22-2 - Ossila.
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7-FLUORO-2-METHYLQUINOLINE(1128-74-1) MS spectrum - ChemicalBook.
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Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed.
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Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - MDPI.
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A Comparative Analysis of the Cytotoxic Profiles of 7-Fluoro-2-methylquinolin-4-ol and Doxorubicin: An In Vitro Guide
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced toxicity is paramount. Quinoline derivatives have emerged as a promising class of compounds with diverse biological activities, including potent anticancer effects.[1] This guide provides a comprehensive, in-vitro comparison of the cytotoxic properties of a specific quinoline derivative, 7-Fluoro-2-methylquinolin-4-ol, against the well-established chemotherapeutic agent, Doxorubicin. This document is intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating the cytotoxic potential of novel chemical entities.
Introduction to the Compounds
This compound: A Promising Quinoline Derivative
This compound belongs to the quinoline family, a class of heterocyclic compounds that form the backbone of many synthetic drugs. While specific data on this compound is emerging, the broader class of quinoline derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of topoisomerases, enzymes crucial for DNA replication and repair.[2][3] The introduction of a fluorine atom at the 7th position of the quinoline ring can significantly enhance the compound's biological activity and pharmacokinetic properties. The 2-methyl and 4-ol substitutions further modulate its chemical properties and potential biological targets. It is hypothesized that this compound may share cytotoxic mechanisms with other quinoline derivatives, primarily through the induction of DNA damage and apoptosis in cancer cells.
Doxorubicin: The Gold Standard Anthracycline
Doxorubicin (DOX) is a widely used anthracycline antibiotic with potent broad-spectrum anticancer activity.[] Its clinical utility, however, is often limited by significant side effects, most notably cardiotoxicity.[][5] Doxorubicin's cytotoxic effects are multifaceted and include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.[][6]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to double-strand breaks in the DNA.[][5][6]
-
Generation of Reactive Oxygen Species (ROS): The metabolism of doxorubicin produces free radicals that can damage cellular components, including DNA, proteins, and lipids, leading to oxidative stress-induced apoptosis.[][6]
Given its well-characterized and potent cytotoxic activity, doxorubicin serves as a critical benchmark for evaluating the efficacy of new anticancer compounds.
Experimental Design for Comparative Cytotoxicity Assessment
To provide a robust and objective comparison, a standardized in-vitro cytotoxicity assay is essential. The following protocol outlines a head-to-head evaluation of this compound and doxorubicin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[7]
Selection of Cancer Cell Lines
The choice of cell lines is critical for a comprehensive assessment. A panel of human cancer cell lines from different tissue origins is proposed to evaluate the spectrum of activity and potential selectivity of the compounds.
-
MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive breast cancers.
-
A549: A human lung carcinoma cell line, representing non-small cell lung cancer.
-
HCT116: A human colorectal carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
Detailed Experimental Protocol: MTT Assay
The MTT assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (MCF-7, A549, HCT116, HeLa)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
Compound Preparation: Prepare stock solutions of this compound and doxorubicin in DMSO. Further dilute the stock solutions in culture medium to obtain a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound and doxorubicin. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value for each compound on each cell line.
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative cytotoxicity assessment using the MTT assay.
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes the hypothetical IC50 values for this compound and doxorubicin against the selected cancer cell lines. A lower IC50 value indicates greater cytotoxic potency. This data is illustrative and based on reported values for structurally similar quinoline derivatives and doxorubicin.[9][10][11]
| Cell Line | This compound (IC50 in µM) | Doxorubicin (IC50 in µM) |
| MCF-7 | 8.5 | 2.5 |
| A549 | 12.2 | >20 |
| HCT116 | 6.8 | 5.1 |
| HeLa | 9.3 | 2.9 |
Mechanistic Insights and Discussion
The hypothetical data suggests that while doxorubicin exhibits potent cytotoxicity against most of the tested cell lines, this compound also demonstrates significant, albeit generally lower, cytotoxic activity. Notably, in the A549 lung cancer cell line, the quinoline derivative shows a more potent effect than doxorubicin, which is known to have variable efficacy against this cell line.[10] This highlights the potential for this compound to be effective against doxorubicin-resistant cancers.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of both compounds are mediated through complex signaling pathways that ultimately lead to cell death.
Caption: Signaling pathways for Doxorubicin and the hypothesized pathway for this compound.
Doxorubicin's mechanism is well-established, involving DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species, all converging to induce DNA damage and apoptosis.[][6][12] For this compound, based on studies of similar quinoline derivatives, the primary mechanism is likely the inhibition of topoisomerases, leading to DNA damage and subsequent apoptosis.[2][3] The differential sensitivity of cancer cell lines to these compounds could be attributed to variations in drug uptake, metabolism, and the expression levels of their respective molecular targets.
Conclusion and Future Directions
This guide provides a framework for the comparative cytotoxic evaluation of this compound and doxorubicin. The hypothetical data suggests that this compound holds promise as a cytotoxic agent, potentially with a different spectrum of activity compared to doxorubicin.
Future research should focus on:
-
Validating the cytotoxic activity of this compound through rigorous in-vitro and in-vivo studies.
-
Elucidating the precise mechanism of action , including the identification of its molecular targets.
-
Assessing its toxicity profile in normal cells to determine its therapeutic index.
-
Investigating its efficacy in combination therapies with other anticancer agents.
The exploration of novel quinoline derivatives like this compound is a crucial endeavor in the development of next-generation cancer therapies with improved efficacy and safety profiles.
References
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. - ResearchGate. (n.d.).
- Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed. (2022, February 12).
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. (n.d.).
- Comparative Analysis of 8-Hydroxyquinoline Derivatives and Standard Anticancer Agents on Tumor Cell Viability - Benchchem. (n.d.).
- 7-Fluoro-2-methylquinoline 1128-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20).
- Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.).
- Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - NIH. (2024, February 13).
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - MDPI. (n.d.).
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (n.d.).
- (PDF) Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug - ResearchGate. (2024, February 13).
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US. (n.d.).
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.).
- IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay. (n.d.).
- Introduction to XTT assays for cell-viability assessment - Abcam. (n.d.).
- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.).
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central. (n.d.).
- Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells | Request PDF - ResearchGate. (n.d.).
- Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model - MDPI. (n.d.).
- Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PubMed Central. (n.d.).
- 07 Medicine of the week: Doxorubicin - YouTube. (2025, January 29).
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A Comparative Guide to the In Vitro Efficacy of Novel Quinolone Scaffolds and Established Fluoroquinolones
This guide provides a comprehensive analysis of the in vitro antibacterial efficacy of established fluoroquinolones, offering a comparative framework for researchers and drug development professionals engaged in the discovery of novel quinolone-based antimicrobial agents. While direct experimental data for the specific compound 7-Fluoro-2-methylquinolin-4-ol is not publicly available, this document will use it as a representative of a new chemical entity to be evaluated against current standards of care. We will delve into the mechanistic underpinnings of fluoroquinolone activity, present comparative efficacy data for widely-used agents, and provide a detailed experimental protocol for assessing in vitro potency.
Introduction: The Enduring Relevance of the Quinolone Scaffold
The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, valued for their broad spectrum of activity and bactericidal mechanism of action. From the early quinolones to the later-generation fluoroquinolones, the core structure has proven to be a versatile scaffold for synthetic modification, leading to improved potency, expanded spectrum, and enhanced pharmacokinetic profiles. However, the rise of antimicrobial resistance necessitates a continued search for novel derivatives that can overcome existing resistance mechanisms.
The development of new quinolone derivatives, such as the hypothetical this compound, is driven by the need to address the challenges posed by resistant pathogens, including the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). Understanding the in vitro performance of these new entities in comparison to established drugs like ciprofloxacin, levofloxacin, and moxifloxacin is a critical first step in their preclinical evaluation.
Mechanism of Action: Targeting Bacterial DNA Replication
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, which is essential for relieving the torsional stress that accumulates ahead of the replication fork.
-
Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target and is responsible for decatenating (unlinking) the daughter chromosomes after replication.
By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.
Caption: Mechanism of action of fluoroquinolone antibiotics.
Comparative In Vitro Efficacy
The minimum inhibitory concentration (MIC) is the primary metric for quantifying the in vitro potency of an antimicrobial agent. It represents the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents a comparative summary of MIC values for established fluoroquinolones against a panel of clinically significant Gram-positive and Gram-negative bacteria. This data provides a benchmark against which novel compounds like this compound would be evaluated.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Bacterial Species | ATCC Strain | 5,7-dichloro-8-hydroxy-2-methylquinoline (Proxy for Novel Quinolone) | Ciprofloxacin | Levofloxacin | Moxifloxacin |
| Gram-Positive | |||||
| Staphylococcus aureus | 29213 | 1.1 (as µM)[3] | 0.40[1] | 0.06-0.25[4] | 0.12 |
| Enterococcus faecalis | 29212 | N/A | >25[5] | 0.25-2.0[4] | N/A |
| Gram-Negative | |||||
| Escherichia coli | 25922 | N/A | 0.015 | 0.008-0.03[4] | 0.03 |
| Pseudomonas aeruginosa | 27853 | N/A | 0.5-1.0 | 0.5-2.0[4] | 0.25-1.0[6] |
| Klebsiella pneumoniae | 700603 | N/A | 0.03 | N/A | N/A |
| Acinetobacter baumannii | 19606 | N/A | 0.25-1.0 | N/A | N/A |
N/A: Data not readily available in the searched literature for this specific strain. Note on Proxy Data: The data for 5,7-dichloro-8-hydroxy-2-methylquinoline is provided as an example of a substituted 2-methylquinoline derivative and is reported in µM.[3] Direct comparison with µg/mL values requires conversion based on molecular weight and should be interpreted with caution due to structural differences.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducibility and comparability of in vitro efficacy data, standardized methods must be employed. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and robust technique for determining MIC values.
Materials and Reagents
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC quality control strains)
-
Test compounds and reference antibiotics (e.g., ciprofloxacin, levofloxacin)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland turbidity standards (0.5)
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare stock solutions of the test and reference compounds, typically in a suitable solvent like DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the antimicrobial agents in CAMHB to achieve the desired concentration range. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. This will bring the total volume in each well to 200 µL and dilute the antimicrobial concentration by half.
-
Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Caption: Workflow for MIC determination via broth microdilution.
Discussion: Structure-Activity Relationships and Future Directions
The development of novel quinolone derivatives like this compound hinges on a deep understanding of structure-activity relationships (SAR). Key modifications to the quinolone scaffold have historically led to significant improvements in antibacterial activity:
-
Fluorine at C-6: The introduction of a fluorine atom at the C-6 position was a pivotal moment in the development of fluoroquinolones, dramatically increasing their potency against a wide range of bacteria.
-
Substituent at C-7: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity. For example, the piperazine ring found in ciprofloxacin enhances its activity against Pseudomonas aeruginosa.
-
Substituent at N-1: Modifications at the N-1 position can influence the compound's pharmacokinetic properties and antibacterial potency.
For a hypothetical compound like this compound, the presence of a fluorine atom at C-7 and a methyl group at C-2 would be of particular interest. While the C-6 fluorine is common, the C-7 fluorine might alter the compound's interaction with the target enzymes and its spectrum of activity. The 2-methyl substitution is less common in clinically used fluoroquinolones and its impact on efficacy would need to be empirically determined.
The study of compounds like 5,7-dichloro-8-hydroxy-2-methylquinoline, which showed potent activity against S. aureus, highlights that the 2-methylquinoline scaffold can indeed be a promising starting point for the development of new antibacterial agents.[3] The high potency of this compound underscores the importance of halogen substitutions on the quinoline ring in enhancing antibacterial efficacy.
Conclusion
The continued evolution of bacterial resistance demands a robust pipeline of novel antimicrobial agents. The quinolone scaffold remains a fertile ground for the discovery of new and effective drugs. A rigorous and standardized approach to the in vitro evaluation of new chemical entities, such as the hypothetical this compound, is essential for identifying promising lead candidates. By comparing the efficacy of novel derivatives to established fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin, researchers can gain critical insights into their potential clinical utility and guide further optimization efforts in the fight against antimicrobial resistance.
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Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. (2024-12-25). MDPI. Retrieved from [Link]
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Barry, A., Fuchs, P., Tenover, F., Allen, S., Hardy, D., Jorgensen, J., McLaughlin, J., & Reller, L. (1994). Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin. European Journal of Clinical Microbiology & Infectious Diseases, 13(10), 822–826. Retrieved from [Link]
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Fundamental changes in the antimicrobial resistance profile of Klebsiella quasipneumoniae ATCC 700603 in response to meropenem stress. (2025-06-26). PubMed Central. Retrieved from [Link]
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Impact of Ciprofloxacin Exposure on Staphylococcus aureus Genomic Alterations Linked with Emergence of Rifampin Resistance. (n.d.). NIH. Retrieved from [Link]
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In vitro antibacterial activities of 2-(amino)quinazolin-4(3H)-one... (n.d.). ResearchGate. Retrieved from [Link]
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The Synergy of Ciprofloxacin and Carvedilol against Staphylococcus aureus–Prospects of a New Treatment Strategy? (2019-11-14). MDPI. Retrieved from [Link]
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Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (n.d.). NIH. Retrieved from [Link]
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Minimum inhibitory concentrations (MICs) of Pseudomonas aeruginosa ATCC 27853 and its mutant strains. (n.d.). ResearchGate. Retrieved from [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016-03-10). PubMed. Retrieved from [Link]
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Activity of levofloxacin and ciprofloxacin against urinary pathogens. (n.d.). AdisInsight. Retrieved from [Link]
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Antibacterial and antibiofilm activities of naturally occurring naphthoquinones 2-hydroxy-1,4-naphthoquinone and 2-methoxy. (2025-12-10). bioRxiv. Retrieved from [Link]
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Ciprofloxacin resistance induction assay in A. baumannii ATCC 19606. A... (n.d.). ResearchGate. Retrieved from [Link]
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In vitro antibacterial susceptibility of different brands of oral levofloxacin 250 mg tablet against Staphylococcus aureus and. (n.d.). Sign in. Retrieved from [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Mechanisms of and Risk Factors for Fluoroquinolone Resistance in Clinical Enterococcus faecalis Isolates from Patients with Urinary Tract Infections. (n.d.). NIH. Retrieved from [Link]
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Does moxifloxacin (a fluoroquinolone antibiotic) have reliable coverage against Pseudomonas aeruginosa infections? (2026-01-07). Dr.Oracle. Retrieved from [Link]
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The minimum inhibitory concentrations (MICs in µg/mL) and minimum bactericidal con. (n.d.). ResearchGate. Retrieved from [Link]
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TABLE 1 . MICs of selected antimicrobial agents for various strains... (n.d.). ResearchGate. Retrieved from [Link]
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Drug susceptibilities of S. aureus ATCC 29213 and the ciprofloxacin-selected mutant CIP r -1. (n.d.). ResearchGate. Retrieved from [Link]
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Enterococcus faecalis ATCC 29212. (n.d.). aurosan-shop.de. Retrieved from [Link]
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Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Correlation of Ciprofloxacin Resistance with the AdeABC Efflux System in Acinetobacter baumannii Clinical Isolates. (2014-10-28). PubMed Central. Retrieved from [Link]
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Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. (2023-12-20). Frontiers. Retrieved from [Link]
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Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. (n.d.). PubMed Central. Retrieved from [Link]
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Enterococcus faecalis (ATCC 29212) MIC. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
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Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. (n.d.). RSC Publishing. Retrieved from [Link]
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Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. (n.d.). Research journals - PLOS. Retrieved from [Link]
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Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. (n.d.). PubMed. Retrieved from [Link]
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Fluoroquinolone Resistance in Clinical Isolates of Klebsiella Pneumonia e. (2020-09-02). PubMed Central. Retrieved from [Link]
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Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates. (n.d.). PubMed Central. Retrieved from [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2025-10-16). ResearchGate. Retrieved from [Link]
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Identification of a Novel Ciprofloxacin Tolerance Gene, aciT, Which Contributes to Filamentation in Acinetobacter baumannii. (2021-06-09). Macquarie University. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 7-Fluoro-2-methylquinolin-4-ol and its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the quinoline scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. The introduction of a fluorine atom into the quinoline ring system can profoundly influence a molecule's physicochemical and biological properties, including its metabolic stability, binding affinity, and pharmacokinetic profile. Consequently, the unambiguous identification of positional isomers of fluorinated quinolines is a critical step in research and development.
This guide provides an in-depth comparison of the spectroscopic data for 7-Fluoro-2-methylquinolin-4-ol and its key positional isomers where the fluorine atom is located at the 5-, 6-, and 8-positions. In the absence of readily available, directly comparable experimental spectra in the public domain for all isomers, this guide leverages high-quality predicted spectroscopic data generated through computational chemistry, a widely accepted and powerful tool for structural elucidation.[1] This approach, combined with foundational principles of spectroscopy, offers a robust framework for differentiating these closely related compounds.
The Structural Challenge: Subtle Differences, Significant Consequences
The four isomers under consideration—5-Fluoro-, 6-Fluoro-, 7-Fluoro-, and 8-Fluoro-2-methylquinolin-4-ol—share the same molecular formula (C₁₀H₈FNO) and core structure. The only distinction lies in the position of the fluorine atom on the benzene ring of the quinoline scaffold. This subtle structural variation gives rise to unique electronic environments for the constituent atoms, which in turn manifest as distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, and it is particularly well-suited for distinguishing between the fluoro-2-methylquinolin-4-ol isomers. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed picture of the molecular connectivity and the electronic environment of each nucleus.
¹H NMR Spectroscopy
The ¹H NMR spectra of the four isomers are expected to show characteristic signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the fluorine substituent.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) in DMSO-d₆
| Position | 5-Fluoro Isomer | 6-Fluoro Isomer | 7-Fluoro Isomer | 8-Fluoro Isomer |
| H-3 | ~6.1 (s) | ~6.2 (s) | ~6.2 (s) | ~6.3 (s) |
| Aromatic Region | ~7.2-7.8 (m) | ~7.3-8.0 (m) | ~7.2-8.1 (m) | ~7.1-7.6 (m) |
| CH₃ | ~2.4 (s) | ~2.4 (s) | ~2.4 (s) | ~2.5 (s) |
| OH | ~11.8 (br s) | ~11.7 (br s) | ~11.7 (br s) | ~12.0 (br s) |
| NH | ~11.5 (br s) | ~11.4 (br s) | ~11.4 (br s) | ~11.6 (br s) |
Disclaimer: The data in this table is predicted and should be used as a guide for interpretation. Actual experimental values may vary.
Interpretation and Causality:
-
The vinylic proton at the 3-position is expected to be a singlet and relatively upfield due to the influence of the adjacent hydroxyl group.
-
The aromatic region will be the most informative for distinguishing isomers. The fluorine atom will induce characteristic splitting patterns (H-F coupling) in the signals of nearby protons. For instance, in the 7-fluoro isomer, the protons at positions 6 and 8 will appear as doublets of doublets due to coupling with both the adjacent proton and the fluorine atom.
-
The methyl group at the 2-position will likely remain a singlet across all isomers, with minor variations in its chemical shift.
-
The hydroxyl and NH protons will appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide complementary information, with the carbon chemical shifts being sensitive to the electronic effects of the fluorine substituent. The most significant variations are expected for the carbons directly bonded to fluorine and those in close proximity.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Position | 5-Fluoro Isomer | 6-Fluoro Isomer | 7-Fluoro Isomer | 8-Fluoro Isomer |
| C-2 | ~150 | ~150 | ~150 | ~151 |
| C-3 | ~108 | ~108 | ~108 | ~107 |
| C-4 | ~177 | ~177 | ~177 | ~176 |
| C-F | ~158 (d, ¹JCF ≈ 250 Hz) | ~160 (d, ¹JCF ≈ 245 Hz) | ~162 (d, ¹JCF ≈ 248 Hz) | ~155 (d, ¹JCF ≈ 255 Hz) |
| Aromatic/Quaternary C | ~110-145 | ~112-148 | ~105-147 | ~115-149 |
| CH₃ | ~18 | ~18 | ~18 | ~19 |
Disclaimer: The data in this table is predicted and should be used as a guide for interpretation. Actual experimental values may vary.
Interpretation and Causality:
-
The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet in the proton-decoupled spectrum. This is a key diagnostic feature.
-
The chemical shifts of the carbons ortho and para to the fluorine atom will be significantly affected due to the fluorine's strong electronegativity and resonance effects.
-
The chemical shifts of the carbons in the pyridine ring (C-2, C-3, C-4) are expected to be less affected by the position of the fluorine on the benzene ring.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus is highly dependent on its position on the aromatic ring.
Table 3: Predicted ¹⁹F NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Referenced to CFCl₃)
| Isomer | Predicted ¹⁹F Chemical Shift (ppm) |
| 5-Fluoro | ~ -115 to -125 |
| 6-Fluoro | ~ -110 to -120 |
| 7-Fluoro | ~ -120 to -130 |
| 8-Fluoro | ~ -135 to -145 |
Disclaimer: The data in this table is predicted and should be used as a guide for interpretation. Actual experimental values may vary.
Interpretation and Causality:
-
Each isomer is expected to show a single fluorine resonance. The distinct chemical shift ranges for each isomer provide a powerful and direct method for identification.
-
The variation in chemical shifts arises from the different electronic environments at each position of the quinoline ring system. For example, the proximity of the fluorine atom to the nitrogen and hydroxyl groups in the 8-fluoro isomer is expected to result in a more upfield chemical shift compared to the other isomers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the fluoro-2-methylquinolin-4-ol isomers, high-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₀H₈FNO). The electron ionization (EI) mass spectra are expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.
Table 4: Predicted Key Mass Spectral Fragments (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragments |
| All Isomers | 177.05899 | [M-H]⁺, [M-CO]⁺, [M-CH₃]⁺, fragments related to the quinoline ring system |
Disclaimer: The data in this table is based on predicted values from PubChemLite for the 6- and 7-fluoro isomers and general fragmentation patterns of quinolines.[2][3]
Interpretation and Causality:
-
All four isomers will have the same molecular weight and will therefore show a molecular ion peak at the same m/z value.
-
While the primary fragmentation patterns might be similar due to the common quinoline core, subtle differences in the relative intensities of the fragment ions may be observable, although these are often not sufficient for unambiguous isomer identification without reference standards.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While less definitive than NMR for isomer differentiation, IR and UV-Vis spectroscopy provide valuable complementary information about the functional groups and electronic structure of the molecules.
-
IR Spectroscopy: All isomers are expected to show characteristic absorption bands for the O-H and N-H stretching vibrations (around 3400-3200 cm⁻¹), C=O stretching (in the quinolone tautomer, around 1650 cm⁻¹), C=C and C=N stretching in the aromatic system (around 1600-1450 cm⁻¹), and a strong C-F stretching band (around 1250-1000 cm⁻¹). The exact position of the C-F stretch may vary slightly between isomers.
-
UV-Vis Spectroscopy: The UV-Vis spectra are expected to show multiple absorption bands characteristic of the quinoline chromophore. The position and intensity of these bands (λmax) will be influenced by the position of the fluorine atom, which can cause slight shifts (a few nanometers) in the absorption maxima.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers. Instrument parameters should be optimized for the specific equipment used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient relaxation delay (e.g., 5 seconds) should be used for quantitative analysis.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid or a solution of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
Visualizing the Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical approach to isomer differentiation.
Caption: General workflow for the spectroscopic analysis of fluoro-2-methylquinolin-4-ol isomers.
Caption: Logical workflow for the differentiation of fluoro-2-methylquinolin-4-ol isomers using NMR spectroscopy.
Conclusion
The differentiation of positional isomers of this compound is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. While mass spectrometry can confirm the molecular formula, and IR/UV-Vis spectroscopy can identify key functional groups, NMR spectroscopy, particularly the combined use of ¹H, ¹³C, and ¹⁹F NMR, provides the definitive data for unambiguous structural assignment. The unique chemical shifts and coupling patterns, especially the ¹⁹F chemical shift and C-F coupling constants, serve as reliable fingerprints for each isomer. This guide, by integrating predicted data with fundamental spectroscopic principles, provides a comprehensive framework for researchers to confidently identify and characterize these important fluorinated quinoline derivatives.
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AJOL. (2021). Synthesis, Spectroscopic Studies and Antifungal Activity of 7-amino-4-methyl-quinolin-2(1H)-one. ChemSearch Journal. Available at: [Link]
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Loughborough University Research Repository. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Available at: [Link]
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Organofluorine / Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Available at: [Link]
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated 2-Methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The strategic modification of this core structure can dramatically influence its pharmacological profile. One of the most powerful strategies in modern drug design is the introduction of fluorine atoms into a molecule. This guide provides an in-depth, objective comparison of the biological activities of 2-methylquinolin-4-ol and its fluorinated counterpart, 8-fluoro-2-methylquinolin-4-ol. We will delve into the rationale behind this comparison, present hypothetical yet evidence-based comparative data, and provide detailed experimental protocols for the evaluation of these compounds.
The Rationale for Fluorination: Enhancing Molecular Properties
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacokinetic and pharmacodynamic properties.[3] Fluorine, being the most electronegative element, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[4] Increased lipophilicity can improve membrane permeability, while the strong carbon-fluorine bond can block metabolic pathways, leading to a longer half-life and improved bioavailability.[3] In the context of 2-methylquinolin-4-ol, the placement of a fluorine atom at the 8-position is hypothesized to modulate its biological activity, potentially leading to a more potent and effective therapeutic agent.
Comparative Biological Activity: A Data-Driven Hypothesis
Table 1: Hypothetical Comparative Anticancer Activity (IC₅₀ in µM) of 2-Methylquinolin-4-ol and its 8-Fluoro Derivative
| Compound | Cancer Cell Line | Predicted IC₅₀ (µM) | Rationale for Prediction |
| 2-Methylquinolin-4-ol | A549 (Lung Carcinoma) | 25 | Quinoline derivatives have shown moderate anticancer activity.[1] |
| 8-Fluoro-2-methylquinolin-4-ol | A549 (Lung Carcinoma) | 10 | Fluorination often enhances the cytotoxic properties of anticancer compounds.[5] |
| 2-Methylquinolin-4-ol | HeLa (Cervical Cancer) | 30 | Activity is expected to be cell-line dependent. |
| 8-Fluoro-2-methylquinolin-4-ol | HeLa (Cervical Cancer) | 12 | The electron-withdrawing nature of fluorine can improve interactions with biological targets. |
| 2-Methylquinolin-4-ol | MCF-7 (Breast Cancer) | 45 | Demonstrating a spectrum of activity. |
| 8-Fluoro-2-methylquinolin-4-ol | MCF-7 (Breast Cancer) | 18 | Enhanced lipophilicity may lead to better cell penetration. |
Table 2: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of 2-Methylquinolin-4-ol and its 8-Fluoro Derivative
| Compound | Bacterial Strain | Predicted MIC (µg/mL) | Rationale for Prediction |
| 2-Methylquinolin-4-ol | Staphylococcus aureus | 64 | The basic quinoline scaffold possesses inherent antibacterial properties. |
| 8-Fluoro-2-methylquinolin-4-ol | Staphylococcus aureus | 16 | Fluoroquinolones are a major class of antibiotics, highlighting the positive impact of fluorine.[6] |
| 2-Methylquinolin-4-ol | Escherichia coli | 128 | Gram-negative bacteria are often less susceptible. |
| 8-Fluoro-2-methylquinolin-4-ol | Escherichia coli | 32 | Fluorination can enhance activity against Gram-negative bacteria. |
| 2-Methylquinolin-4-ol | Candida albicans | >256 | Antifungal activity may be limited. |
| 8-fluoro-2-methylquinolin-4-ol | Candida albicans | 64 | Some fluorinated quinolines have demonstrated antifungal effects.[7] |
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone compounds, a class to which 2-methylquinolin-4-ol belongs, are known to exert their antimicrobial effects by inhibiting bacterial DNA synthesis.[8] They achieve this by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[8] These enzymes are crucial for managing DNA supercoiling and decatenation during replication. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to double-strand breaks and ultimately cell death.[9]
The introduction of a fluorine atom, particularly at positions C6 or C8, is a hallmark of the highly successful fluoroquinolone antibiotics. This modification is known to enhance the binding affinity of the drug to the enzyme-DNA complex, thereby increasing its inhibitory potency.
Caption: Quinolone antibiotics inhibit bacterial DNA gyrase and topoisomerase IV.
Experimental Protocols: A Guide to Biological Evaluation
To empirically validate the hypothesized superior activity of 8-fluoro-2-methylquinolin-4-ol, the following detailed experimental protocols are provided.
Synthesis of 8-Fluoro-2-methylquinolin-4-ol
The synthesis of 8-fluoro-2-methylquinolin-4-ol can be achieved via a modified Conrad-Limpach reaction. A similar synthesis has been reported for the 2,3-dimethyl analog.[7]
Caption: Synthetic workflow for 8-fluoro-2-methylquinolin-4-ol.
Step-by-step methodology:
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).[10] Add a catalytic amount of a strong acid, such as sulfuric acid. Heat the mixture at 140-150°C for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC) for the disappearance of the starting aniline.
-
Cyclization: To the cooled reaction mixture, add a high-boiling point solvent such as Dowtherm A or mineral oil.[10] Heat the mixture to 250-260°C for 1-2 hours to induce cyclization.
-
Work-up and Purification: Allow the reaction to cool to room temperature. The solid product is then triturated with a suitable organic solvent (e.g., hexane or ether), filtered, and washed to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-fluoro-2-methylquinolin-4-ol.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]
Step-by-step methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-methylquinolin-4-ol and 8-fluoro-2-methylquinolin-4-ol) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for another 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity Assessment: Broth Microdilution MIC Assay
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]
Step-by-step methodology:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) adjusted to a turbidity equivalent to a 0.5 McFarland standard.[12]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[14]
Conclusion
The strategic incorporation of fluorine into the 2-methylquinolin-4-ol scaffold holds significant promise for enhancing its biological activity. Based on established principles of medicinal chemistry and data from related compounds, it is hypothesized that 8-fluoro-2-methylquinolin-4-ol will exhibit superior anticancer and antimicrobial properties compared to its non-fluorinated parent. The provided experimental protocols offer a robust framework for the synthesis and comprehensive biological evaluation of these compounds, enabling researchers to validate this hypothesis and potentially uncover a new class of potent therapeutic agents. This comparative guide underscores the importance of rational drug design and provides the necessary tools for the continued exploration of fluorinated quinolones in the quest for novel and more effective treatments for cancer and infectious diseases.
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- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to Cross-Validation of Analytical Methods for 7-Fluoro-2-methylquinolin-4-ol
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 7-Fluoro-2-methylquinolin-4-ol, a key intermediate in pharmaceutical development. As drug development professionals and researchers, ensuring the consistency and reliability of analytical data across different methods is paramount for regulatory compliance and confidence in product quality. This document offers a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and a spectroscopic UV-Vis method, complete with supporting experimental protocols and data presented in a clear, comparative format.
The principles and methodologies described herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2) on the validation of analytical procedures, to ensure scientific integrity and regulatory acceptability.[1][2]
The Imperative of Cross-Validation
In the lifecycle of pharmaceutical development, it is not uncommon for analytical methods to evolve or for different laboratories to employ different techniques to analyze the same compound. Cross-validation serves as a critical bridge, demonstrating that two or more distinct analytical procedures are suitable for the same intended purpose and yield comparable results.[1][3] This is essential when transferring methods between labs, updating a method, or when data from different analytical techniques need to be compared or combined for regulatory submissions.[3][4]
For a molecule like this compound, which is likely a crucial building block, consistent quantification is non-negotiable. This guide will compare a workhorse of pharmaceutical analysis, HPLC-UV, with a simpler, high-throughput spectroscopic UV-Vis method. The objective is to determine if the less complex spectroscopic method can be reliably used for certain applications, such as in-process controls, by cross-validating it against the more specific and robust HPLC method.
Overview of the Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful separation technique that is highly specific and allows for the quantification of an analyte even in the presence of impurities and degradation products.[5] For fluoroquinolone-type molecules, reversed-phase HPLC is a common and effective approach.[6] The specificity of this method is a key attribute, making it an ideal reference method for cross-validation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a rapid and straightforward technique based on the absorption of light by the analyte at a specific wavelength. While less specific than HPLC, it can be a valuable tool for quantitative analysis in controlled environments where the sample matrix is well-defined and free from interfering substances.[5] Its primary advantages are speed, simplicity, and lower operational cost.
Cross-Validation Experimental Design
The cross-validation process involves a head-to-head comparison of the two methods using the same set of samples. The performance of each method will be evaluated based on key validation parameters as defined by ICH guidelines.[7][8][9]
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- 5. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Multi-Pronged Approach to Confirming the Structure of 7-Fluoro-2-methylquinolin-4-ol
A Senior Application Scientist's Guide to Unambiguous Structural Elucidation
For researchers and professionals in drug development, the precise molecular structure of a compound is the bedrock of all further investigation. An error in structural assignment can invalidate extensive biological and pharmacological data. The heterocyclic scaffold of 7-Fluoro-2-methylquinolin-4-ol (CAS No. 18529-03-8) presents a compelling case study in structural confirmation, not only for verifying its core framework but also for addressing the inherent chemical nuance of tautomerism.
This guide provides an in-depth comparison of the essential analytical techniques required to definitively confirm the structure of this compound. We will move beyond mere procedural descriptions to explain the strategic rationale behind employing a synergistic combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
The Structural Hypothesis: Beyond a Simple 2D Drawing
The target molecule, this compound, has the empirical formula C₁₀H₈FNO and a molecular weight of 177.18 g/mol . However, its representation as a 4-hydroxyquinoline is an oversimplification. Like many hydroxy-substituted N-heterocycles, it can exist in equilibrium with its keto tautomer, 7-fluoro-2-methylquinolin-4(1H)-one.[1][2] This phenomenon, known as keto-enol tautomerism, is critical to understand as the dominant form can be influenced by the physical state (solid vs. solution) and solvent polarity.[2][3]
Our objective is therefore twofold:
-
Confirm the atomic connectivity of the 7-fluoro-2-methylquinoline backbone.
-
Investigate the tautomeric equilibrium to understand the molecule's predominant form under typical experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, a suite of NMR experiments is necessary for an unambiguous assignment.
Expertise in Action: Why a Multi-Nuclear NMR Approach is Essential
A simple ¹H NMR spectrum is insufficient. Quinolines often exhibit complex splitting patterns in the aromatic region.[5] To resolve this, we leverage ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional (2D) techniques. This multi-nuclear approach ensures that every piece of the structural puzzle is validated by multiple data points.
Expected Spectroscopic Data
The following table summarizes the anticipated chemical shifts for the major tautomeric form in a common NMR solvent like DMSO-d₆. These are predictive values based on established principles and data from analogous structures.
| Nucleus | Position | Expected Chemical Shift (ppm) | Key Correlations / Notes |
| ¹H | Methyl (C2-CH₃) | ~2.4 | Singlet, integrates to 3H. |
| ¹H | H3 | ~6.1 | Singlet. Its upfield shift is characteristic of the electron-rich pyridine ring in the quinolin-4-one form. |
| ¹H | H5 | ~7.9 | Doublet of doublets. Coupled to H6 and H8. |
| ¹H | H6 | ~7.3 | Triplet of doublets. Coupled to H5 and the fluorine at C7. |
| ¹H | H8 | ~7.6 | Doublet of doublets. Coupled to H5 and the fluorine at C7. |
| ¹³C | C2 | ~155 | |
| ¹³C | C3 | ~110 | |
| ¹³C | C4 | ~175 | Carbonyl carbon, characteristic of the quinolin-4-one tautomer. |
| ¹³C | C4a | ~140 | |
| ¹³C | C5 | ~125 | |
| ¹³C | C6 | ~115 | Shows C-F coupling. |
| ¹³C | C7 | ~163 (d, ¹JCF ≈ 250 Hz) | Large one-bond coupling constant with ¹⁹F confirms fluorine attachment. |
| ¹³C | C8 | ~118 | Shows C-F coupling. |
| ¹³C | C8a | ~123 | |
| ¹³C | Methyl (C2-CH₃) | ~18 | |
| ¹⁹F | F7 | ~ -110 | Chemical shift is highly dependent on the electronic environment. |
Experimental Protocol: A Self-Validating Workflow
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of a polar aprotic solvent helps in observing exchangeable protons (like N-H or O-H).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This provides the initial overview of proton environments.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This identifies all unique carbon environments. A large ¹JCF coupling constant for C7 is a key signature.[6]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum to confirm the fluorine environment.
-
2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is crucial for tracing the connectivity of the aromatic protons (H5, H6, H8) on the fluorinated ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, definitively linking the ¹H and ¹³C assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This is the ultimate tool for assembling the molecular skeleton. Key expected correlations include:
-
The methyl protons (C2-CH₃) to carbons C2 and C3.
-
H3 to carbons C2, C4, and C4a.
-
H5 to carbons C4, C7, and C8a.
-
This systematic approach ensures that the final structure is not merely a "best fit" but is rigorously confirmed by a network of interlocking correlations.
High-Resolution Mass Spectrometry (HRMS): The Elemental Gatekeeper
While NMR excels at defining the molecular skeleton, HRMS serves as a critical gatekeeper, confirming the elemental formula with high precision. This technique provides an exact mass measurement, which acts as an orthogonal validation of the structure proposed by NMR.
Expertise in Action: Why High Resolution is Non-Negotiable
Low-resolution mass spectrometry can only provide the nominal mass (177 g/mol ), which could correspond to multiple elemental formulas. HRMS, typically using techniques like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) or Orbitrap analyzer, measures the mass-to-charge ratio (m/z) to four or more decimal places. This precision is sufficient to distinguish C₁₀H₈FNO from other potential isobaric formulas, providing a high degree of confidence in the elemental composition.
Expected HRMS Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₀H₉FNO⁺ | 178.0663 | Within 5 ppm of calculated |
| [M-H]⁻ | C₁₀H₇FNO⁻ | 176.0517 | Within 5 ppm of calculated |
Experimental Protocol: Validating the Formula
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample directly into the ESI source. This method forms protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with minimal fragmentation, which is ideal for confirming the parent mass.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF, Orbitrap). The system must be calibrated to ensure mass accuracy typically below 5 parts per million (ppm).
-
Data Processing: Compare the measured exact mass of the molecular ion to the theoretical mass calculated for the proposed formula C₁₀H₈FNO. A match within the instrument's mass accuracy tolerance confirms the elemental composition.
Single-Crystal X-ray Crystallography: The Ultimate Arbiter
For absolute, unambiguous proof of structure, particularly regarding tautomerism and stereochemistry, single-crystal X-ray crystallography is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.
Expertise in Action: When Crystallography is Indispensable
While NMR provides the structure in solution, X-ray crystallography reveals the structure in the solid state. For molecules with tautomeric forms, these can differ. A crystal structure provides definitive proof of the dominant tautomer in the crystal lattice and precise bond lengths that can distinguish between a C=O double bond (keto form) and a C-O single bond (enol form).[2] It is the only technique that provides an "image" of the molecule, leaving no room for interpretation regarding connectivity or tautomeric form. Several fluorinated quinoline analogs have been successfully characterized using this method.[7]
Experimental Protocol: From Powder to Picture
-
Crystal Growth: This is often the most challenging step. It involves slowly crystallizing the compound from a suitable solvent or solvent system (e.g., by slow evaporation, vapor diffusion, or cooling).
-
Crystal Mounting and Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the atomic positions are determined (structure solution). This initial model is then refined to achieve the best fit with the experimental data.
-
Final Structure Validation: The final refined structure provides precise atomic coordinates, bond lengths, and bond angles, confirming the exact connectivity and tautomeric form in the solid state.
Comparative Summary: Choosing the Right Tool
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, solution-state tautomerism | Excellent for detailed skeletal mapping in solution; non-destructive. | Can be complex to interpret; may not reflect solid-state structure. |
| Mass Spectrometry | Elemental formula, molecular weight | High sensitivity and accuracy for formula confirmation. | Provides no information on atomic connectivity. |
| X-ray Crystallography | Absolute 3D structure, solid-state tautomerism, bond lengths/angles | Unambiguous and definitive proof of structure.[7] | Requires a suitable single crystal, which can be difficult to obtain; structure may differ from solution state. |
Conclusion: A Unified and Validated Structure
The definitive confirmation of this compound's structure is not achieved by a single experiment but by the convergence of evidence from multiple, orthogonal analytical techniques. NMR spectroscopy establishes the atomic connectivity and indicates the likely dominant tautomer in solution is the quinolin-4-one form. High-Resolution Mass Spectrometry validates this by confirming the elemental formula C₁₀H₈FNO with high precision. Finally, X-ray Crystallography , if a suitable crystal can be obtained, provides the ultimate, irrefutable evidence of the molecular structure and tautomeric form in the solid state.
By following this multi-pronged, self-validating workflow, researchers can have the highest degree of confidence in their molecular starting point, ensuring the integrity and reproducibility of all subsequent scientific endeavors.
References
- Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
WuXi Biology. (n.d.). How about Tautomers? Retrieved from [Link]
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.
-
UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]
- MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3449.
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry.
-
PubMed. (n.d.). NMR study of O and N, O-substituted 8-quinolinol derivatives. Retrieved from [Link]
- ResearchGate. (2020). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
-
YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylquinolin-4-ol. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of 7-Fluoro-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The Significance of the 7-Fluoro-2-methylquinolin-4-ol Scaffold
The quinoline core is a privileged structure in drug discovery, and the strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile. Specifically, the 7-fluoro substitution is a hallmark of many potent antibacterial and anticancer agents.[1] this compound serves as a crucial building block for the synthesis of a new generation of targeted therapeutics, making its reproducible and efficient synthesis a matter of considerable importance.
This guide will compare two classical and reliable methods for the synthesis of this important intermediate: the Gould-Jacobs reaction and the Conrad-Limpach synthesis .
Method 1: The Gould-Jacobs Reaction: A Modern Approach with Microwave Assistance
The Gould-Jacobs reaction is a robust and versatile method for the synthesis of 4-hydroxyquinolines.[2] The classical approach often requires high temperatures and long reaction times. However, modern adaptations utilizing microwave irradiation have dramatically improved reaction efficiency, leading to shorter reaction times and higher yields.[2][3]
Reaction Principle
The reaction proceeds in two key stages:
-
Condensation: 3-Fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic substitution to form an intermediate, ethyl 3-((3-fluorophenyl)amino)acrylate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to form the quinoline ring system. Subsequent hydrolysis and decarboxylation yield the final this compound.
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
This protocol is adapted from established microwave-assisted procedures for quinolone synthesis.
Materials:
-
3-Fluoroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling point solvent (e.g., Diphenyl ether)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Hydrochloric Acid (HCl) (concentrated)
-
Microwave reactor
Procedure:
-
Condensation:
-
In a microwave-safe vessel, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Add a minimal amount of ethanol to facilitate initial mixing.
-
Seal the vessel and heat in a microwave reactor at 120°C for 15 minutes.
-
Monitor the reaction by TLC until the aniline is consumed.
-
Remove the ethanol under reduced pressure to yield the crude intermediate.
-
-
Cyclization:
-
To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture in the microwave reactor at 250°C for 30 minutes.
-
Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product.
-
-
Hydrolysis and Decarboxylation:
-
Filter the precipitate and wash with a small amount of cold ethanol.
-
Suspend the solid in a 10% aqueous NaOH solution and heat to reflux for 1 hour to hydrolyze the ester.
-
Cool the solution and acidify with concentrated HCl to precipitate the carboxylic acid intermediate.
-
Filter the intermediate and heat it at its melting point until gas evolution ceases, indicating decarboxylation is complete.
-
-
Purification:
-
The resulting solid is this compound.
-
Recrystallize from a suitable solvent such as ethanol or a mixture of DMF and water to obtain a purified product.
-
Workflow Diagram: Gould-Jacobs Synthesis
Caption: Workflow for the microwave-assisted Gould-Jacobs synthesis.
Method 2: The Conrad-Limpach Synthesis: The Classical Thermal Approach
Reaction Principle
This synthesis also involves a two-step process:
-
Condensation: 3-Fluoroaniline reacts with a β-ketoester, in this case, ethyl acetoacetate. The reaction can proceed via two pathways depending on the temperature. At lower temperatures, the aniline attacks the keto group to form an enamine intermediate.
-
Thermal Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures to yield the 4-hydroxyquinoline.
Experimental Protocol: Conrad-Limpach Synthesis
This protocol is based on general procedures for the Conrad-Limpach synthesis of substituted 4-quinolones.
Materials:
-
3-Fluoroaniline
-
Ethyl acetoacetate
-
High-boiling point inert solvent (e.g., mineral oil or Dowtherm A)
-
Acid catalyst (e.g., concentrated Sulfuric Acid)
-
Toluene
-
Hexanes
Procedure:
-
Condensation:
-
In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of concentrated sulfuric acid (1-2 drops).
-
Heat the mixture at 100-120°C for 2 hours. The reaction can be monitored by the removal of water.
-
-
Cyclization:
-
To the reaction mixture, add a high-boiling point solvent such as mineral oil.
-
Heat the mixture to 250-260°C for 1-2 hours. The product will precipitate from the hot solution.
-
-
Purification:
-
Allow the mixture to cool to a safe handling temperature (below 100°C) and then add toluene to dilute the mixture and facilitate filtration.
-
Filter the solid product and wash thoroughly with hot toluene to remove the mineral oil, followed by a wash with hexanes.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or DMF/water.
-
Workflow Diagram: Conrad-Limpach Synthesis
Caption: Workflow for the Conrad-Limpach synthesis.
Comparative Analysis
| Feature | Gould-Jacobs (Microwave-Assisted) | Conrad-Limpach (Classical) |
| Starting Materials | 3-Fluoroaniline, Diethyl ethoxymethylenemalonate | 3-Fluoroaniline, Ethyl acetoacetate |
| Reaction Time | Shorter (typically < 1 hour) | Longer (several hours) |
| Temperature | High, but precisely controlled (Microwave) | Very high, requires high-boiling solvents |
| Yield | Generally higher and more reproducible | Can be variable, sensitive to conditions |
| Scalability | Good for lab-scale, can be adapted for larger scale | Well-established for large-scale synthesis |
| Equipment | Requires a microwave reactor | Standard laboratory glassware |
| Safety Considerations | High pressure and temperature in a sealed vessel | Handling of hot, high-boiling, flammable solvents |
| Potential Issues | Potential for side reactions if not carefully controlled | Incomplete cyclization, charring at high temperatures |
Expert Insights and Trustworthiness
Both the Gould-Jacobs and Conrad-Limpach syntheses are reliable methods for accessing the this compound core. The choice between them often comes down to available equipment, scale, and the desired reaction efficiency.
-
For rapid synthesis and optimization on a laboratory scale, the microwave-assisted Gould-Jacobs reaction is often superior. The precise temperature control and rapid heating lead to cleaner reactions and higher yields in a fraction of the time. The self-validating nature of this protocol lies in the clear precipitation of the product upon cooling, which can be readily analyzed for purity.
-
For large-scale industrial applications, the Conrad-Limpach synthesis may be more cost-effective and straightforward to implement with standard chemical reactors. While it requires careful control of high temperatures, it avoids the specialized equipment of microwave chemistry. The protocol's trustworthiness is established through its long history of use and predictable outcomes when reaction parameters are strictly adhered to.
Conclusion
The synthesis of this compound is readily achievable through both the Gould-Jacobs and Conrad-Limpach methodologies. For researchers in a drug discovery setting, the speed and efficiency of the microwave-assisted Gould-Jacobs reaction make it an attractive option. For process chemists and those focused on large-scale production, the classical Conrad-Limpach synthesis remains a viable and well-understood approach. The detailed protocols and comparative analysis provided in this guide are intended to empower scientists to make an informed decision based on their specific needs and resources, ultimately facilitating the reproducible synthesis of this valuable chemical entity.
References
-
Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
-
National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. [Link]
Sources
A Comparative Benchmarking Guide to the Anti-proliferative Effects of 7-Fluoro-2-methylquinolin-4-ol
This guide provides a comprehensive framework for evaluating the anti-proliferative potential of the novel synthetic compound, 7-Fluoro-2-methylquinolin-4-ol. We will objectively benchmark its performance against established chemotherapeutic agents, providing the underlying scientific rationale for our experimental design and methodologies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-cancer therapeutics.
Introduction: The Rationale for Investigating this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-malarial, anti-inflammatory, and notably, anti-cancer properties.[1][2][3][4] The diverse mechanisms of action for quinoline derivatives include the induction of apoptosis, inhibition of angiogenesis, and the interruption of cell migration, making them a fertile ground for the development of novel oncology drugs.[3][5]
The specific compound, this compound, is a synthetic molecule of interest due to the known impact of fluorine substitution on the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide outlines a robust, self-validating methodology to quantitatively assess its anti-proliferative efficacy in a head-to-head comparison with well-characterized, clinically relevant benchmarks.
Experimental Design: A Strategy for Meaningful Comparison
To establish a clear performance benchmark, this compound will be evaluated against two standard-of-care chemotherapeutic drugs: Doxorubicin and Cisplatin.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is a widely used, potent chemotherapeutic agent against a broad spectrum of cancers.
-
Cisplatin: A platinum-based drug that forms DNA adducts, triggering DNA damage responses and inducing apoptosis. It serves as a cornerstone of treatment for numerous solid tumors.
The selection of these benchmarks provides a stringent comparison, representing different mechanisms of cytotoxicity and offering a broad clinical context for the evaluation of our test compound.
The anti-proliferative activity will be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[6][7] A lower IC50 value indicates a more potent compound.[7]
Methodology: The MTT Assay for Cell Viability
To quantify the anti-proliferative effects, we will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a well-established and reliable method for assessing cell viability and proliferation.[8] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active, viable cells to form purple formazan crystals.[9] The concentration of the resulting formazan, which is directly proportional to the number of viable cells, is measured spectrophotometrically.[8]
Materials and Reagents
-
Cell Lines: Human cervical cancer (HeLa) and human gastric cancer (BGC-823) cell lines. These lines are selected based on previous studies demonstrating their sensitivity to quinoline derivatives.[10]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compounds: this compound, Doxorubicin hydrochloride, and Cisplatin.
-
MTT Reagent: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS).
-
Solubilization Solution: 10% SDS in 0.01 M HCl.[11]
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Experimental Workflow: Step-by-Step Protocol
The following protocol is designed to be a self-validating system, with appropriate controls to ensure data integrity.
-
Cell Seeding:
-
Harvest exponentially growing HeLa and BGC-823 cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only (DMSO) wells as a negative control.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plates for an additional 4 hours at 37°C.[12]
-
Visually confirm the formation of purple formazan crystals in the control wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle pipetting to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value for each compound using non-linear regression analysis.
-
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for benchmarking the anti-proliferative effects of this compound. The proposed experimental framework, utilizing the MTT assay and comparison against established chemotherapeutics, provides a robust method for quantifying its potency.
The hypothetical data suggests that this compound is a promising candidate for further development. Future studies should focus on:
-
Expanding the Panel of Cell Lines: Testing against a broader range of cancer cell lines, including those with known resistance mechanisms.
-
Elucidating the Mechanism of Action: Conducting further assays (e.g., Western blotting, kinase assays) to confirm its effect on the PI3K/Akt/mTOR pathway and other potential targets.
-
In Vivo Efficacy: Evaluating the compound's anti-tumor activity in preclinical animal models.
By systematically addressing these areas, the full therapeutic potential of this compound can be thoroughly investigated.
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Kubica, K. P., et al. (2018). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. Acta Poloniae Pharmaceutica, 75(5), 903-911. Available from: [Link]
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Patel, D., et al. (2014). Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 135-140. Available from: [Link]
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Hijioka, H., et al. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 18(4), 4321-4327. Available from: [Link]
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Al-Ostath, S., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(7), 2911. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Fluoro-2-methylquinolin-4-ol
This document provides a detailed, step-by-step protocol for the proper disposal of 7-Fluoro-2-methylquinolin-4-ol, a halogenated quinoline derivative. Adherence to these procedures is critical not only for regulatory compliance but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical wastes with confidence and integrity.
Hazard Assessment and Chemical Profile
Before any handling or disposal begins, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified with specific risks that dictate the stringent nature of its disposal protocol.
Core Rationale: The fluorinated quinoline structure presents multiple hazards. The quinoline core is a known structural motif in various bioactive compounds, but it also carries toxicological flags. The halogen (fluoro-) group necessitates specific disposal methods to prevent the formation of highly toxic and persistent environmental pollutants during thermal decomposition.
Summary of Hazards:
| Hazard Statement | GHS Classification | Description | Source |
| H315 | Skin Irritation, Category 2 | Causes skin irritation upon contact. | [1] |
| H319 | Eye Irritation, Category 2 | Causes serious eye irritation. | [1] |
| H335 | STOT SE, Category 3 | May cause respiratory irritation if inhaled as dust or aerosol. | [1][2] |
GHS: Globally Harmonized System of Classification and Labelling of Chemicals; STOT SE: Specific Target Organ Toxicity - Single Exposure.
Due to these hazards, all materials contaminated with this compound must be treated as hazardous chemical waste.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable and is directly informed by the hazard assessment. The goal is to create a complete barrier between the researcher and the chemical waste.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[2]
-
Eye and Face Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[1][2] If there is a splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities of waste, a chemically resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handling should occur within a certified chemical fume hood.[4] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.[2]
On-Site Waste Management: Segregation and Accumulation
Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Incompatible wastes must never be mixed, as this can lead to dangerous chemical reactions.
Step 1: Designate a Satellite Accumulation Area (SAA)
An SAA is a designated location within the laboratory, at or near the point of waste generation, where hazardous waste is collected.[5] This area must be under the control of the laboratory personnel generating the waste.
Step 2: Select the Correct Waste Container
-
Primary Container: Use a container made of a material compatible with this compound. A high-density polyethylene (HDPE) or glass container is typically appropriate.
-
Container Integrity: The container must be in good condition, with no leaks or cracks, and must have a secure, tight-fitting lid.[5]
-
Secondary Containment: It is best practice to place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 3: Waste Collection Protocol
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE (e.g., gloves) in a designated solid waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed liquid hazardous waste container.[3] Do not mix this halogenated organic waste with non-halogenated organic solvents or aqueous waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles, syringes, or broken glass must be placed in a designated, puncture-proof sharps container.[3]
-
Container Status: Keep waste containers closed at all times except when adding waste.[5] This minimizes the release of vapors and prevents spills.
Step 4: Labeling: The Key to Communication
Accurate and clear labeling is a regulatory requirement and essential for safety. Every waste container in the SAA must be labeled immediately upon the first addition of waste.
The label must include:
-
The full chemical name: "this compound" and any other components in the waste stream, with percentages.[3][5]
-
An indication of the hazards (e.g., "Irritant," "Halogenated Organic").[3]
-
The date of accumulation.
Final Disposal Pathway: A Logic-Driven Approach
As a halogenated organic compound, this compound requires a specific disposal technology to ensure its complete destruction and prevent environmental harm.
The Mandate for High-Temperature Incineration
Landfill disposal is not an appropriate option for this class of chemical. The U.S. Environmental Protection Agency (EPA) provides technical guidance on treatment technologies for halogenated organic-containing wastes, emphasizing methods that lead to complete destruction.[6]
The primary and most effective disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[6][7]
Causality:
-
Complete Destruction: Incineration at temperatures typically exceeding 1,200°C ensures the complete breakdown of the complex quinoline ring structure.
-
Acid Gas Scrubbing: The fluorine atom in the molecule will form hydrogen fluoride (HF) gas upon combustion. Licensed incinerators are equipped with advanced flue gas scrubbing systems (e.g., caustic scrubbers) to neutralize these corrosive and toxic acid gases before they are released into the atmosphere.[6]
-
Regulatory Compliance: This method aligns with EPA regulations for the disposal of wastes containing halogenated organic compounds, often categorized under specific waste codes (e.g., F-listed wastes for certain spent halogenated solvents).[8][9]
The logical workflow for the disposal of this compound is illustrated below.
Caption: Decision workflow for this compound disposal.
Scheduling and Final Steps
-
Decontamination: Thoroughly decontaminate any reusable glassware or equipment that has come into contact with the compound. This is typically done by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[10]
-
Waste Pickup: Once your waste container is nearly full (around 90%), or when your project is complete, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3][5] Do not allow waste to accumulate for extended periods.
By adhering to this comprehensive, science-backed disposal plan, you contribute to a culture of safety and environmental stewardship, building trust in our collective commitment to responsible research.
References
-
Safety Data Sheet: 2-Hydroxy-4-methylquinoline. Chemos GmbH & Co. KG. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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Federal environmental quality guidelines - Quinoline. Government of Canada. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
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Material Safety Data Sheet - CHINOSOL W FUNGICIDE. Resources. [Link]
-
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]
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Navigating the Synthesis and Handling of 7-Fluoro-2-methylquinolin-4-ol: A Guide to Essential Safety and Operational Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a fluorine atom, as in 7-Fluoro-2-methylquinolin-4-ol, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making it a compound of interest in drug discovery pipelines. However, this structural novelty necessitates a robust understanding of its handling and safety profile. This guide provides essential, immediate safety and logistical information, underpinned by established laboratory best practices and data from structurally analogous compounds, to ensure the safe and effective use of this fluorinated quinoline derivative in your research.
Immediate Hazard Assessment and Core Safety Principles
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
Therefore, all handling procedures must be conducted with the assumption that this compound is a hazardous substance. The foundational principle of a safe laboratory environment, as outlined by the Occupational Safety and Health Administration (OSHA), is the implementation of a comprehensive Chemical Hygiene Plan (CHP) .[1] This plan should be tailored to the specific hazards present in your laboratory and include standard operating procedures, criteria for personal protective equipment (PPE) selection, and emergency protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Chemical Splash Goggles | Essential for protecting the eyes from splashes or airborne particles. Must be worn at all times in the laboratory. |
| Respiratory Protection | N95-rated Dust Mask | To be used when handling the solid compound to prevent inhalation of fine particles. For operations with the potential to generate aerosols or vapors, a respirator with organic vapor cartridges may be necessary. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. Should be buttoned and have full-length sleeves. |
| Face Protection | Face Shield | Recommended to be worn over chemical splash goggles when there is a significant risk of splashes, such as during transfers of larger quantities of solutions. |
Step-by-Step Operational Protocols
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring experimental integrity. The following protocols are designed to guide the user through the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspect Incoming Containers: Upon receipt, ensure the container is properly labeled and intact. Do not accept damaged containers.
-
Labeling: Verify that the label on the container is not defaced and includes the chemical name and hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] Keep the container tightly closed.
Handling and Experimental Use
Engineering Controls: All manipulations of this compound, especially of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE. Prepare your workspace by covering the surface with absorbent, disposable bench paper.
-
Weighing: If working with the solid, carefully weigh the required amount in the fume hood. Avoid creating dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly. Quinoline and its derivatives are generally soluble in organic solvents like ethanol, ether, and benzene, and sparingly soluble in water.[3]
-
Reactions: Conduct all reactions in appropriate glassware within the fume hood.
-
Post-Experiment: After use, decontaminate all glassware and surfaces that have come into contact with the compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations. As a halogenated organic compound, specific disposal protocols apply.
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, bench paper), weigh boats, and any solid residue should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.
Disposal Method:
The preferred method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[4] This process should be carried out at high temperatures (typically above 982°C) to ensure complete destruction and to prevent the formation of toxic byproducts.
Visualizing the Workflow: A Path to Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Caption: A streamlined workflow for the safe handling of this compound.
Conclusion: A Commitment to Safety and Scientific Integrity
While this compound holds promise for advancements in drug development, its safe handling is non-negotiable. By adhering to the principles of a robust Chemical Hygiene Plan, utilizing the appropriate personal protective equipment, following systematic operational protocols, and ensuring compliant disposal, researchers can mitigate the inherent risks associated with this and other novel chemical entities. This commitment to safety not only protects laboratory personnel but also upholds the integrity of the scientific process.
References
- Fisher Scientific. (2024). Safety Data Sheet: 6-Fluoro-4-hydroxy-2-methylquinoline.
- Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. 29 CFR 1910.1450.
- Echemi. (2019). 4-CHLORO-8-FLUORO-2-METHYLQUINOLINE Safety Data Sheets.
- Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
- Sigma-Aldrich. (n.d.). 7-Fluoro-2-methylquinoline 97%.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 7-Fluoro-2-methylquinoline.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline.
- Sigma-Aldrich. (n.d.). 4-Chloro-7-fluoro-2-methylquinoline AldrichCPR.
- Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 2-Hydroxy-4-methylquinoline.
- Zeeco. (n.d.). Halogenated Hydrocarbon Thermal Oxidizer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
